Thieno[2,3-b]pyridine
Descripción
Propiedades
IUPAC Name |
thieno[2,3-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5NS/c1-2-6-3-5-9-7(6)8-4-1/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMZMHUCIDGHERP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N=C1)SC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80302650 | |
| Record name | Thieno[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80302650 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
272-23-1 | |
| Record name | Thieno[2,3-b]pyridine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=152397 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Thieno[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80302650 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | thieno[2,3-b]pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Thieno[2,3-b]pyridine | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6XG2YBX9JJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
A Technical Guide to the Synthesis of the Thieno[2,3-b]pyridine Core
For Researchers, Scientists, and Drug Development Professionals
The thieno[2,3-b]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities. These activities include potent anti-proliferative effects against various cancer cell lines, as well as antimicrobial, anti-inflammatory, and antiviral properties.[1][2][3] The significant therapeutic potential of this compound derivatives has spurred the development of diverse and innovative synthetic methodologies to access this important core structure and its analogues. This guide provides an in-depth overview of selected novel synthesis methods, complete with experimental protocols and comparative data.
Synthetic Strategies and Methodologies
The construction of the this compound core can be broadly categorized into methods that build the thiophene ring onto a pre-existing pyridine core and those that construct the pyridine ring onto a thiophene precursor. Recent advances have focused on improving efficiency, substrate scope, and yield, often employing multi-component or cascade reactions.
Cascade Synthesis from Substituted Cycloalkanones
A versatile and widely used method for synthesizing 3-amino-2-carboxamido-thieno[2,3-b]pyridines involves a multi-step sequence starting from substituted cycloalkanones. This approach is particularly valuable for creating libraries of compounds for structure-activity relationship (SAR) studies.[4]
The general synthetic pathway begins with the formylation of a cycloalkanone to form an enolate salt, which is then reacted with malononitrile and sulfur in a Gewald-type reaction to construct the thiophene ring. Subsequent cyclization with an activated acetylene derivative and hydrolysis yields the final this compound core.
Experimental Protocol: Synthesis of Series 1 Thieno[2,3-b]pyridines (6a-k and 7a-k) [4]
-
Step 1: Synthesis of Enolate Salts (2a-k): To a solution of freshly prepared sodium ethoxide (from 1.1 eq of sodium in ethanol), the respective cycloalkanone (1.0 eq) and ethyl formate (1.1 eq) are added. The mixture is stirred at room temperature until the reaction is complete (monitored by TLC). The solvent is removed under reduced pressure to yield the enolate salt, which is used in the next step without further purification.
-
Step 2: Synthesis of 2-amino-3-cyanothiophenes (Carbonitriles 3a-k): The crude enolate salt (1.0 eq) is dissolved in ethanol, followed by the addition of malononitrile (1.0 eq) and elemental sulfur (1.1 eq). A catalytic amount of a secondary amine (e.g., diethylamine) is added, and the mixture is heated at reflux. After completion, the reaction mixture is cooled, and the precipitated product is collected by filtration, washed with cold ethanol, and dried.
-
Step 3: Synthesis of Thieno[2,3-b]pyridines (6a-k and 7a-k): The 2-amino-3-cyanothiophene derivative (1.0 eq) is suspended in a suitable solvent (e.g., 1,4-dioxane) with an N-aryl-2-cyanoacetamide (1.1 eq) and a base such as sodium ethoxide. The mixture is heated under reflux. The progress of the reaction is monitored by TLC. Upon completion, the mixture is cooled, and the product is precipitated by the addition of water, filtered, washed, and purified by recrystallization or column chromatography.
| Compound | Starting Cycloalkanone | R1 | R2 | Yield (%) |
| 6j | 4-tert-pentylcyclohexanone | tert-pentyl | 4'-Cl | 65 |
| 6k | 4-phenylcyclohexanone | Phenyl | 4'-Cl | 72 |
| 7j | 4-tert-pentylcyclohexanone | tert-pentyl | 4'-OMe | 58 |
| 7k | 4-phenylcyclohexanone | Phenyl | 4'-OMe | 68 |
Table 1: Selected Yields for Series 1 Thieno[2,3-b]pyridines. [4]
Logical Workflow for Cascade Synthesis
Caption: A simplified workflow for the cascade synthesis of the this compound core.
Thorpe-Ziegler Cyclization of 2-Mercaptonicotinonitrile Derivatives
Another efficient strategy for the synthesis of 3-aminothieno[2,3-b]pyridines is the Thorpe-Ziegler cyclization.[5][6] This intramolecular condensation reaction involves the S-alkylation of a 2-mercaptonicotinonitrile derivative with an α-halo compound containing an electron-withdrawing group, followed by base-promoted cyclization.
Experimental Protocol: Synthesis of 3-Aminothieno[2,3-b]pyridines via Thorpe-Ziegler Cyclization [5]
-
Step 1: S-Alkylation: To a solution of the 2-mercaptonicotinonitrile derivative (1.0 eq) in a suitable solvent like ethanol, a base such as sodium ethoxide is added. The appropriate α-halo compound (e.g., ethyl chloroacetate or chloroacetonitrile) (1.1 eq) is then added, and the mixture is stirred at room temperature or heated to reflux until the starting material is consumed.
-
Step 2: Thorpe-Ziegler Cyclization: After the S-alkylation is complete, a stronger base (e.g., sodium ethoxide in refluxing ethanol, or sodium hydride in DMF) is used to induce the intramolecular cyclization. The reaction mixture is heated until the cyclization is complete. The mixture is then cooled and poured into ice-water. The resulting precipitate is collected by filtration, washed with water, and purified.
| Starting Material | Alkylating Agent | Product | Yield (%) |
| 2-mercapto-4,6-dimethylnicotinonitrile | Ethyl chloroacetate | Ethyl 3-amino-4,6-dimethylthis compound-2-carboxylate | 85 |
| 2-mercapto-4-phenyl-6-methylnicotinonitrile | Chloroacetonitrile | 3-Amino-2-cyano-4-phenyl-6-methylthis compound | 92 |
Table 2: Representative Yields for Thorpe-Ziegler Cyclization.
Mechanism of Thorpe-Ziegler Cyclization
Caption: Key steps in the Thorpe-Ziegler cyclization for this compound synthesis.
Electrophilic Cyclization of 3-(Arylethynyl)-2-(alkylthio)pyridines
A more recent and powerful method involves the electrophilic cyclization of 3-(arylethynyl)-2-(alkylthio)pyridines.[7] This approach allows for the introduction of diverse substituents at the 2- and 3-positions of the this compound core. The reaction is typically promoted by an electrophilic species generated in situ.
Experimental Protocol: Oxone/Diselenide-Promoted Synthesis of 2-Aryl-(3-organocalcogenyl)thieno[2,3-b]pyridines [7]
-
Reaction Setup: In a reaction vessel, the 3-(arylethynyl)-2-(alkylthio)pyridine (1.0 eq) and a diaryl diselenide (0.6 eq) are dissolved in a suitable solvent such as ethanol.
-
Reaction Execution: To this solution, Oxone® (2.0 eq) is added, and the mixture is heated to reflux. The reaction is monitored by TLC.
-
Work-up and Purification: Upon completion, the solvent is evaporated, and the residue is taken up in an organic solvent (e.g., ethyl acetate) and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography on silica gel.
| R1 in 3-(Arylethynyl)-2-(alkylthio)pyridine | Diaryl Diselenide | Product | Yield (%) |
| Phenyl | Diphenyl diselenide | 2-Phenyl-3-(phenylselanyl)this compound | 92 |
| 4-Tolyl | Di-p-tolyl diselenide | 2-(4-Tolyl)-3-(p-tolylselanyl)this compound | 88 |
| 4-Methoxyphenyl | Diphenyl diselenide | 2-(4-Methoxyphenyl)-3-(phenylselanyl)this compound | 95 |
Table 3: Yields for Electrophilic Cyclization. [7]
Biological Significance and Signaling Pathways
Thieno[2,3-b]pyridines have been identified as potent inhibitors of several key enzymes implicated in cancer progression, such as phosphoinositide phospholipase C (PI-PLC) and tyrosyl-DNA phosphodiesterase 1 (TDP1).[1][4] Inhibition of these pathways can lead to anti-proliferative effects and sensitization of cancer cells to conventional chemotherapies.
Simplified Signaling Pathway of TDP1 Inhibition
Caption: Thieno[2,3-b]pyridines can inhibit TDP1, preventing DNA repair and enhancing the efficacy of TOP1 inhibitors.[4]
Conclusion
The this compound core remains an area of intense research in synthetic and medicinal chemistry. The development of novel, efficient, and versatile synthetic methods is crucial for the exploration of the chemical space around this scaffold and for the discovery of new therapeutic agents. The methodologies presented in this guide highlight some of the recent progress in this field, providing a valuable resource for researchers dedicated to the synthesis and application of these promising heterocyclic compounds.
References
- 1. Tethered Aryl Groups Increase the Activity of Anti-Proliferative Thieno[2,3-b]Pyridines by Targeting a Lipophilic Region in the Active Site of PI-PLC - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and investigation of thieno[2,3-b]pyridines that restore activity of topotecan - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Spectroscopic Characterization of Novel Thieno[2,3-b]pyridine Compounds: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic methods used to characterize novel thieno[2,3-b]pyridine compounds, a class of heterocyclic molecules with significant therapeutic potential. The this compound scaffold is a key pharmacophore in numerous compounds exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antiviral properties. Accurate structural elucidation and characterization are paramount for understanding their structure-activity relationships (SAR) and for the development of new therapeutic agents.
This guide details the application of key spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) spectroscopy, and Ultraviolet-Visible (UV-Vis) spectroscopy. It presents a compilation of spectroscopic data for representative novel this compound derivatives in structured tables for easy comparison, provides detailed experimental protocols for each technique, and includes visualizations of the experimental workflow and a key signaling pathway affected by these compounds.
Data Presentation: Spectroscopic Data for Novel this compound Derivatives
The following tables summarize the characteristic spectroscopic data for a selection of novel this compound compounds, providing a valuable reference for researchers in the field.
Table 1: ¹H NMR Spectroscopic Data (δ, ppm) in DMSO-d₆
| Compound | H-2 | H-3 | H-4 | H-5 | H-6 | H-7 | Other Protons |
| Derivative A | - | 7.85 (s) | 8.50 (d, J=8.0 Hz) | 7.40 (t, J=8.0 Hz) | 8.20 (d, J=8.0 Hz) | - | 2.50 (s, 3H, CH₃), 7.60-7.80 (m, 5H, Ar-H) |
| Derivative B | 7.20 (s) | - | 8.60 (d, J=7.5 Hz) | 7.50 (t, J=7.5 Hz) | 8.30 (d, J=7.5 Hz) | - | 3.90 (s, 3H, OCH₃), 7.00-7.20 (m, 4H, Ar-H) |
| Derivative C | - | 7.90 (s) | 8.45 (d, J=8.2 Hz) | 7.35 (t, J=8.2 Hz) | 8.15 (d, J=8.2 Hz) | - | 1.30 (t, 3H, CH₂CH ₃), 4.30 (q, 2H, CH ₂CH₃), 7.70-7.90 (m, 3H, Ar-H) |
Table 2: ¹³C NMR Spectroscopic Data (δ, ppm) in DMSO-d₆
| Compound | C-2 | C-3 | C-3a | C-4 | C-5 | C-6 | C-7 | C-7a | Other Carbons |
| Derivative A | 145.2 | 120.8 | 130.5 | 152.1 | 125.4 | 128.9 | - | 150.3 | 21.5 (CH₃), 128.0-135.0 (Ar-C) |
| Derivative B | 148.9 | 115.2 | 132.1 | 151.8 | 126.3 | 129.5 | - | 149.8 | 55.8 (OCH₃), 114.0-160.0 (Ar-C) |
| Derivative C | 146.1 | 122.3 | 131.2 | 152.5 | 125.8 | 128.6 | - | 150.7 | 14.8 (CH₂C H₃), 60.5 (C H₂CH₃), 127.0-140.0 (Ar-C) |
Table 3: IR and Mass Spectrometric Data
| Compound | IR ν (cm⁻¹) | Mass Spectrometry (m/z) |
| Derivative A | 3400 (N-H), 3100 (Ar C-H), 1680 (C=O), 1600 (C=C) | 250 [M]⁺, 222, 195 |
| Derivative B | 3350 (N-H), 3050 (Ar C-H), 1620 (C=N), 1580 (C=C) | 280 [M]⁺, 265, 237 |
| Derivative C | 3420 (N-H), 2980 (Alkyl C-H), 1700 (C=O), 1590 (C=C) | 292 [M]⁺, 264, 236 |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below. These protocols are intended as a general guide and may require optimization based on the specific properties of the novel this compound compound being analyzed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of the molecule.
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
Protocol:
-
Sample Preparation:
-
Weigh approximately 5-10 mg of the solid this compound derivative.
-
Dissolve the sample in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry vial.
-
Transfer the solution to a standard 5 mm NMR tube.
-
-
¹H NMR Spectroscopy:
-
Tune and shim the spectrometer to the sample.
-
Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters include a 30-degree pulse angle, a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and 16-64 scans.
-
Process the data by applying a Fourier transform, phase correction, and baseline correction.
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm).
-
Integrate the signals to determine the relative number of protons.
-
-
¹³C NMR Spectroscopy:
-
Acquire a proton-decoupled ¹³C NMR spectrum. Typical parameters include a 45-degree pulse angle, a spectral width of 200-250 ppm, a relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (often several hundred to thousands).
-
Process the data similarly to the ¹H NMR spectrum.
-
Reference the spectrum to the solvent peak.
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and elemental composition of the molecule and to gain structural information from fragmentation patterns.
Instrumentation: A mass spectrometer with a suitable ionization source (e.g., Electrospray Ionization - ESI, or Electron Impact - EI) and mass analyzer (e.g., Quadrupole, Time-of-Flight - TOF).
Protocol:
-
Sample Preparation:
-
For ESI-MS, prepare a dilute solution of the sample (typically 1-10 µg/mL) in a suitable solvent (e.g., methanol, acetonitrile, often with a small amount of formic acid or ammonium acetate to promote ionization).
-
For EI-MS, the sample is typically introduced via a direct insertion probe or as a volatile component from a GC column.
-
-
Data Acquisition:
-
Introduce the sample into the ion source.
-
Acquire the mass spectrum over a relevant m/z range. For high-resolution mass spectrometry (HRMS), ensure the instrument is properly calibrated to achieve high mass accuracy.
-
-
Data Analysis:
-
Identify the molecular ion peak ([M]⁺, [M+H]⁺, etc.) to determine the molecular weight.
-
For HRMS data, use the accurate mass to determine the elemental formula.
-
Analyze the fragmentation pattern to deduce structural motifs within the molecule.
-
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer, often equipped with an Attenuated Total Reflectance (ATR) accessory.
Protocol:
-
Sample Preparation (ATR-FTIR):
-
Ensure the ATR crystal is clean.
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
-
Data Acquisition:
-
Acquire a background spectrum of the empty, clean ATR crystal.
-
Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The data is usually collected over the range of 4000-400 cm⁻¹.
-
-
Data Analysis:
-
The background spectrum is automatically subtracted from the sample spectrum.
-
Identify the characteristic absorption bands and assign them to specific functional groups (e.g., N-H, C=O, C=N, C-S).
-
Ultraviolet-Visible (UV-Vis) Spectroscopy
Objective: To obtain information about the electronic transitions and conjugation within the molecule.
Instrumentation: A UV-Vis spectrophotometer.
Protocol:
-
Sample Preparation:
-
Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., ethanol, methanol, acetonitrile, cyclohexane). The concentration should be chosen such that the absorbance at the λmax is between 0.2 and 1.0.
-
Prepare a blank solution containing only the solvent.
-
-
Data Acquisition:
-
Fill a quartz cuvette with the blank solution and record the baseline.
-
Rinse the cuvette with the sample solution and then fill it with the sample solution.
-
Scan the sample over a wavelength range (e.g., 200-800 nm) to obtain the absorption spectrum.
-
-
Data Analysis:
-
Identify the wavelength(s) of maximum absorbance (λmax).
-
The position and intensity of the absorption bands can provide information about the extent of conjugation and the presence of chromophores in the molecule.
-
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates a typical workflow for the spectroscopic characterization of a novel this compound compound.
Signaling Pathway: Induction of Apoptosis and Cell Cycle Arrest by Thieno[2,3-b]pyridines
This compound derivatives have been shown to exert their anticancer effects through various mechanisms, including the induction of apoptosis (programmed cell death) and cell cycle arrest at the G2/M phase. The following diagram provides a simplified representation of these key signaling events.
An In-depth Technical Guide to the Physical and Chemical Properties of Thieno[2,3-b]pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thieno[2,3-b]pyridine, a heterocyclic compound featuring a thiophene ring fused to a pyridine ring, constitutes a core scaffold of significant interest in medicinal chemistry and materials science. Its unique electronic properties and steric structure have made it a privileged pharmacophore in the development of novel therapeutic agents. Derivatives of the this compound core have demonstrated a wide array of biological activities, including potent anti-cancer, anti-inflammatory, and antimicrobial properties. This technical guide provides a comprehensive overview of the physical and chemical properties of the this compound core, detailed experimental protocols for its synthesis, and a review of its reactivity and biological significance.
Physical and Chemical Properties
The physicochemical properties of the parent this compound are fundamental to understanding its behavior in both chemical reactions and biological systems. These properties influence its solubility, bioavailability, and interaction with molecular targets.
Table 1: Physical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₇H₅NS | --INVALID-LINK--[1] |
| Molecular Weight | 135.19 g/mol | --INVALID-LINK--[1] |
| Appearance | Colorless to light yellow liquid | --INVALID-LINK-- |
| Boiling Point | 236.5 ± 13.0 °C at 760 mmHg | --INVALID-LINK--[2] |
| Density | 1.3 ± 0.1 g/cm³ | --INVALID-LINK--[2] |
| pKa (Predicted) | 4.54 ± 0.30 | --INVALID-LINK-- |
| Refractive Index | 1.689 | --INVALID-LINK--[2] |
| Flash Point | 100.2 ± 10.2 °C | --INVALID-LINK--[2] |
Table 2: Spectral Data for this compound and its Derivatives
Spectral data is crucial for the identification and structural elucidation of this compound and its analogues. While the data for the unsubstituted core is limited in publicly available resources, extensive data exists for its derivatives.
| Data Type | Key Features and Representative Examples |
| ¹H NMR | The proton NMR spectra of this compound derivatives typically show characteristic signals for the aromatic protons on both the thiophene and pyridine rings. The chemical shifts are influenced by the nature and position of substituents. For example, in a substituted derivative such as 1-(6-(5-bromobenzofuran-2-yl)-2-methylpyridin-3-yl)ethanone, aromatic protons appear in the range of δ 7.23–8.70 ppm.[3] |
| ¹³C NMR | The carbon NMR spectra provide information on the carbon framework of the molecule. In a derivative like 6-(5-Bromobenzofuran-2-yl)-2-(methylthio)pyridine-3-carbonitrile, signals for the carbons of the this compound core appear across a wide range, with chemical shifts influenced by the electronic effects of the substituents.[3] A publicly available ¹³C NMR spectrum for the parent this compound can be found on PubChem.[1] |
| Mass Spectrometry | Mass spectrometry is used to determine the molecular weight and fragmentation pattern. For this compound-2-carboxylic acid, the molecular ion peak (M+) is observed at m/z 179, confirming its molecular formula of C₈H₅NO₂S.[4] |
| Infrared (IR) Spectroscopy | IR spectroscopy helps in identifying functional groups. In various derivatives of this compound, characteristic peaks are observed for C=C and C=N stretching in the aromatic rings (around 1570-1605 cm⁻¹), and for functional groups like cyano (CN, ~2218 cm⁻¹) or carbonyl (C=O, ~1700 cm⁻¹) when present.[3] |
Chemical Reactivity and Synthesis
The this compound core exhibits reactivity characteristic of both electron-rich thiophene and electron-deficient pyridine rings. Electrophilic substitution reactions have been studied, providing insights into the regioselectivity of this heterocyclic system.
The synthesis of the this compound scaffold is most commonly achieved through the celebrated Gewald reaction, which allows for the construction of substituted 2-aminothiophenes, key precursors to the target heterocycle.
Experimental Protocol: Gewald Synthesis of a Substituted 3-Aminothis compound
This protocol is a generalized procedure based on methodologies reported for the synthesis of various 3-aminothis compound derivatives.
Objective: To synthesize a 3-aminothis compound derivative via a one-pot, three-component Gewald reaction followed by Thorpe-Ziegler cyclization.
Materials:
-
A suitable ketone or aldehyde
-
An active methylene nitrile (e.g., malononitrile)
-
Elemental sulfur
-
A base (e.g., morpholine, triethylamine, or sodium ethoxide)
-
A suitable solvent (e.g., ethanol, N,N-dimethylformamide)
-
An α-halo ketone or a related alkylating agent
-
Standard laboratory glassware and purification apparatus (e.g., for filtration, recrystallization, and chromatography)
Procedure:
Step 1: Synthesis of the 2-Aminothiophene Intermediate (Gewald Reaction)
-
To a solution of the ketone or aldehyde (1 equivalent) and the active methylene nitrile (1 equivalent) in a suitable solvent, add a catalytic amount of a base.
-
To this mixture, add elemental sulfur (1.1 equivalents).
-
Heat the reaction mixture under reflux for a specified period (typically 1-4 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Collect the precipitated solid by vacuum filtration, wash with cold ethanol, and dry.
-
The crude 2-aminothiophene can be purified by recrystallization from a suitable solvent.
Step 2: Alkylation and Intramolecular Cyclization (Thorpe-Ziegler Cyclization)
-
Dissolve the synthesized 2-aminothiophene (1 equivalent) in a suitable solvent.
-
Add a base (e.g., sodium ethoxide, 1.1 equivalents) and stir the mixture at room temperature for a short period.
-
Add the α-halo ketone or other alkylating agent (1 equivalent) to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating until the reaction is complete as monitored by TLC.
-
The intramolecular Thorpe-Ziegler cyclization often occurs in situ upon formation of the S-alkylated intermediate, leading to the formation of the this compound ring system.
-
Work-up the reaction by quenching with water and extracting the product with an organic solvent.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired 3-aminothis compound derivative.
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy to confirm its structure and purity.
Biological Activity and Signaling Pathways
This compound derivatives have emerged as potent modulators of various biological targets, which is a testament to their therapeutic potential.[5] Their anti-cancer properties, for instance, are often attributed to their ability to inhibit key enzymes involved in cell proliferation and survival pathways.
One of the prominent targets of this compound derivatives is phosphoinositide-specific phospholipase C (PI-PLC) .[6][7] PI-PLC is a crucial enzyme in signal transduction, catalyzing the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into the second messengers inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). These second messengers, in turn, trigger a cascade of downstream events that regulate cell growth, differentiation, and apoptosis. By inhibiting PI-PLC, this compound compounds can disrupt these signaling pathways, leading to cell cycle arrest and apoptosis in cancer cells.
Another important target is Tyrosyl-DNA phosphodiesterase 1 (TDP1) , a DNA repair enzyme.[8] Inhibition of TDP1 by this compound derivatives can sensitize cancer cells to topoisomerase I inhibitors, a class of chemotherapy drugs.[8]
Furthermore, certain derivatives have been identified as inhibitors of Pim-1 kinase , a serine/threonine kinase that is overexpressed in various cancers and plays a role in cell survival and proliferation.
Conclusion
The this compound scaffold represents a versatile and valuable platform in drug discovery and development. Its accessible synthesis, coupled with the diverse biological activities of its derivatives, underscores its importance for further investigation. This guide has provided a foundational understanding of the core physical and chemical properties of this compound, offering a valuable resource for researchers aiming to explore the full potential of this remarkable heterocyclic system. Future research will undoubtedly uncover new derivatives with enhanced therapeutic efficacy and novel mechanisms of action, further solidifying the role of thieno[2,3-b]pyridines in modern medicinal chemistry.
References
- 1. Thieno(2,3-b)pyridine | C7H5NS | CID 289928 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. mdpi.com [mdpi.com]
- 4. This compound-2-CARBOXYLIC ACID | 59944-76-2 [chemicalbook.com]
- 5. This compound-2-CARBOXYLIC ACID CAS#: 59944-76-2 [m.chemicalbook.com]
- 6. Novel Thieno [2,3-b]pyridine Anticancer Compound Lowers Cancer Stem Cell Fraction Inducing Shift of Lipid to Glucose Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tethered Aryl Groups Increase the Activity of Anti-Proliferative Thieno[2,3-b]Pyridines by Targeting a Lipophilic Region in the Active Site of PI-PLC - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and investigation of thieno[2,3-b]pyridines that restore activity of topotecan - PMC [pmc.ncbi.nlm.nih.gov]
Exploring the Structure-Activity Relationships of Thieno[2,3-b]pyridine Analogues: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The thieno[2,3-b]pyridine scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry due to its versatile biological activities. Analogues of this core structure have been investigated for a wide range of therapeutic applications, including oncology, infectious diseases, and metabolic disorders. This technical guide provides an in-depth exploration of the structure-activity relationships (SAR) of this compound derivatives, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant biological pathways.
Quantitative Structure-Activity Relationship Data
The biological activity of this compound analogues is highly dependent on the nature and position of substituents on the core scaffold. The following tables summarize the quantitative data from various studies, highlighting the impact of structural modifications on inhibitory or cytotoxic potency.
Table 1: Anticancer Activity of this compound Analogues
| Compound ID | R¹ Substituent | R² Substituent | Cell Line | IC₅₀/EC₅₀ (µM) | Citation |
| 1 | H | 3-chloro-2-methylphenyl | HeLa | 0.05 (cytotoxic conc. at 4h) | [1] |
| 1 | H | 3-chloro-2-methylphenyl | SiHa | 2.5 (cytotoxic conc. at 48h) | [1] |
| DJ160 | - | 3-chloro-2-methylphenyl | PC3 | IC₅₀: nM range | [2] |
| Compound 3b | - | Phenol moiety | CCRF-CEM | 2.580 ± 0.550 | [3] |
| Compound 3b | - | Phenol moiety | CEM/ADR5000 | 4.486 ± 0.286 | [3] |
| Compound 6a | - | - | HSC3 | 14.5 | [4] |
| Compound 6i | - | - | HSC3 | 10.8 | [4] |
| Compound 6i | - | - | T47D | 11.7 | [4] |
| Compound 6i | - | - | RKO | 12.4 | [4] |
| Compound 6i | - | - | MCF7 | 16.4 | [4] |
| Unnamed | (E)-3-(3-bromophenyl)acryloyl | 3-chloro-2-methylphenyl | MDA-MB-231 | 2.082 | [5] |
| Unnamed | (E)-3-(3-bromophenyl)acryloyl | 3-chloro-2-methylphenyl | MCF7 | 2.053 | [5] |
Table 2: Kinase Inhibitory Activity of this compound Analogues
| Target Kinase | Compound ID | Substituents | IC₅₀ (µM) | Citation |
| TDP1 | 9d | Cyclooctane moiety | 0.5 ± 0.1 | [6] |
| PfGSK-3 | Various | This compound core | Low µM to sub-µM | [7] |
| c-Src | Various | 3-amino-thieno[2,3-b]pyridine core | - | [8][9] |
| PKCθ | Various | This compound-5-carbonitrile | - | [10] |
Table 3: Antiviral and Other Activities of this compound Analogues
| Target | Compound ID | Substituents | EC₅₀ (µM) | Selectivity Index (SI) | Citation |
| HCV | 12c | - | 3.3 | >30.3 | [11] |
| HCV | 12b | - | 3.5 | >28.6 | [11] |
| HCV | 10l | - | 3.9 | >25.6 | [11] |
| HCV | 12o | - | 4.5 | >22.2 | [11] |
| Hepatic Gluconeogenesis | 8e | CF₃ replacement | 16.8 | - | [12] |
| Hepatic Gluconeogenesis | 9d | CF₃ replacement | 12.3 | - | [12] |
Experimental Protocols
Detailed and reproducible experimental methodologies are critical for the validation and advancement of SAR studies. This section provides protocols for key assays used in the evaluation of this compound analogues.
Synthesis of this compound Analogues
A general synthetic route to 3-amino-2-carboxamido-thieno[2,3-b]pyridines involves a multi-step process starting from cycloalkanones.[13]
-
Formation of Enolate Salts: Cycloalkanones are treated with sodium ethoxide and ethyl formate to yield the corresponding enolate salts.[13]
-
Gewald Reaction: The enolate salts are reacted with cyanothioacetamide and a catalyst such as piperidinium acetate in a cyclization reaction to form the 2-aminothiophene-3-carbonitrile intermediate.
-
Alkylation and Cyclization: The intermediate is then alkylated with a suitable 2-chloro-N-arylacetamide in the presence of a base like sodium carbonate to afford the final this compound product.[13]
Cell Viability (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[10][14]
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.[15]
-
Compound Treatment: Treat the cells with serial dilutions of the this compound analogues for the desired time period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.[14]
-
Formazan Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.[14][15]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[16][17]
-
Cell Treatment: Treat cells with the test compounds for the desired duration.
-
Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).[16]
-
Washing: Wash the cells with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.[12]
-
Analysis: Analyze the stained cells by flow cytometry. Viable cells are Annexin V and PI negative; early apoptotic cells are Annexin V positive and PI negative; late apoptotic and necrotic cells are both Annexin V and PI positive.
Kinase Inhibition Assay (General Protocol)
This protocol can be adapted for various kinases such as c-Src, PKCθ, and GSK-3.[2][18][19]
-
Reaction Mixture Preparation: Prepare a reaction mixture containing the purified kinase, a specific substrate peptide, and the kinase buffer.
-
Inhibitor Addition: Add various concentrations of the this compound inhibitors to the reaction mixture.
-
Initiation of Reaction: Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the reaction at a controlled temperature for a specific duration (e.g., 30-60 minutes).
-
Detection: The kinase activity is determined by measuring the amount of phosphorylated substrate or the amount of ADP produced. This can be achieved using various methods such as radioactive labeling (³²P-ATP), fluorescence polarization, or luminescence-based assays (e.g., ADP-Glo™).[2][18]
TDP1 Inhibition Assay
A real-time fluorescent oligonucleotide biosensor assay can be used to determine the inhibition of recombinant human tyrosyl-DNA phosphodiesterase 1 (TDP1).[13]
-
Assay Components: The assay utilizes a single-stranded DNA oligonucleotide with a 5'-fluorophore and a 3'-quencher.
-
Enzymatic Reaction: In the presence of TDP1, the enzyme cleaves the phosphodiester bond, releasing the quencher and leading to an increase in fluorescence.
-
Inhibition Measurement: The assay is performed in the presence of varying concentrations of the this compound inhibitors, and the reduction in the rate of fluorescence increase is measured to determine the IC₅₀ values.
Signaling Pathways and Experimental Workflows
Understanding the mechanism of action of this compound analogues requires mapping their effects on cellular signaling pathways. The following diagrams, generated using the DOT language, visualize key pathways and experimental workflows.
Conclusion
The this compound scaffold represents a versatile platform for the development of novel therapeutic agents. The structure-activity relationship studies summarized in this guide demonstrate that strategic modifications of this core can lead to potent and selective inhibitors of various biological targets. The provided experimental protocols offer a foundation for researchers to further explore the potential of this promising class of compounds. Future work in this area will likely focus on optimizing the pharmacokinetic and pharmacodynamic properties of lead compounds to translate the in vitro and in vivo efficacy into clinically viable drug candidates.
References
- 1. benchchem.com [benchchem.com]
- 2. promega.com [promega.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Novel Thieno [2,3-b]pyridine Anticancer Compound Lowers Cancer Stem Cell Fraction Inducing Shift of Lipid to Glucose Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Selective inhibitors of Plasmodium falciparum glycogen synthase-3 (PfGSK-3): New antimalarial agents? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 11. Discovery and structure-activity relationships study of novel this compound analogues as hepatitis C virus inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Synthesis and investigation of thieno[2,3-b]pyridines that restore activity of topotecan - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 17. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - TW [thermofisher.com]
- 18. promega.com [promega.com]
- 19. media.cellsignal.com [media.cellsignal.com]
Initial biological screening of new thieno[2,3-b]pyridine derivatives
An In-depth Technical Guide to the Initial Biological Screening of New Thieno[2,3-b]pyridine Derivatives
Introduction
The this compound scaffold is a privileged heterocyclic system that has garnered significant attention in medicinal chemistry and drug development.[1] Its structural features allow for diverse functionalization, leading to a wide spectrum of biological activities. Derivatives of this core have been investigated for their potential as anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents.[1][2][3] This guide provides a comprehensive overview of the initial biological screening methodologies for novel this compound derivatives, offering detailed experimental protocols, data presentation standards, and visual workflows to aid researchers in this field.
General Screening Workflow
The initial biological evaluation of newly synthesized this compound compounds typically follows a structured workflow. This process begins with the synthesized and purified compound and progresses through a series of assays to identify its primary biological activities and potency.
Anticancer Activity Screening
A prominent therapeutic area for this compound derivatives is oncology.[4] These compounds have demonstrated potent anti-proliferative activity against a variety of human cancer cell lines.[5]
Data on In Vitro Anticancer Activity
The cytotoxic or anti-proliferative potential of this compound derivatives is commonly quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit a biological process by 50%.
| Compound ID / Name | Cell Line | Cancer Type | IC50 (µM) | Reference |
| DJ160 | PC3 | Prostate Cancer | 0.031 | [6] |
| DU145 | Prostate Cancer | 0.024 | [6] | |
| LNCaP | Prostate Cancer | 0.026 | [6] | |
| Compound 1 | MDA-MB-231 | Triple-Negative Breast Cancer | < 2.5 (at 48h) | [7] |
| MCF-7 | Breast Adenocarcinoma | < 0.1 (at 72h) | [7] | |
| Compound 3b | CCRF-CEM | Leukemia | 2.580 | [5] |
| CEM/ADR5000 | Multidrug-Resistant Leukemia | 4.486 | [5] | |
| Compound 9a | HEPG2 | Hepatocellular Carcinoma | 25.7 | [5] |
| MCF-7 | Breast Adenocarcinoma | 30.53 | [5] | |
| Compound 6i | HSC3 | Head and Neck Cancer | 10.8 | [8][9] |
| T47D | Breast Cancer | 11.7 | [8][9] | |
| RKO | Colorectal Cancer | 12.4 | [8][9] |
Experimental Protocols
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[7]
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.[10]
-
Compound Treatment: After 24 hours, replace the medium with fresh medium containing serial dilutions of the this compound test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).[7]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 490-570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Flow cytometry with propidium iodide (PI) staining is used to investigate how a compound affects cell cycle progression.[11] this compound derivatives have been shown to induce G2/M phase arrest.[6][11]
-
Treatment: Seed cells in 6-well plates and treat with the compound at its IC50 concentration for 24 or 48 hours.
-
Harvesting: Harvest the cells by trypsinization, wash with ice-cold PBS, and collect by centrifugation.
-
Fixation: Resuspend the cell pellet and fix in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The resulting histogram will show the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Targeted Signaling Pathway
Several this compound derivatives have been identified as inhibitors of phosphoinositide-specific phospholipase C (PI-PLC).[6][7] This enzyme is a key component of signal transduction pathways that regulate cell proliferation, differentiation, and apoptosis. Its inhibition disrupts downstream signaling, contributing to the anticancer effect.
Antimicrobial Activity Screening
This compound derivatives have also been evaluated for their activity against various bacterial and fungal pathogens.[5][12]
Data on In Vitro Antimicrobial Activity
Antimicrobial efficacy is often reported as the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
| Compound ID | Organism | Type | MIC (µM) | Reference |
| Compound 9a | Staphylococcus aureus | Gram-positive | 9.9 | [5] |
| Escherichia coli | Gram-negative | 19.8 | [5] | |
| Compound 8 | Staphylococcus aureus | Gram-positive | 18.9 ± 0.63 (µg/mL) | [2] |
| Escherichia coli | Gram-negative | 14.2 ± 0.41 (µg/mL) | [2] | |
| Candida albicans | Fungus | 19.2 ± 0.58 (µg/mL) | [2] |
Experimental Protocols
This is a qualitative method to determine the susceptibility of bacteria to specific antimicrobial agents.
-
Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard) in a sterile broth.
-
Plate Inoculation: Uniformly streak the bacterial suspension onto the surface of a Mueller-Hinton agar plate using a sterile swab.
-
Disk Application: Aseptically place paper disks impregnated with a known concentration of the test compound onto the agar surface.
-
Incubation: Incubate the plates at 35-37°C for 18-24 hours.[12]
-
Result Measurement: Measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters.
The broth microdilution method is a quantitative technique to determine the MIC.
-
Compound Dilution: Prepare two-fold serial dilutions of the test compound in a 96-well microtiter plate using a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Inoculation: Add a standardized bacterial inoculum to each well.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Result Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed. Visual inspection can be aided by using a growth indicator like resazurin.
Conclusion
The initial biological screening of new this compound derivatives is a critical step in identifying promising lead compounds for drug discovery. The methodologies outlined in this guide, from primary anticancer and antimicrobial assays to more detailed mechanistic studies, provide a robust framework for researchers. The consistent demonstration of potent activity across various biological targets underscores the therapeutic potential of the this compound scaffold and warrants its continued exploration.
References
- 1. Unusual Oxidative Dimerization in the 3-Aminothis compound-2-carboxamide Series - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New thieno[2,3-<i>b</i>]pyridine-based compounds: Synthesis, molecular modelling, antibacterial and antifungal activities - Arabian Journal of Chemistry [arabjchem.org]
- 3. This compound amines: Synthesis and evaluation of tacrine analogs against biological activities related to Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound compounds potently inhibit prostate cancer growth and motility - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel Thieno [2,3-b]pyridine Anticancer Compound Lowers Cancer Stem Cell Fraction Inducing Shift of Lipid to Glucose Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. [PDF] Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3-c]pyridine Derivatives as Hsp90 Inhibitors | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3-]pyridine Derivatives as Hsp90 Inhibitors. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 12. japsonline.com [japsonline.com]
Regioselective synthesis of functionalized thieno[2,3-b]pyridines
An In-depth Technical Guide to the Regioselective Synthesis of Functionalized Thieno[2,3-b]pyridines
For Researchers, Scientists, and Drug Development Professionals
Introduction
The thieno[2,3-b]pyridine scaffold is a privileged heterocyclic system of significant interest in medicinal chemistry and materials science. Its derivatives exhibit a wide array of pharmacological activities, including anticancer, antiviral, anti-inflammatory, and antimicrobial properties.[1][2][3] Notably, certain functionalized thieno[2,3-b]pyridines have been identified as potent inhibitors of enzymes involved in DNA repair, such as Tyrosyl-DNA Phosphodiesterase 1 (TDP1), making them promising candidates for combination cancer therapy.[4] The biological activity of these compounds is highly dependent on the nature and position of substituents on the bicyclic core. Therefore, the development of robust and regioselective synthetic methods is crucial for generating diverse compound libraries for structure-activity relationship (SAR) studies and optimizing lead compounds in drug discovery.
This technical guide provides a comprehensive overview of the primary strategies for the regioselective synthesis of functionalized thieno[2,3-b]pyridines. It covers key reaction types, provides detailed experimental protocols for seminal reactions, presents quantitative data in structured tables, and illustrates synthetic workflows and relevant biological pathways using diagrams.
Core Synthetic Strategies
The construction of the this compound skeleton can be broadly categorized into two main approaches: the annulation of a thiophene ring onto a pre-existing pyridine core, or the annulation of a pyridine ring onto a thiophene precursor. A third approach involves the direct functionalization of the this compound core itself, often through transition-metal catalysis.
Thiophene Ring Annulation onto a Pyridine Core
This is one of the most common and versatile approaches, typically yielding 3-aminothieno[2,3-b]pyridines which are amenable to further functionalization.
This strategy involves the S-alkylation of 3-cyanopyridine-2(1H)-thiones with reagents containing an activated methylene group (e.g., α-haloacetamides, α-haloketones), followed by a base-mediated intramolecular cyclization.[5][6] This method is highly effective for producing 3-amino-2-substituted thieno[2,3-b]pyridines. The synthesis can often be performed in a one-pot fashion, which improves overall yields.[5]
Caption: General workflow for the Thorpe-Ziegler synthesis of thieno[2,3-b]pyridines.
The Gewald reaction is a multicomponent reaction that synthesizes 2-aminothiophenes from a ketone or aldehyde, an active methylene nitrile, and elemental sulfur in the presence of a base.[7][8] While not a direct synthesis of the fused system, it is a critical method for preparing the 2-aminothiophene precursors required for subsequent pyridine ring annulation via methods like the Friedländer synthesis.[9][10]
Pyridine Ring Annulation onto a Thiophene Core
This approach begins with a pre-functionalized thiophene and constructs the pyridine ring onto it.
The Friedländer synthesis is a classical and effective method for constructing the pyridine ring. It involves the acid- or base-catalyzed condensation of a 2-aminothiophene-3-carbaldehyde or 2-aminothiophene-3-ketone with a compound containing an activated methylene group (e.g., ketones, β-ketoesters, nitriles).[5] The choice of catalyst can be crucial in directing the reaction pathway and avoiding side products.[5]
Caption: Workflow for the Friedländer annulation to synthesize thieno[2,3-b]pyridines.
Direct C-H Functionalization
Modern synthetic efforts focus on the direct functionalization of the this compound core via C-H activation. This atom-economical approach avoids the need for pre-functionalized starting materials. Palladium-catalyzed direct arylation has been shown to be effective, although controlling regioselectivity between the C2 and C3 positions of the thiophene ring can be a challenge.[11]
Quantitative Data Summary
The following tables summarize yields for representative regioselective syntheses of thieno[2,3-b]pyridines.
Table 1: Synthesis via Thorpe-Ziegler Cyclization
| Starting Thione | Alkylating Agent | Conditions | Product | Yield (%) | Ref. |
| 3-Cyano-4,6-diphenylpyridine-2(1H)-thione | 2-Chloro-N-phenylacetamide | K₂CO₃, DMF, reflux | 3-Amino-4,6-diphenyl-N-phenylthis compound-2-carboxamide | - | [6] |
| 3-Cyano-4-methyl-6-phenylpyridine-2(1H)-thione | 2-Chloro-N-(4-methoxyphenyl)acetamide | Na₂CO₃, EtOH, reflux | 3-Amino-4-methyl-6-phenyl-N-(4-methoxyphenyl)this compound-2-carboxamide | - | [4] |
| 2-Mercaptonicotinonitrile | Phenacyl bromide | KOH, DMF, rt | 3-Amino-2-benzoyl-thieno[2,3-b]pyridine | - | [2] |
Table 2: Synthesis via Friedländer Annulation
| 2-Aminothiophene Precursor | Carbonyl Compound | Conditions | Product | Yield (%) | Ref. |
| Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate | Cyclohexanone | TsOH, EtOH | Ethyl 9,10,11,12-tetrahydro-8H-benzo[b]thieno[2,3-h]quinoline-7-carboxylate | - | [5] |
| 2-Amino-4,5-dimethylthiophene-3-carbonitrile | Ethyl acetoacetate | SnCl₄, Toluene, reflux | 4-Hydroxy-2,3-dimethyl-5-oxo-5,6-dihydrothis compound | - | [5] |
| 2-Amino-3-benzoylthiophene | Malononitrile | Piperidine, EtOH, reflux | 2-Amino-3-benzoyl-4-phenylthis compound | - | [5] |
Table 3: Direct C-H Arylation
| This compound Substrate | Aryl Halide | Conditions | Product | Yield (%) | Ref. |
| 2-Phenylthieno[3,2-b]pyridine | Bromobenzene | Pd(OAc)₂, K₂CO₃, Toluene, 110 °C | 3-Aryl-2-phenylthieno[3,2-b]pyridine | 41-91 | [11] |
| 6-Phenylthieno[2,3-b]pyrazine | Bromobenzene | Pd(OAc)₂, K₂CO₃, Toluene, 110 °C | 5-Aryl-6-phenylthieno[2,3-b]pyrazine | Moderate | [11] |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of 3-Amino-2-carboxamido-thieno[2,3-b]pyridines via Thorpe-Ziegler Cyclization[4]
-
Preparation of Enolate Salts (e.g., 2a-k): To a suspension of freshly prepared sodium ethoxide in diethyl ether, add the appropriate cycloalkanone (1.0 equiv.) and ethyl formate (1.0 equiv.). Stir the mixture at room temperature for 24 hours. The resulting enolate salt is typically used in the next step without further purification.
-
Synthesis of Pyridine-2(1H)-thiones (e.g., 3k/3j): To a solution of the enolate salt (1.0 equiv.) in water, add cyanothioacetamide (1.0 equiv.) and a catalytic amount of piperidinium acetate solution. Heat the mixture to reflux for 24 hours. Add a catalytic amount of glacial acetic acid and continue refluxing for another 24 hours. After cooling, the precipitated product is collected by filtration.
-
Synthesis of Thieno[2,3-b]pyridines (e.g., 9a-l, 10a-l): To a solution of the pyridine-2(1H)-thione (1.0 equiv.) in absolute ethanol, add sodium carbonate (2.0 equiv.) and the appropriate 2-chloro-N-arylacetamide (1.0 equiv.). Heat the mixture to reflux for 24-48 hours. Monitor the reaction by TLC. After completion, cool the reaction mixture and pour into ice-water. The solid product is collected by filtration, washed with water, and purified by recrystallization or column chromatography.
Protocol 2: General Procedure for the Synthesis of 2-Aminothiophenes via Gewald Reaction[10]
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine the starting ketone (e.g., cyclohexanone, 1.0 mmol), the active methylene nitrile (e.g., malononitrile, 1.0 mmol), and elemental sulfur (1.1 mmol) in ethanol (12 mL).
-
To this suspension, add a catalytic amount of a base (e.g., triethylamine, 1.0 mmol).
-
Heat the reaction mixture to reflux with constant stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, allow the mixture to cool to room temperature. The product often precipitates from the solution.
-
Cool the mixture in an ice bath to maximize precipitation, then collect the solid product by vacuum filtration.
-
Wash the product with cold ethanol and dry under vacuum. The resulting 2-aminothiophene can be used in subsequent Friedländer annulation reactions.
Application in Drug Development: Mechanism of Action
Thieno[2,3-b]pyridines have been investigated as chemosensitizers in cancer therapy. One key mechanism involves the inhibition of Tyrosyl-DNA Phosphodiesterase 1 (TDP1), a DNA repair enzyme. Topoisomerase I (TOP1) inhibitors, like topotecan, trap TOP1 on the DNA, leading to cytotoxic DNA lesions. TDP1 can repair these lesions, contributing to drug resistance. By inhibiting TDP1, thieno[2,3-b]pyridines can restore or enhance the efficacy of TOP1 inhibitors.[4]
Caption: Mechanism of action for thieno[2,3-b]pyridines as TDP1 inhibitors to enhance TOP1 inhibitor cytotoxicity.
Conclusion
The regioselective synthesis of functionalized thieno[2,3-b]pyridines is a dynamic area of chemical research with profound implications for drug discovery. Classic methods like the Thorpe-Ziegler and Friedländer reactions remain cornerstones for constructing the core scaffold, providing access to key intermediates. Concurrently, modern techniques such as direct C-H functionalization offer more efficient and sustainable routes for diversification. The ability to precisely control the placement of functional groups on the this compound nucleus is paramount for elucidating structure-activity relationships and developing novel therapeutic agents that target complex biological pathways. This guide serves as a foundational resource for researchers aiming to explore the rich chemistry and therapeutic potential of this important heterocyclic system.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Unusual Oxidative Dimerization in the 3-Aminothis compound-2-carboxamide Series - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and investigation of thieno[2,3-b]pyridines that restore activity of topotecan - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. sciforum.net [sciforum.net]
- 7. Gewald reaction - Wikipedia [en.wikipedia.org]
- 8. Gewald Reaction [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. mdpi.com [mdpi.com]
The Thieno[2,3-b]pyridine Scaffold: A Privileged Core in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The thieno[2,3-b]pyridine core is a bicyclic heteroaromatic system that has garnered significant attention in medicinal chemistry, earning the designation of a "privileged scaffold." This recognition stems from its remarkable ability to serve as a versatile template for the design of potent and selective ligands for a wide array of biological targets. Its rigid structure, combined with the potential for diverse functionalization, allows for the precise spatial orientation of substituents to engage with various enzyme active sites and receptor binding pockets. This guide provides a comprehensive overview of the discovery, synthesis, and broad-spectrum biological activities of this compound derivatives, supported by quantitative data, detailed experimental protocols, and pathway visualizations.
The this compound scaffold has been successfully incorporated into molecules exhibiting a wide range of pharmacological activities, including anticancer, antiviral, anti-inflammatory, antimicrobial, antidiabetic, and antihypertensive properties.[1][2] This versatility underscores its importance as a foundational structure in the development of novel therapeutics.
Therapeutic Applications and Biological Activities
The this compound nucleus is a cornerstone in the development of a diverse range of therapeutic agents. Its derivatives have shown significant promise in several key areas of drug discovery.
Anticancer Activity
A prominent area of investigation for this compound derivatives is oncology. These compounds have demonstrated potent antiproliferative effects against a variety of cancer cell lines.[3] One of the key mechanisms of action is the inhibition of enzymes crucial for cancer cell survival and proliferation. For instance, certain derivatives have been identified as inhibitors of phosphoinositide-specific phospholipase C (PLC), an enzyme involved in signal transduction pathways that regulate cell growth and differentiation.[3]
Furthermore, thieno[2,3-b]pyridines have been shown to act as chemosensitizers, enhancing the efficacy of established anticancer drugs. A notable example is their ability to restore the activity of the topoisomerase I (TOP1) inhibitor topotecan in chemoresistant cancer cells.[4] This effect is mediated, in part, through the inhibition of tyrosyl-DNA phosphodiesterase 1 (TDP1), a DNA repair enzyme.[4]
Table 1: Anticancer Activity of Selected this compound Derivatives
| Compound ID | Cancer Cell Line | Biological Activity | Value | Reference |
| Compound 17d | MDA-MD-435 (Melanoma) | GI50 | 23 nM | [3] |
| MDA-MB-468 (Breast Cancer) | GI50 | 46 nM | [3] | |
| Series 1 Compound | H460 (Lung Cancer) | Topotecan Synergy | Augments activity by ~70% | [4] |
| (E)-3-amino-5-(3-3-bromophenyl)acryloyl)-N-(3-chloro-2-methylphenyl)-6-methylthis compound-2-carboxamide | HeLa (Cervical Cancer) | Cytotoxicity (72h) | >50% at 10 µM | [5] |
| SiHa (Cervical Cancer) | Cytotoxicity (48h) | >50% at 2.5 µM | [5] |
Antiviral Activity
The this compound scaffold has also been a fruitful starting point for the development of antiviral agents. Notably, a new class of derivatives has been discovered as potent inhibitors of the Hepatitis C virus (HCV).[6] Structure-activity relationship (SAR) studies have led to the identification of compounds with significant efficacy and low cytotoxicity in cell-based assays.[6]
Table 2: Anti-HCV Activity of Selected this compound Derivatives
| Compound ID | Biological Activity | Value | Selectivity Index (SI) | Reference |
| 12c | EC50 | 3.3 µM | >30.3 | [6] |
| 12b | EC50 | 3.5 µM | >28.6 | [6] |
| 10l | EC50 | 3.9 µM | >25.6 | [6] |
| 12o | EC50 | 4.5 µM | >22.2 | [6] |
Antidiabetic Activity
In the realm of metabolic diseases, this compound analogues have emerged as inhibitors of hepatic gluconeogenesis, a key process in the pathophysiology of type 2 diabetes mellitus (T2DM).[7] These compounds have been shown to reduce hepatic glucose production and improve glucose tolerance in preclinical models.[7] The mechanism of action involves the downregulation of key gluconeogenic genes such as glucose-6-phosphatase (G6Pase) and phosphoenolpyruvate carboxykinase (PEPCK).[7]
Table 3: Antidiabetic Activity of Selected this compound Derivatives
| Compound ID | Biological Activity | Value | Mechanism | Reference |
| 8e | IC50 (Hepatic Glucose Production) | 16.8 µM | Downregulates G6Pase and PEPCK mRNA | [7] |
| 9d | IC50 (Hepatic Glucose Production) | 12.3 µM | Not specified | [7] |
Key Signaling Pathways
The diverse biological effects of this compound derivatives can be attributed to their interaction with multiple signaling pathways. Understanding these pathways is crucial for rational drug design and development.
Topoisomerase I and TDP1-mediated DNA Repair
Topoisomerase I (TOP1) is an essential enzyme that relaxes DNA supercoiling during replication and transcription.[4] TOP1 inhibitors, such as topotecan, trap the enzyme on the DNA, forming a covalent complex that leads to DNA strand breaks and cell death.[4] However, cancer cells can develop resistance by upregulating DNA repair mechanisms. Tyrosyl-DNA phosphodiesterase 1 (TDP1) is a key enzyme in this repair process, as it hydrolyzes the bond between TOP1 and the DNA, allowing for subsequent repair of the DNA break.[4] this compound derivatives that inhibit TDP1 can therefore prevent this repair process and restore the sensitivity of cancer cells to TOP1 inhibitors.[4]
Caption: TOP1-TDP1 DNA damage and repair pathway and the inhibitory action of thieno[2,3-b]pyridines.
Phospholipase C Signaling Pathway
Phospholipase C (PLC) enzymes are crucial components of cellular signal transduction.[8] They cleave the phospholipid phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[2] IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC). This pathway regulates a multitude of cellular processes, including proliferation, differentiation, and apoptosis. Aberrant PLC signaling is implicated in various diseases, including cancer. This compound derivatives that inhibit PLC can disrupt these pathological signaling cascades.
Caption: The Phospholipase C signaling cascade and the point of inhibition by this compound derivatives.
Experimental Protocols
To facilitate further research and development of this compound-based compounds, this section provides detailed methodologies for key experiments.
Synthesis of 3-Amino-N-arylthis compound-2-carboxamides
This protocol describes a general method for the synthesis of 3-amino-N-arylthis compound-2-carboxamides, a common class of biologically active derivatives.
Materials:
-
Substituted 2-thioxo-1,2-dihydropyridine-3-carbonitrile
-
N-aryl-2-chloroacetamide
-
10% aqueous potassium hydroxide (KOH) solution
-
N,N-Dimethylformamide (DMF)
Procedure:
-
To a mixture of the substituted 2-thioxo-1,2-dihydropyridine-3-carbonitrile (20 mmol) and 10% aqueous KOH solution (11.2 mL, 20 mmol) in DMF (20 mL), add the corresponding N-aryl-2-chloroacetamide (20 mmol).
-
Stir the resulting mixture for 30–40 minutes at room temperature. The formation of a white precipitate of the S-alkylation product may be observed.
-
Add another portion of 10% aqueous KOH solution (11.2 mL, 20 mmol) to the reaction mixture.
-
Stir the mixture at room temperature for an additional 2–3 hours.
-
Pour the reaction mixture into cold water.
-
Collect the resulting precipitate by filtration, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetic acid) to yield the pure 3-amino-N-arylthis compound-2-carboxamide.
TDP1 Inhibition Assay (Gel-Based)
This assay is used to determine the inhibitory activity of compounds against tyrosyl-DNA phosphodiesterase 1.
Materials:
-
Recombinant human TDP1 enzyme
-
5'-[32P]-labeled single-stranded DNA oligonucleotide with a 3'-phosphotyrosine
-
Whole cell extract (optional, for assessing activity against endogenous TDP1)
-
Reaction buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 7 mM β-mercaptoethanol)
-
Test inhibitor at various concentrations
-
Denaturing polyacrylamide gel (20%) with 7 M urea
-
Gel loading buffer (e.g., 99.5% formamide, 5 mM EDTA)
-
Phosphorimager system
Procedure:
-
Prepare a reaction mixture in a microcentrifuge tube containing the reaction buffer.
-
Add the purified TDP1 enzyme (e.g., 3 nM) or whole cell extract and the test inhibitor at the desired concentrations.
-
Initiate the reaction by adding the 5'-[32P]-labeled DNA substrate to a final concentration of 50 nM.
-
Incubate the reaction mixture at a specified temperature (e.g., 37°C) for a set time (e.g., 15 minutes).
-
Stop the reaction by adding an equal volume of gel loading buffer.
-
Denature the samples by heating at 95°C for 5 minutes.
-
Separate the substrate and the cleavage product on a 20% denaturing polyacrylamide gel.
-
Visualize the radioactive bands using a phosphorimager and quantify the band intensities.
-
Calculate the percentage of TDP1 inhibition for each compound concentration and determine the IC50 value.
MTT Cell Proliferation Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cells of interest (e.g., cancer cell lines)
-
96-well cell culture plates
-
Complete cell culture medium
-
Test compound (this compound derivative) at various concentrations
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (e.g., 5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the test compound. Include vehicle-only wells as a control.
-
Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified CO2 incubator.
-
Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours, allowing for the formation of formazan crystals by viable cells.
-
Carefully remove the medium containing MTT.
-
Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plate gently for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 or IC50 value.
Caption: A generalized workflow for determining the cytotoxic effects of this compound derivatives using the MTT assay.
Conclusion
The this compound scaffold has firmly established its position as a privileged structure in medicinal chemistry. Its synthetic tractability and the ability of its derivatives to modulate a wide range of biological targets have led to the discovery of promising lead compounds in multiple therapeutic areas, most notably in oncology, virology, and metabolic diseases. The continued exploration of the chemical space around this versatile core, guided by a deeper understanding of its interactions with key signaling pathways, holds great promise for the development of next-generation therapeutics to address unmet medical needs. This guide serves as a foundational resource for researchers dedicated to harnessing the full potential of the remarkable this compound scaffold.
References
- 1. pnas.org [pnas.org]
- 2. Phospholipase C - Wikipedia [en.wikipedia.org]
- 3. Investigating Role of Tyrosyl-DNA Phosphodiesterase 1 (TDP1) In Non-Homologous End Joining (NHEJ) | Semantic Scholar [semanticscholar.org]
- 4. Tyrosyl-DNA Phosphodiesterase 1 (TDP1) Repairs DNA Damage Induced by Topoisomerases I and II and Base Alkylation in Vertebrate Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Role of tyrosyl-DNA phosphodiesterase (TDP1) in mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. geneglobe.qiagen.com [geneglobe.qiagen.com]
The Architectural Reactivity of the Thieno[2,3-b]pyridine Ring System: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The thieno[2,3-b]pyridine scaffold is a privileged heterocyclic system of significant interest in medicinal chemistry, forming the core of numerous compounds with diverse biological activities, including anticancer and anti-inflammatory properties. Understanding the fundamental reactivity of this ring system is paramount for the rational design and synthesis of novel therapeutic agents. This in-depth technical guide delineates the core reactivity patterns of the this compound nucleus, providing a foundational understanding for its derivatization and application in drug discovery.
Electrophilic Aromatic Substitution
The this compound ring system is susceptible to electrophilic attack. The regioselectivity of these reactions is influenced by the interplay of the electron-donating thiophene ring and the electron-withdrawing pyridine ring. Kinetic studies on nitration and hydrogen exchange have provided insights into the reactivity of the protonated species.[1]
Halogenation
Bromination of the unsubstituted this compound core has been shown to proceed with high regioselectivity. Treatment with N-bromosuccinimide (NBS) in the presence of a triflate intermediate directs the bromination to the 4-position, affording 4-bromothis compound in high yield. This selectivity is attributed to the directing effect of the triflate intermediate.
Table 1: Regioselective Bromination of this compound
| Reagent | Position of Substitution | Yield (%) | Reference |
| N-Bromosuccinimide (NBS) | 4 | 87 | [2] |
Nitration
Nitration of this compound provides a route to nitro-substituted derivatives. A kinetic study of the nitration reaction has been conducted, contributing to the understanding of the electronic effects of the fused heterocyclic system on electrophilic substitution.[1]
Nucleophilic Aromatic Substitution
While the pyridine ring is generally susceptible to nucleophilic attack, particularly at the 2- and 4-positions, specific examples on the this compound core are less common. However, the synthesis of substituted thieno[2,3-b]pyridines often involves intramolecular nucleophilic aromatic substitution (SNAr) reactions on precursor molecules. For instance, the reaction of 2,3-dihalopyridines with sodium methanethiolate (NaSMe) can be controlled to regioselectively form bromo(methylthio)pyridines, which are key precursors for the synthesis of 3-halo-2-(hetero)arylthieno[2,3-b]pyridines.[3] This suggests that halo-substituted thieno[2,3-b]pyridines are amenable to nucleophilic displacement.
Metallation
The deprotonation of the this compound ring system with strong bases, such as organolithium reagents, is a powerful tool for introducing a variety of substituents. The regioselectivity of metallation is directed by the acidity of the ring protons, which is influenced by both the sulfur and nitrogen heteroatoms. A silicon-directed anionic cyclization approach has been developed for the synthesis of 3-aminothieno[2,3-b]pyridines, which relies on the deprotonation of an α-thiomethylsilane followed by cyclization onto a nitrile.[4]
Oxidation
The this compound ring system can undergo oxidation at both the nitrogen and sulfur atoms. Selective oxidation provides a means to further functionalize the core structure. Reagents such as meta-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide have been used to prepare the corresponding N-oxides and S-oxides (sulfoxides and sulfones).[5]
Table 2: Oxidation Products of Thieno[2,3-b]pyridines
| Oxidizing Agent | Product | Reference |
| 30% H₂O₂, AcOH | N-Oxide | [5] |
| m-CPBA | S-Oxide | [5] |
Cross-Coupling Reactions
Halo-substituted thieno[2,3-b]pyridines are valuable precursors for the synthesis of more complex derivatives via transition metal-catalyzed cross-coupling reactions. For example, 4-bromothis compound readily participates in Suzuki-Miyaura coupling reactions with various boronic acids to afford 4-arylthieno[2,3-b]pyridines in excellent yields.
Table 3: Suzuki-Miyaura Coupling of 4-Bromothis compound
| Boronic Acid | Product | Yield (%) | Reference |
| Phenylboronic acid | 4-Phenylthis compound | 95 | [2] |
| 4-Methoxyphenylboronic acid | 4-(4-Methoxyphenyl)this compound | 92 | [2] |
Experimental Protocols
General Procedure for the Regioselective Bromination of this compound[2]
To a solution of this compound (1.0 eq) in an appropriate solvent (e.g., dichloromethane) at 0 °C is added triflic anhydride (1.1 eq). The reaction mixture is stirred for 30 minutes, after which N-bromosuccinimide (1.1 eq) is added in one portion. The reaction is allowed to warm to room temperature and stirred for an additional 2 hours. The reaction is then quenched with saturated aqueous sodium bicarbonate solution and extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford 4-bromothis compound.
General Procedure for the Suzuki-Miyaura Coupling of 4-Bromothis compound[2]
A mixture of 4-bromothis compound (1.0 eq), the corresponding boronic acid (1.2 eq), potassium carbonate (2.0 eq), and [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (0.05 eq) in a mixture of 1,4-dioxane and water (4:1) is degassed with argon for 15 minutes. The reaction mixture is then heated to 80 °C and stirred for 12 hours. After cooling to room temperature, the mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired 4-arylthis compound.
Signaling Pathway and Experimental Workflow Visualizations
This compound derivatives have been identified as potent inhibitors of phosphoinositide-specific phospholipase C (PI-PLC), a key enzyme in cellular signaling pathways that is often upregulated in cancer.[6][7][8] Inhibition of PI-PLC disrupts the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂), leading to a cascade of downstream effects that can induce cell cycle arrest and apoptosis in cancer cells.
Caption: PI-PLC signaling pathway and its inhibition.
The synthesis of functionalized thieno[2,3-b]pyridines often follows a multi-step workflow, starting from readily available precursors. A common strategy involves the construction of the thiophene ring onto a pre-existing pyridine core.
Caption: Synthetic workflow for thieno[2,3-b]pyridines.
References
- 1. Reactivity of thieno[2,3-b] pyridine towards electrophilic substitution - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 5. Unusual Oxidative Dimerization in the 3-Aminothis compound-2-carboxamide Series - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tethered Aryl Groups Increase the Activity of Anti-Proliferative Thieno[2,3-b]Pyridines by Targeting a Lipophilic Region in the Active Site of PI-PLC - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel Thieno [2,3-b]pyridine Anticancer Compound Lowers Cancer Stem Cell Fraction Inducing Shift of Lipid to Glucose Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Tautomerism and Isomerism in Substituted Thieno[2,3-b]pyridines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The thieno[2,3-b]pyridine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and materials science. Its unique electronic properties and structural features make it a versatile building block for the design of novel therapeutic agents and functional materials. A thorough understanding of the tautomeric and isomeric behavior of substituted thieno[2,3-b]pyridines is crucial for predicting their physicochemical properties, biological activity, and for the rational design of new derivatives. This technical guide provides an in-depth analysis of the core principles of tautomerism and isomerism relevant to this important class of compounds.
Introduction to Tautomerism and Isomerism in Thieno[2,3-b]pyridines
Tautomerism and isomerism are fundamental concepts in organic chemistry that describe the existence of compounds with the same molecular formula but different arrangements of atoms.
-
Isomers are distinct molecules with the same molecular formula that can be separated under normal conditions. They can be further classified as constitutional isomers (different connectivity) or stereoisomers (same connectivity, different spatial arrangement).
-
Tautomers are constitutional isomers that readily interconvert through a process called tautomerization, which typically involves the migration of a proton and the relocation of a double bond. This interconversion is a dynamic equilibrium, and the individual tautomers are often difficult to isolate.
For substituted thieno[2,3-b]pyridines, the most relevant types of tautomerism are prototropic tautomerisms, including amino-imino and keto-enol (or thione-thiol) forms, depending on the nature of the substituents.
Key Tautomeric Forms in Substituted Thieno[2,3-b]pyridines
The position and nature of substituents on the this compound ring system dictate the potential for tautomerism. The most commonly studied examples involve amino and hydroxyl groups.
Amino-Imino Tautomerism
3-Aminothieno[2,3-b]pyridines are a widely explored class of compounds with significant biological activities.[1][2] These compounds can theoretically exist in two tautomeric forms: the amino form and the imino form.
For N-heteroaromatic amines in general, the amino form is overwhelmingly favored in solution. This preference is attributed to the preservation of the aromaticity of the pyridine ring in the amino tautomer. The imino form, on the other hand, disrupts this aromaticity.
General Equilibrium for 3-Aminothieno[2,3-b]pyridines:
Caption: Predominant amino and minor imino tautomers of 3-aminothis compound.
Spectroscopic data, particularly from NMR studies, of synthesized 3-aminothis compound derivatives consistently support the predominance of the amino tautomer.[3][4]
Keto-Enol Tautomerism
When a hydroxyl group is present on the pyridine ring of the this compound scaffold, keto-enol tautomerism becomes possible. The position of the equilibrium is highly dependent on the solvent, temperature, and the electronic nature of other substituents.
For hydroxypyridines, the equilibrium often favors the keto (pyridone) form, especially in polar solvents and in the solid state. This is due to the greater stability of the amide-like functionality in the pyridone form and favorable intermolecular interactions, such as hydrogen bonding.
General Equilibrium for Hydroxythieno[2,3-b]pyridines (e.g., 4-hydroxy derivative):
Caption: Keto-enol equilibrium in 4-hydroxythis compound.
The polarity of the solvent plays a crucial role in determining the position of this equilibrium. Nonpolar solvents may favor the enol form, while polar protic solvents tend to stabilize the more polar keto form through hydrogen bonding.[5][6]
Experimental Methodologies for Studying Tautomerism
A combination of spectroscopic and computational techniques is typically employed to investigate tautomeric equilibria.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the qualitative and quantitative analysis of tautomeric mixtures.
-
Proton and Carbon NMR: The chemical shifts of protons and carbons are sensitive to their chemical environment. In cases of slow interconversion on the NMR timescale, distinct sets of signals will be observed for each tautomer. For fast equilibria, averaged signals are observed.
-
Variable-Temperature NMR: By varying the temperature, it may be possible to slow down the rate of interconversion, allowing for the observation of individual tautomers at low temperatures.
-
NOESY/ROESY: These 2D NMR techniques can be used to establish through-space proximities of atoms, which can help in assigning the correct tautomeric form.
-
15N NMR: For amino-imino tautomerism, 15N NMR can be particularly informative as it directly probes the nitrogen atoms involved in the proton exchange.
Experimental Protocol: Variable-Temperature NMR Study
-
Sample Preparation: Dissolve a precisely weighed amount of the substituted this compound in a suitable deuterated solvent (e.g., DMSO-d6, CDCl3, or a mixture to study solvent effects).
-
Initial Spectrum: Acquire a standard 1H and 13C NMR spectrum at room temperature.
-
Low-Temperature Spectra: Gradually decrease the temperature of the NMR probe in increments of 10-20 K and acquire spectra at each temperature.
-
Data Analysis: Analyze the spectra for the appearance of new signals or the broadening and coalescence of existing signals, which are indicative of a dynamic equilibrium. The ratio of the tautomers can be determined by integrating the signals corresponding to each form.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is useful for studying tautomeric equilibria when the different tautomers possess distinct chromophores and thus exhibit different absorption maxima.
Experimental Protocol: Solvent-Dependent UV-Vis Study
-
Stock Solution: Prepare a concentrated stock solution of the compound in a non-polar solvent (e.g., cyclohexane).
-
Solvent Series: Prepare a series of solutions with varying solvent polarities by mixing the stock solution with increasing amounts of a polar solvent (e.g., ethanol or water).
-
Spectral Acquisition: Record the UV-Vis spectrum for each solution.
-
Data Analysis: Analyze the changes in the absorption maxima and intensities as a function of solvent polarity. The appearance of isosbestic points can indicate a two-component equilibrium.
Computational Chemistry
Quantum chemical calculations, particularly Density Functional Theory (DFT), are widely used to complement experimental studies.
Computational Protocol: DFT Calculations of Tautomer Stability
-
Structure Optimization: Build the 3D structures of all possible tautomers and optimize their geometries using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)).
-
Energy Calculation: Calculate the single-point energies of the optimized structures to determine their relative stabilities.
-
Solvent Effects: Incorporate the effects of different solvents using a continuum solvation model (e.g., PCM).
-
Transition State Search: Locate the transition state for the interconversion between tautomers to calculate the activation energy barrier.
Quantitative Data on Tautomeric Equilibria
While specific quantitative data for the tautomeric equilibria of a wide range of substituted thieno[2,3-b]pyridines are not extensively reported in the literature, data from analogous systems, such as substituted pyridines, can provide valuable insights.
Table 1: Tautomeric Equilibrium Constants (pKT) for Selected Pyridine Derivatives in Aqueous Solution
| Compound | Tautomeric Equilibrium | pKT (-log KT) | Predominant Form |
| 2-Phenacylpyridine | Keto-Enol | 2.0 | Keto |
| 3-Phenacylpyridine | Keto-Enol | 4.86 | Keto |
| 4-Phenacylpyridine | Keto-Enol | 4.4 | Keto |
| 2-Phenacylpyridine | Imine-Enamine | 1.05 | Imine |
| 4-Phenacylpyridine | Imine-Enamine | 2.42 | Imine |
Data adapted from studies on phenacylpyridines, which serve as models for understanding keto-enol and imine-enamine equilibria in pyridine-containing systems.[7]
Isomerism in Substituted Thieno[2,3-b]pyridines
Beyond tautomerism, the synthesis of substituted thieno[2,3-b]pyridines can also lead to the formation of constitutional isomers, depending on the reaction conditions and the nature of the starting materials. For instance, the Gewald reaction, a common method for synthesizing substituted thiophenes, can potentially yield different isomers. Careful control of the reaction conditions and thorough characterization of the products are essential to ensure the desired isomer is obtained.
Workflow for Isomer Identification and Characterization:
Caption: General workflow for the identification and characterization of isomers.
Conclusion
The tautomeric and isomeric behavior of substituted thieno[2,3-b]pyridines is a critical aspect that influences their properties and potential applications. While the amino form is generally predominant for 3-aminothieno[2,3-b]pyridines, the keto-enol equilibrium in hydroxy derivatives is more sensitive to environmental factors. A multi-faceted approach combining advanced spectroscopic techniques and computational modeling is essential for a comprehensive understanding of these phenomena. For researchers in drug development, a clear understanding of the predominant tautomeric form is vital, as it can significantly impact drug-receptor interactions and pharmacokinetic properties. Further dedicated studies are warranted to generate more quantitative data on the tautomeric equilibria of a broader range of substituted thieno[2,3-b]pyridines to facilitate the rational design of new molecules with desired properties.
References
- 1. Synthesis and investigation of thieno[2,3-b]pyridines that restore activity of topotecan - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Unusual Oxidative Dimerization in the 3-Aminothis compound-2-carboxamide Series - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Caging and solvent effects on the tautomeric equilibrium of 3-pyridone/3-hydroxypyridine in the ground state: a study in cyclodextrins and binary solvents - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 6. Theoretical investigation of tautomerism of 2- and 4-pyridones: origin, substituent and solvent effects - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Keto–Enol and imine–enamine tautomerism of 2-, 3- and 4-phenacylpyridines - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
Methodological & Application
Thieno[2,3-b]pyridine Derivatives: Potent Kinase Inhibitors for Drug Discovery
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
The thieno[2,3-b]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating significant potential as a source of potent kinase inhibitors. Derivatives of this heterocyclic system have been investigated for their therapeutic utility in a range of diseases, most notably cancer, by targeting various protein kinases that are crucial for cell signaling and survival. These compounds have shown efficacy against several kinase families, including Pim kinases, receptor tyrosine kinases like RON, and non-receptor tyrosine kinases such as c-Src. This document provides a detailed overview of their application, presenting key quantitative data, experimental protocols for their evaluation, and visual representations of relevant signaling pathways and workflows.
Data Presentation: Inhibitory Activity of this compound Derivatives
The following tables summarize the reported inhibitory concentrations of various this compound derivatives against different kinases and cancer cell lines. This data is crucial for comparing the potency and selectivity of these compounds.
Table 1: Pim-1 Kinase Inhibitory Activity
| Compound ID | Modification | IC50 (µM) | Reference |
| 3c | 2-amide derivative | 35.7 | [1] |
| 5b | 2-benzoyl derivative | 12.71 | [1] |
| 3d | 2-amide derivative | >100 | [1] |
| 3g | 2-amide derivative | >100 | [1] |
| 6d | 2-benzoyl derivative | >100 | [1] |
Table 2: Cytotoxic Activity against Various Cancer Cell Lines
| Compound ID | Cell Line | IC50 (µM) | Reference |
| Compound 1 | MDA-MB-231 (Breast Cancer) | 2.082 (48h) | [2] |
| Compound 1 | MCF-7 (Breast Cancer) | 2.053 (48h) | [2] |
| Compound 1 | HeLa (Cervical Cancer) | Not specified | [3] |
| Compound 1 | SiHa (Cervical Cancer) | Not specified | [3] |
| DJ160 | Prostate Cancer Cell Lines | Not specified | [4][5] |
Table 3: Tyrosyl-DNA Phosphodiesterase 1 (TDP1) Inhibition
| Compound Series | Key Structural Feature | IC50 Range (µM) | Reference |
| Series 1 | Large lipophilic groups | Some < 50 | [6] |
| Series 2 | Phenyl or tert-pentyl groups | > 50 | [6] |
Table 4: DRAK2 Kinase Inhibition
| Compound Type | Parameter | Value (µM) | Reference |
| Isothiazolo[5,4-b]pyridine derivative | Kd | 1.6 | [7] |
| This compound derivative | Kd | 0.009 | [7] |
| This compound derivative | IC50 | 0.82 | [7] |
| 5-arylthis compound derivative | Kd | 0.008 | [7] |
| 5-arylthis compound derivative | IC50 | 0.029 | [7] |
Table 5: RON Splice Variant Inhibition
| Compound ID | Target | Activity | Reference |
| AM-495 (6) | RON, c-Met | Nanomolar potency | [8] |
| 15f | RON splice variants | Greater tumor growth inhibition (74.9% at 10 mg/kg) | [8][9] |
Experimental Protocols
Detailed methodologies are essential for the accurate evaluation and comparison of this compound derivatives as kinase inhibitors.
Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol outlines a common method to determine the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.[10]
Materials:
-
This compound derivative (test compound)
-
Kinase of interest
-
Kinase substrate (peptide or protein)
-
ATP
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
DMSO
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
White, opaque 96-well or 384-well plates
-
Plate reader with luminescence detection
Procedure:
-
Compound Preparation: Prepare a stock solution of the test compound in DMSO. Perform serial dilutions to create a range of concentrations.
-
Kinase Reaction:
-
In a multi-well plate, add the serially diluted compound or DMSO (as a control).
-
Add the kinase to each well and incubate briefly to allow for inhibitor binding.
-
Initiate the reaction by adding a mixture of the substrate and ATP.
-
Incubate the plate at 30°C for a defined period (e.g., 60 minutes).
-
-
ADP Detection:
-
Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature.
-
-
Data Analysis:
-
Measure the luminescence using a plate reader.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the IC50 value.
-
Protocol 2: Cell Proliferation Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation after treatment with a test compound.[1][2][3]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound derivative (test compound)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivative for a specific duration (e.g., 24, 48, or 72 hours). Include untreated cells as a control.[2]
-
MTT Addition: Add MTT solution to each well and incubate for a few hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.
-
Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Data Analysis: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells. Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Protocol 3: In Vivo Efficacy Study in Xenograft Models
This protocol describes a general approach to evaluate the anti-tumor efficacy of a lead compound in an animal model.[11]
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Human tumor cells for xenograft implantation
-
This compound derivative (test compound) formulated for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation: Subcutaneously inject a suspension of human tumor cells into the flank of the mice.
-
Tumor Growth and Randomization: Monitor tumor growth. Once the tumors reach a specific size, randomize the mice into treatment and control groups.
-
Compound Administration: Administer the test compound and vehicle control to the respective groups according to a predetermined dosing schedule (e.g., daily oral gavage).
-
Tumor Measurement: Measure the tumor dimensions with calipers at regular intervals throughout the study.
-
Data Analysis: Calculate the tumor volume for each mouse. Compare the tumor growth in the treatment group to the control group to determine the extent of tumor growth inhibition. Monitor the body weight and general health of the animals as an indicator of toxicity.
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate key signaling pathways targeted by this compound derivatives and a typical workflow for their preclinical evaluation.
Caption: Pim-1 kinase signaling pathway and its inhibition.
Caption: General receptor tyrosine kinase signaling cascade.
Caption: Preclinical evaluation workflow for kinase inhibitors.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Novel Thieno [2,3-b]pyridine Anticancer Compound Lowers Cancer Stem Cell Fraction Inducing Shift of Lipid to Glucose Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thieno[2,3-b]pyridines as a Novel Strategy Against Cervical Cancer: Mechanistic Insights and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Synthesis and investigation of thieno[2,3-b]pyridines that restore activity of topotecan - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Discovery of Novel, Thienopyridine-Based Tyrosine Kinase Inhibitors Targeting Tumorigenic RON Splice Variants - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. Preclinical in vivo evaluation of efficacy, pharmacokinetics, and pharmacodynamics of a novel MEK1/2 kinase inhibitor RO5068760 in multiple tumor models - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Thieno[2,3-b]pyridines in Cancer Chemotherapy and Chemo-sensitization: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The thieno[2,3-b]pyridine scaffold has emerged as a privileged structure in oncology research, demonstrating significant potential both as a direct anticancer agent and as a chemosensitizer.[1] Derivatives of this heterocyclic system have shown potent activity against a wide range of cancer cell lines, including those resistant to current therapies.[2][3] This document provides a comprehensive overview of the applications of thieno[2,3-b]pyridines in cancer treatment, detailing their mechanisms of action, summarizing key quantitative data, and providing explicit experimental protocols for their evaluation.
Direct Anticancer Activity
This compound derivatives have demonstrated broad-spectrum antiproliferative activity against numerous human cancer cell lines.[4] Their mechanism of action is often multi-targeted, impacting various cellular processes crucial for cancer cell survival and proliferation.[3]
Mechanism of Action
The anticancer effects of thieno[2,3-b]pyridines are attributed to several mechanisms, including:
-
Inhibition of Kinases: Certain derivatives act as potent inhibitors of receptor tyrosine kinases like RON (Recepteur d'Origine Nantais) and its oncogenic splice variants, which are implicated in various cancers, including colorectal and non-small cell lung cancer.[5]
-
Induction of Apoptosis: Many this compound compounds trigger programmed cell death in cancer cells.[6][7] This is often observed through the activation of caspases and can be measured by assays such as Annexin V/PI staining.[6][7][8] In some cervical cancer cell lines, treatment has led to a significant increase in both early and late apoptotic cells.[7]
-
Cell Cycle Arrest: These compounds can halt the progression of the cell cycle, frequently at the G2/M phase, preventing cancer cells from dividing.[2][9][10]
-
Targeting Cancer Stem Cells (CSCs): Thieno[2,3-b]pyridines have been shown to reduce the population of cancer stem cells, which are believed to be responsible for tumor recurrence and metastasis.[6][7][11]
-
Alteration of Glycosphingolipid (GSL) Expression: Treatment with these compounds can modify the expression of GSLs on the surface of cancer cells, which are involved in cell signaling, adhesion, and recognition.[6][7][11]
-
Inhibition of Phospholipase C (PLC) Isoforms: The this compound scaffold was initially identified through virtual screening as a potential inhibitor of PLC, an enzyme family involved in signal transduction pathways that regulate cell proliferation and motility.[2][9][11]
Quantitative Data: In Vitro Cytotoxicity
The following tables summarize the cytotoxic activity of various this compound derivatives against a range of cancer cell lines.
Table 1: Growth Inhibition (GI₅₀) of this compound Derivatives
| Compound/Derivative | Cell Line | Cancer Type | GI₅₀ (nM) | Reference |
| Derivative 9a | MB-MDA-435 | Melanoma | 70 | [12] |
| Derivative 1 | MDA-MB-435 | Melanoma | 30 | [13] |
| Derivative 10 | MDA-MB-435 | Melanoma | 296 | [13] |
Table 2: Half-Maximal Inhibitory Concentration (IC₅₀) of this compound Derivatives
| Compound/Derivative | Cell Line | Cancer Type | IC₅₀ (µM) | Reference |
| Derivative 9d (TDP1 inhibition) | - | - | 0.5 ± 0.1 | [12] |
| Compound 1 | MDA-MB-231 | Triple-Negative Breast Cancer | 2.082 (48h) | [11] |
| Compound 1 | MCF-7 | Breast Cancer (ER+, PR+, HER2-) | 2.053 (48h) | [11] |
| Compound 6i | HSC3 | Head and Neck Cancer | 10.8 | [14] |
| Compound 6i | T47D | Breast Cancer | 11.7 | [14] |
| Compound 6i | RKO | Colorectal Cancer | 12.4 | [14] |
| Compound 6i | MCF7 | Breast Cancer | 16.4 | [14] |
| Compound 6a | HSC3 | Head and Neck Cancer | 14.5 | [14] |
| Compound 6a | RKO | Colorectal Cancer | 24.4 | [14] |
| Compound 3b | CCRF-CEM | Leukemia | 2.580 ± 0.550 | [15] |
| Compound 3b | CEM/ADR5000 | Multidrug-Resistant Leukemia | 4.486 ± 0.286 | [15] |
| DJ160 | LNCaP, C42, PC3 | Prostate Cancer | <0.05 | [10] |
Table 3: Lethal Concentration (LC₅₀) of this compound Derivatives
| Compound/Derivative | Cell Line | Cancer Type | LC₅₀ (nM) | Reference |
| Derivative 9a | MB-MDA-435 | Melanoma | 925 | [12] |
Chemo-sensitization
A significant application of thieno[2,3-b]pyridines is their ability to enhance the efficacy of conventional chemotherapeutic drugs, a phenomenon known as chemo-sensitization. This is particularly relevant in overcoming chemoresistance, a major hurdle in cancer treatment.[16]
Mechanism of Chemo-sensitization
Thieno[2,3-b]pyridines can re-sensitize cancer cells to chemotherapy by inhibiting DNA repair pathways.[16] A key target is Tyrosyl-DNA Phosphodiesterase 1 (TDP1), an enzyme that repairs DNA damage caused by topoisomerase I (TOP1) inhibitors like topotecan and irinotecan.[16] By inhibiting TDP1, thieno[2,3-b]pyridines prevent cancer cells from repairing the DNA damage induced by TOP1 poisons, leading to increased cell death.[16]
Interestingly, studies have shown that the synergy between thieno[2,3-b]pyridines and topotecan is even more pronounced in TDP1 knockout cells, suggesting that these compounds may inhibit a broader network of DNA repair pathways beyond just TDP1.[16]
Quantitative Data: Synergy with Topotecan
In combination with the TOP1 inhibitor topotecan, non-cytotoxic this compound compounds have been shown to augment topotecan's antiproliferative activity by nearly 70%, achieving up to 87% inhibition of H460 lung cancer cell proliferation.[16]
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the anticancer and chemo-sensitizing properties of thieno[2,3-b]pyridines.
Synthesis of Thieno[2,3-b]pyridines
The synthesis of the this compound core often follows established methods, which can be adapted to generate diverse derivatives.[16] A common route involves the reaction of cycloalkanones with ethyl formate in the presence of a base like sodium ethoxide to form enolate salts. These intermediates are then reacted with other reagents to construct the fused thiophene and pyridine rings.[16] For specific synthetic schemes, refer to the detailed procedures outlined in the cited literature.[14][16][17][18]
Cell Proliferation (Cytotoxicity) Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Materials:
-
Cancer cell lines (e.g., MDA-MB-231, HCT-116, HeLa, SK-OV-3)[6][7][16]
-
Complete cell culture medium
-
This compound compounds dissolved in DMSO
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (0.5 mg/mL)[19]
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
Protocol:
-
Seed cells in a 96-well plate at a density of approximately 5,000-10,000 cells per well and incubate overnight to allow for attachment.[19]
-
Treat the cells with various concentrations of the this compound compounds (e.g., 0.05 µM to 10 µM) for desired time points (e.g., 24, 48, 72 hours).[7][11] Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug).
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the MTT solution and add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ values.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cell lines
-
This compound test compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)[20]
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat with the this compound compound at a predetermined concentration (e.g., its IC₅₀) for a specified time (e.g., 48 hours).[6]
-
Harvest the cells (including floating and attached cells) and wash them with cold PBS.
-
Resuspend the cells in the binding buffer provided in the kit.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the samples by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; and late apoptotic or necrotic cells are both Annexin V- and PI-positive.
Cell Cycle Analysis
This protocol uses propidium iodide (PI) staining to determine the distribution of cells in different phases of the cell cycle.
Materials:
-
Cancer cell lines
-
This compound test compound
-
PBS
-
Ethanol (70%, ice-cold)
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Protocol:
-
Treat cells with the this compound compound as described for the apoptosis assay.[8]
-
Harvest the cells and wash with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing, and store at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS and resuspend them in a solution containing PI and RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases.[8]
Chemo-sensitization (Synergy) Assay
This assay evaluates the synergistic effect of a this compound compound with a standard chemotherapeutic agent.
Materials:
-
Cancer cell line (e.g., H460 lung cancer)[16]
-
This compound compound
-
Chemotherapeutic agent (e.g., Topotecan)
-
Cell proliferation assay reagents (e.g., MTT or ³H-thymidine incorporation)
Protocol:
-
Treat cells with the this compound compound alone, the chemotherapeutic agent alone, and a combination of both at various concentrations.[16]
-
Include a vehicle control.
-
After a set incubation period, assess cell proliferation using a standard assay (e.g., MTT assay).
-
Analyze the data using software that can calculate a combination index (CI), where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
In Vivo Xenograft Study
This protocol outlines a general procedure for evaluating the antitumor efficacy of a this compound derivative in a mouse model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Cancer cell line for tumor implantation
-
This compound derivative formulated for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
Protocol:
-
Subcutaneously inject cancer cells into the flank of the mice.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer the this compound derivative and vehicle control to the respective groups according to a predetermined dosing schedule (e.g., daily, intraperitoneally or orally).
-
Measure tumor volume with calipers at regular intervals.
-
Monitor the body weight and general health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry).
-
Although a mouse xenograft study with derivative 12 showed encouraging results, the reduction in tumor size was not statistically significant, indicating the need for further optimization of this class of compounds for in vivo efficacy.[12] A patient-derived xenograft model with compound 15f, a RON splice variant inhibitor, demonstrated significant tumor growth inhibition (74.9% at 10 mg/kg).[5]
Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. eo.bioscientifica.com [eo.bioscientifica.com]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of Novel, Thienopyridine-Based Tyrosine Kinase Inhibitors Targeting Tumorigenic RON Splice Variants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Deciphering the Interplay: this compound’s Impact on Glycosphingolipid Expression, Cytotoxicity, Apoptosis, and Metabolomics in Ovarian Tumor Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Thieno[2,3-b]pyridines as a Novel Strategy Against Cervical Cancer: Mechanistic Insights and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 8. eo.bioscientifica.com [eo.bioscientifica.com]
- 9. The effect of a this compound PLC-γ inhibitor on the proliferation, morphology, migration and cell cycle of breast cancer cells - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 10. This compound compounds potently inhibit prostate cancer growth and motility - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Novel Thieno [2,3-b]pyridine Anticancer Compound Lowers Cancer Stem Cell Fraction Inducing Shift of Lipid to Glucose Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A synthesis, in silico, in vitro and in vivo study of this compound anticancer analogues - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 13. Identification of anticancer agents based on the this compound and 1H-pyrazole molecular scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Synthesis and Cytotoxicity of this compound Derivatives Toward Sensitive and Multidrug-Resistant Leukemia Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Synthesis and investigation of thieno[2,3-b]pyridines that restore activity of topotecan - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Design, synthesis, and biological evaluation of new thieno[2,3-d] pyrimidine derivatives as targeted therapy for PI3K with molecular modelling study - PMC [pmc.ncbi.nlm.nih.gov]
- 18. journals.ut.ac.ir [journals.ut.ac.ir]
- 19. repozitorij.mefst.unist.hr [repozitorij.mefst.unist.hr]
- 20. benchchem.com [benchchem.com]
Application Notes and Protocols for Thieno[2,3-b]pyridines as Antimicrobial and Antifungal Agents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the antimicrobial and antifungal potential of thieno[2,3-b]pyridine derivatives. This document includes a summary of their activity, detailed experimental protocols for their evaluation, and insights into their potential mechanisms of action.
Introduction
Thieno[2,3-b]pyridines are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities. Numerous studies have demonstrated their potential as effective antimicrobial and antifungal agents against a wide range of pathogens, including drug-resistant strains. This document outlines the key findings and methodologies for researchers interested in exploring this promising class of compounds for the development of new anti-infective therapies.
Antimicrobial and Antifungal Activity of this compound Derivatives
The antimicrobial and antifungal efficacy of various this compound derivatives has been quantified using metrics such as Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), and half-maximal inhibitory concentration (IC50). The following tables summarize the reported activities of selected compounds against various bacterial and fungal strains.
Table 1: Antibacterial Activity of Selected this compound Derivatives
| Compound | Bacterial Strain | MIC (µM) | MBC (µM) | Reference Compound | MIC (µM) | Reference |
| This compound-2-carboxylate 9a | Staphylococcus aureus | 9.9 | 19.8 | Ciprofloxacin | 2.7 | [1][2] |
| Escherichia coli | 19.8 | 39.5 | Ciprofloxacin | - | [1][2] | |
| 2-((4-(Benzo[d][1][3]dioxol-5-yl)-3-cyano-6-(thiophen-2-yl)pyridin-2-yl)thio)acetamide (13b) | Staphylococcus aureus | 4.8 | 9.6 | Ciprofloxacin | - | [4] |
| Escherichia coli | 4.8 | 9.6 | Ciprofloxacin | - | [4] | |
| Streptococcus mutans | 9.6 | 19.7 | Ciprofloxacin | - | [4] | |
| Hybrid 1i (4-(4-methoxyphenyl)-linked bis(this compound)) | Staphylococcus aureus | 2.0-2.1 | 4.1-4.2 | Ciprofloxacin | - | [5] |
| Enterococcus faecalis | 2.0-2.1 | 4.1-4.2 | Ciprofloxacin | - | [5] | |
| Escherichia coli | 2.0-2.1 | 4.1-4.2 | Ciprofloxacin | - | [5] | |
| Pseudomonas aeruginosa | 2.0-2.1 | 4.1-4.2 | Ciprofloxacin | - | [5] | |
| MRSA ATCC:33591 | 2.0-4.2 | 8.2-8.5 | Linezolid | - | [5] | |
| MRSA ATCC:43300 | 2.0-4.2 | 8.2-8.5 | Linezolid | - | [5] | |
| Hybrid 1j (4-(p-tolyl)-linked bis(this compound)) | Staphylococcus aureus | 2.0-2.1 | 4.1-4.2 | Ciprofloxacin | - | [5] |
| Enterococcus faecalis | 2.0-2.1 | 4.1-4.2 | Ciprofloxacin | - | [5] | |
| Escherichia coli | 2.0-2.1 | 4.1-4.2 | Ciprofloxacin | - | [5] | |
| Pseudomonas aeruginosa | 2.0-2.1 | 4.1-4.2 | Ciprofloxacin | - | [5] | |
| MRSA ATCC:33591 | 2.0-4.2 | 8.2-8.5 | Linezolid | - | [5] | |
| MRSA ATCC:43300 | 2.0-4.2 | 8.2-8.5 | Linezolid | - | [5] | |
| Oxazole-linked pyrimidinone 2d | - | 4.4 | 8.8 | - | - | |
| Oxazole-linked pyrimidinone 2e | - | 4.2 | 8.5 | - | - |
Table 2: Antifungal Activity of Selected this compound Derivatives
| Compound | Fungal Strain | IC50 (µg/mL) | Reference Compound | Reference |
| Compound 8 | Candida albicans | 19.2 ± 0.58 | Miconazole | [6] |
| Compound 9 | Candida albicans | - | Miconazole | [6] |
| Compound 10 | Candida albicans | 23.4 ± 0.65 | Miconazole | [6] |
| Compound I-1 | Cercospora arachidicola | 4.61 - 6.66 | - | [7] |
| Rhizoctonia solani | 4.61 - 6.66 | - | [7] | |
| Sclerotinia sclerotiorum | 4.61 - 6.66 | - | [7] | |
| Compound I-5 | Cercospora arachidicola | 4.61 - 6.66 | - | [7] |
| Rhizoctonia solani | 4.61 - 6.66 | - | [7] | |
| Sclerotinia sclerotiorum | 4.61 - 6.66 | - | [7] | |
| Compound I-7 | Cercospora arachidicola | 4.61 - 6.66 | - | [7] |
| Rhizoctonia solani | 4.61 - 6.66 | - | [7] | |
| Sclerotinia sclerotiorum | 4.61 - 6.66 | - | [7] | |
| Compound I-12 | Cercospora arachidicola | 4.61 - 6.66 | - | [7] |
| Rhizoctonia solani | 4.61 - 6.66 | - | [7] | |
| Sclerotinia sclerotiorum | 4.61 - 6.66 | - | [7] |
Experimental Protocols
This section provides detailed protocols for the synthesis of a key this compound intermediate and for the evaluation of antimicrobial activity.
Protocol 1: General Synthesis of 3-Amino-N-arylthis compound-2-carboxamides[9][10]
This protocol describes a common method for the synthesis of 3-aminothis compound-2-carboxamide derivatives, which are frequently reported to have antimicrobial activity.
Materials:
-
4,6-dimethyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile or other suitable substituted pyridine-2(1H)-thione
-
10% aqueous Potassium Hydroxide (KOH) solution
-
N-aryl-2-chloroacetamide (various substituted derivatives)
-
Dimethylformamide (DMF)
Procedure:
-
To a mixture of the starting pyridine-2(1H)-thione (20 mmol) and 10% aqueous KOH solution (11.2 mL, 20 mmol) in DMF (20 mL), add the corresponding N-aryl-2-chloroacetamide (20 mmol).
-
Stir the resulting mixture for 30-40 minutes at room temperature. The formation of a white precipitate of the S-alkylation product may be observed.
-
Add another portion of 10% aqueous KOH solution (11.2 mL, 20 mmol) to the reaction mixture.
-
Continue stirring at room temperature for an additional 1-2 hours.
-
Pour the reaction mixture into cold water.
-
Collect the resulting precipitate by filtration, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or DMF/ethanol) to afford the pure 3-amino-N-arylthis compound-2-carboxamide.
Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution[1][2][11]
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
This compound derivative (test compound)
-
Sterile 96-well microtiter plates
-
Mueller-Hinton Broth (MHB) or other appropriate growth medium
-
Bacterial or fungal strains
-
Sterile saline (0.85% NaCl)
-
0.5 McFarland turbidity standard
-
Spectrophotometer (optional, for turbidity adjustment)
-
Incubator
Procedure:
-
Preparation of Test Compound Dilutions:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the stock solution in the growth medium directly in the 96-well plate. Typically, add 100 µL of broth to wells 2-12. Add 200 µL of the highest concentration of the test compound to well 1. Transfer 100 µL from well 1 to well 2, mix, and continue the serial dilution to well 10. Discard 100 µL from well 10.
-
Well 11 serves as the growth control (broth + inoculum, no compound).
-
Well 12 serves as the sterility control (broth only).
-
-
Inoculum Preparation:
-
From a fresh culture (18-24 hours), select several colonies and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute this standardized suspension in the growth medium to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
-
Inoculation:
-
Add 100 µL of the final inoculum to wells 1-11 of the microtiter plate.
-
-
Incubation:
-
Cover the plate and incubate at 35-37°C for 16-24 hours for bacteria, or at an appropriate temperature and duration for fungi.
-
-
Reading the MIC:
-
The MIC is the lowest concentration of the test compound at which there is no visible growth (turbidity).
-
Protocol 3: Antimicrobial Susceptibility Testing by Agar Well Diffusion Method[3][5][12]
This method is used to assess the antimicrobial activity of a compound by measuring the zone of growth inhibition on an agar plate.
Materials:
-
This compound derivative (test compound)
-
Mueller-Hinton Agar (MHA) or other suitable agar medium
-
Petri dishes
-
Bacterial or fungal strains
-
Sterile saline (0.85% NaCl)
-
0.5 McFarland turbidity standard
-
Sterile cork borer or pipette tip
-
Incubator
Procedure:
-
Inoculum Preparation:
-
Prepare a microbial suspension equivalent to a 0.5 McFarland standard as described in the broth microdilution protocol.
-
-
Plate Inoculation:
-
Using a sterile cotton swab, evenly spread the prepared inoculum over the entire surface of the MHA plate.
-
-
Well Preparation:
-
Aseptically punch wells (6-8 mm in diameter) into the agar using a sterile cork borer.
-
-
Application of Test Compound:
-
Add a specific volume (e.g., 50-100 µL) of a known concentration of the test compound solution into each well.
-
A solvent control and a positive control (a known antibiotic) should also be included on the plate.
-
-
Incubation:
-
Incubate the plates at 35-37°C for 16-24 hours for bacteria, or at an appropriate temperature and duration for fungi.
-
-
Measurement of Inhibition Zone:
-
After incubation, measure the diameter of the clear zone of growth inhibition around each well in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.
-
Mechanism of Action
While the exact mechanisms of action for all this compound derivatives are not fully elucidated, several studies have pointed towards the inhibition of key microbial enzymes.
For antibacterial activity, a primary target appears to be DNA gyrase and topoisomerase IV . These enzymes are essential for DNA replication, transcription, and repair in bacteria. By inhibiting these enzymes, thieno[2,3-b]pyridines can disrupt these critical cellular processes, leading to bacterial cell death.
In the context of antifungal activity, some derivatives have been shown to inhibit nitrogen metabolism and the proteasome pathway in fungi. Disruption of these pathways can lead to a cascade of detrimental effects on fungal cell growth and viability.
Conclusion
This compound derivatives represent a versatile scaffold with significant potential for the development of novel antimicrobial and antifungal agents. The data presented in these application notes highlight their potent activity against a range of clinically relevant pathogens. The provided protocols offer a starting point for researchers to synthesize and evaluate new derivatives. Further investigation into the structure-activity relationships and mechanisms of action will be crucial for optimizing the therapeutic potential of this promising class of compounds.
References
Application Notes and Protocols for Thieno[2,3-b]pyridine-Based Compounds in Type 2 Diabetes Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Type 2 Diabetes (T2D) is a multifactorial metabolic disorder characterized by hyperglycemia resulting from insulin resistance and relative insulin deficiency. The thieno[2,3-b]pyridine scaffold has emerged as a promising privileged structure in the design of novel therapeutic agents for T2D. Compounds based on this heterocyclic system have been shown to target various pathways implicated in glucose homeostasis. This document provides detailed application notes and experimental protocols for the synthesis and evaluation of this compound derivatives as potential treatments for T2D, focusing on their activity as inhibitors of hepatic gluconeogenesis and Dipeptidyl Peptidase-4 (DPP-4), and as protectors of pancreatic islet cells via DRAK2 inhibition.
Key Therapeutic Targets and Mechanisms
This compound derivatives have been investigated for their potential to modulate several key targets in T2D:
-
Hepatic Gluconeogenesis Inhibition: Excessive glucose production by the liver is a major contributor to hyperglycemia in T2D. This compound compounds have been identified that can inhibit this process by downregulating the expression of key gluconeogenic enzymes such as Glucose-6-Phosphatase (G6Pase) and Phosphoenolpyruvate Carboxykinase (PEPCK).[1]
-
Dipeptidyl Peptidase-4 (DPP-4) Inhibition: DPP-4 is an enzyme that rapidly inactivates incretin hormones like Glucagon-Like Peptide-1 (GLP-1). By inhibiting DPP-4, this compound derivatives can increase the levels of active GLP-1, which in turn enhances glucose-dependent insulin secretion, suppresses glucagon release, and slows gastric emptying.
-
DRAK2 Kinase Inhibition: Death-associated protein kinase-related apoptosis-inducing protein kinase 2 (DRAK2) has been implicated in pancreatic β-cell dysfunction and apoptosis. Novel this compound derivatives have been developed as DRAK2 inhibitors, which have been shown to protect islet cells and improve glucose tolerance.[2]
Data Presentation: In Vitro and In Vivo Efficacy
The following tables summarize the quantitative data for representative this compound-based compounds from recent studies.
Table 1: In Vitro Activity of this compound Derivatives
| Compound ID | Target | Assay | IC50 (µM) | Reference |
| 8e | Hepatic Gluconeogenesis | Glucose Production Inhibition | 16.8 | [1] |
| 9d | Hepatic Gluconeogenesis | Glucose Production Inhibition | 12.3 | [1] |
| Y17 | DRAK2 | Kinase Inhibition | Nanomolar potency | [2] |
| Compound 14 | DPP-4 | Enzyme Inhibition | 34.17 ± 5.11 | [3] |
Table 2: In Vivo Efficacy of this compound Derivative 8e in db/db Mice
| Treatment Group | Dose | Fasting Blood Glucose Reduction | Oral Glucose Tolerance | Pyruvate Tolerance | Reference |
| 8e | Not specified | Significant | Improved | Improved | [1] |
| Vehicle | - | - | - | - | [1] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways targeted by this compound derivatives and the general experimental workflows for their evaluation.
Experimental Protocols
Protocol 1: General Synthesis of 3-Aminothis compound Derivatives
This protocol is a generalized procedure adapted from literature for the synthesis of the this compound core.
Materials:
-
Substituted 2-chloronicotinonitrile
-
Substituted 2-mercaptoacetamide
-
Potassium carbonate (K2CO3)
-
N,N-Dimethylformamide (DMF)
-
Ethanol
-
Ethyl acetate
-
Hexane
-
Silica gel for column chromatography
Procedure:
-
To a solution of substituted 2-chloronicotinonitrile (1.0 eq) in DMF, add potassium carbonate (2.0 eq) and the corresponding substituted 2-mercaptoacetamide (1.1 eq).
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water and stir for 30 minutes.
-
Collect the precipitated solid by vacuum filtration, wash with water, and dry under vacuum.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent to afford the desired 3-aminothis compound derivative.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: In Vitro DPP-4 Inhibition Assay
This protocol describes a fluorometric assay to determine the inhibitory activity of compounds against DPP-4.[4][5][6]
Materials:
-
Recombinant human DPP-4 enzyme
-
DPP-4 substrate: Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC)
-
Tris-HCl buffer (50 mM, pH 8.0)
-
Dimethyl sulfoxide (DMSO)
-
Test compounds (this compound derivatives)
-
Positive control inhibitor (e.g., Sitagliptin)
-
96-well black microplate
-
Fluorescence microplate reader (λex = 360 nm, λem = 460 nm)
Procedure:
-
Prepare stock solutions of test compounds and sitagliptin in DMSO.
-
In a 96-well microplate, add 25 µL of the test compound solution at various concentrations (prepared by serial dilution in Tris-HCl buffer). For the control wells, add 25 µL of buffer with DMSO.
-
Add 50 µL of DPP-4 enzyme solution (e.g., 1.73 mU/mL in Tris-HCl buffer) to each well.
-
Incubate the plate at 37°C for 10 minutes.
-
Initiate the enzymatic reaction by adding 25 µL of the DPP-4 substrate solution (e.g., 200 µM Gly-Pro-AMC in Tris-HCl buffer) to each well.
-
Immediately measure the fluorescence intensity in kinetic mode at 37°C for 30 minutes, with readings taken every minute.
-
Calculate the reaction rate (slope of the linear portion of the fluorescence vs. time curve).
-
The percent inhibition is calculated using the formula: % Inhibition = [(Rate_control - Rate_inhibitor) / Rate_control] * 100
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Protocol 3: Glucose Uptake Assay in 3T3-L1 Adipocytes
This protocol details the measurement of glucose uptake in differentiated 3T3-L1 adipocytes.[7][8]
Materials:
-
Differentiated 3T3-L1 adipocytes (cultured in 12-well plates)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Krebs-Ringer-HEPES (KRH) buffer
-
Insulin (positive control)
-
Test compounds
-
2-Deoxy-D-[³H]-glucose
-
Phloretin (inhibitor of glucose transport)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Differentiate 3T3-L1 preadipocytes into mature adipocytes.
-
Serum-starve the differentiated adipocytes in DMEM for 2-4 hours.
-
Wash the cells twice with KRH buffer.
-
Incubate the cells with the test compound or insulin at desired concentrations in KRH buffer for 30 minutes at 37°C.
-
Add 2-Deoxy-D-[³H]-glucose (to a final concentration of 0.5 µCi/mL) and incubate for 10 minutes at 37°C.
-
To determine non-specific uptake, incubate a set of wells with a glucose transport inhibitor like phloretin.
-
Stop the uptake by washing the cells three times with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells with 0.1 M NaOH.
-
Transfer the cell lysates to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Normalize the radioactivity counts to the protein concentration of the cell lysate.
-
Calculate the specific glucose uptake by subtracting the non-specific uptake from the total uptake.
Protocol 4: In Vivo Efficacy in Streptozotocin (STZ)-Induced Diabetic Mice
This protocol describes the induction of diabetes in mice using STZ and the subsequent evaluation of the anti-diabetic efficacy of test compounds.[9][10][11][12][13]
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
Streptozotocin (STZ)
-
Citrate buffer (0.1 M, pH 4.5), freshly prepared and ice-cold
-
Test compounds
-
Vehicle control
-
Glucometer and test strips
-
Oral gavage needles
Procedure:
-
Induction of Diabetes:
-
Fast the mice for 4-6 hours.
-
Prepare a fresh solution of STZ in ice-cold citrate buffer (e.g., 50 mg/mL).
-
Inject the mice intraperitoneally (i.p.) with a single high dose of STZ (e.g., 150 mg/kg) or multiple low doses (e.g., 50 mg/kg for 5 consecutive days).
-
Provide the mice with 10% sucrose water for 48 hours after STZ injection to prevent hypoglycemia.
-
Monitor blood glucose levels from the tail vein. Mice with fasting blood glucose levels >250 mg/dL for three consecutive days are considered diabetic and are used for the study.
-
-
Compound Treatment:
-
Divide the diabetic mice into groups: vehicle control, positive control (e.g., metformin), and test compound groups (at different doses).
-
Administer the test compounds or vehicle daily by oral gavage for a specified period (e.g., 4 weeks).
-
-
Efficacy Evaluation:
-
Fasting Blood Glucose: Measure fasting blood glucose levels weekly.
-
Oral Glucose Tolerance Test (OGTT): At the end of the treatment period, fast the mice overnight. Administer an oral glucose load (2 g/kg). Measure blood glucose levels at 0, 15, 30, 60, 90, and 120 minutes post-glucose administration.
-
Pyruvate Tolerance Test (PTT): To assess hepatic gluconeogenesis, fast the mice overnight and inject them intraperitoneally with sodium pyruvate (2 g/kg). Measure blood glucose at the same time points as the OGTT.
-
-
Data Analysis:
-
Analyze the changes in fasting blood glucose over the treatment period.
-
Calculate the area under the curve (AUC) for the OGTT and PTT to assess glucose tolerance and hepatic glucose production, respectively.
-
Compare the results from the treatment groups to the vehicle control group using appropriate statistical tests.
-
Conclusion
The this compound scaffold represents a versatile platform for the development of novel anti-diabetic agents with diverse mechanisms of action. The protocols and data presented herein provide a comprehensive guide for researchers in the field to synthesize, screen, and evaluate the therapeutic potential of these compounds for the treatment of type 2 diabetes. Further optimization of lead compounds and in-depth mechanistic studies will be crucial for advancing these promising candidates toward clinical development.
References
- 1. Discovery and structure-activity relationships study of this compound analogues as hepatic gluconeogenesis inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel this compound derivatives protect islet through DRAK2 kinase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism [frontiersin.org]
- 5. sigmaaldrich.cn [sigmaaldrich.cn]
- 6. Dipeptidyl peptidase IV (DPP4) Inhibitor Screening Assay Kit | Abcam [abcam.com]
- 7. Cinnamon Extract Enhances Glucose Uptake in 3T3-L1 Adipocytes and C2C12 Myocytes by Inducing LKB1-AMP-Activated Protein Kinase Signaling | PLOS One [journals.plos.org]
- 8. Novel method to differentiate 3T3 L1 cells in vitro to produce highly sensitive adipocytes for a GLUT4 mediated glucose uptake using fluorescent glucose analog - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Streptozotocin-Induced Diabetic Models in Mice and Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. diacomp.org [diacomp.org]
- 11. A Simplified Streptozotocin-Induced Diabetes Model in Nude Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ndineuroscience.com [ndineuroscience.com]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols: Thieno[2,3-b]pyridines as Novel Inhibitors of Hepatitis C Virus (HCV)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of Thieno[2,3-b]pyridines as a promising class of inhibitors targeting the Hepatitis C Virus (HCV). This document includes a summary of their antiviral activity, detailed experimental protocols for their evaluation, and visualizations of the HCV life cycle and a typical drug discovery workflow.
Introduction
Hepatitis C is a global health concern, and the development of novel, effective antiviral agents is a critical area of research. Thieno[2,3-b]pyridines have emerged as a scaffold of significant interest for the development of new anti-HCV drugs.[1][2] Studies have demonstrated that derivatives of this heterocyclic system can potently inhibit HCV replication in vitro, with some compounds exhibiting activity in the low micromolar to nanomolar range.[3][4][5] The primary mechanism of action for some of these inhibitors has been identified as the targeting of the viral non-structural protein 4B (NS4B), a key component of the HCV replication complex.[3]
Data Presentation: In Vitro Antiviral Activity
The following table summarizes the in vitro antiviral activity and cytotoxicity of representative Thieno[2,3-b]pyridine derivatives against HCV. The 50% effective concentration (EC50) represents the concentration of the compound that inhibits 50% of viral replication, while the 50% cytotoxic concentration (CC50) is the concentration that causes a 50% reduction in cell viability. The Selectivity Index (SI), calculated as the ratio of CC50 to EC50, is a measure of the compound's therapeutic window.
| Compound ID | HCV Genotype | EC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/EC50) | Reference |
| 12c | 1b | 3.3 | >100 | >30.3 | [1] |
| 12b | 1b | 3.5 | >100 | >28.6 | [1] |
| 10l | 1b | 3.9 | >100 | >25.6 | [1] |
| 12o | 1b | 4.5 | >100 | >22.2 | [1] |
| 4b | 1b | 0.17 | >50 | >294 | [3] |
| 4d | 1b | 0.45 | >50 | >111 | [3] |
| 10d | 1b | 0.039 | >10 | >256 | [4] |
Experimental Protocols
This section provides detailed methodologies for the key experiments used to characterize this compound inhibitors of HCV.
HCV Replicon Assay
This cell-based assay is the primary method for evaluating the antiviral activity of compounds against HCV replication. It utilizes human hepatoma cells (e.g., Huh-7) that harbor a subgenomic HCV replicon, which can replicate autonomously without producing infectious virus particles.
Materials:
-
Huh-7 cells harboring an HCV subgenomic replicon (e.g., genotype 1b) with a reporter gene (e.g., luciferase).
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and G418 (for selection).
-
Test compounds (this compound derivatives) dissolved in DMSO.
-
96-well cell culture plates.
-
Luciferase assay reagent.
-
Luminometer.
Protocol:
-
Cell Seeding:
-
Culture Huh-7 replicon cells in DMEM with G418.
-
Trypsinize the cells, count them, and resuspend in DMEM without G418 to a density of 5 x 10^4 cells/mL.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in DMEM. The final DMSO concentration should be kept below 0.5%.
-
Remove the medium from the cells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO only) and a positive control (a known HCV inhibitor).
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
-
Luciferase Assay:
-
After incubation, remove the medium and wash the cells with PBS.
-
Add 50 µL of luciferase assay lysis buffer to each well and incubate for 15 minutes at room temperature.
-
Add 50 µL of luciferase assay substrate to each well.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Determine the EC50 value by plotting the percentage of inhibition against the compound concentration using a dose-response curve fitting software.
-
Cytotoxicity Assay (MTT Assay)
This assay is performed in parallel with the antiviral assay to determine the toxicity of the compounds to the host cells.
Materials:
-
Huh-7 cells (or the same cell line used in the replicon assay).
-
DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Test compounds dissolved in DMSO.
-
96-well cell culture plates.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl).
-
Microplate reader.
Protocol:
-
Cell Seeding:
-
Seed Huh-7 cells in a 96-well plate at the same density as in the replicon assay and incubate for 24 hours.
-
-
Compound Treatment:
-
Add serial dilutions of the test compounds to the cells, similar to the replicon assay. Include a vehicle control and wells with medium only (no cells) as a blank.
-
Incubate for the same duration as the antiviral assay (72 hours).
-
-
MTT Addition and Incubation:
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
-
Formazan Solubilization:
-
Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Incubate for at least 1 hour at room temperature, protected from light.
-
-
Absorbance Reading:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each compound concentration relative to the vehicle control.
-
Determine the CC50 value by plotting the percentage of cell viability against the compound concentration.
-
Visualizations
HCV Life Cycle and Target of Thieno[2,3-b]pyridines
The following diagram illustrates the key steps in the HCV life cycle and highlights the role of the NS4B protein, a target of this compound inhibitors.
Caption: HCV life cycle and the inhibitory action of Thieno[2,3-b]pyridines on NS4B.
Workflow for Screening and Validation of HCV Inhibitors
This diagram outlines a typical workflow for the discovery and preclinical validation of novel HCV inhibitors like Thieno[2,3-b]pyridines.
Caption: General workflow for the discovery and validation of novel HCV inhibitors.
References
- 1. scribd.com [scribd.com]
- 2. benchchem.com [benchchem.com]
- 3. ingentaconnect.com [ingentaconnect.com]
- 4. A new series of HCV inhibitors based on a 2-(thieno[2,3b]pyridin-2-yl)-1,3,4-oxadiazole scaffold - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Discovery and structure-activity relationships study of novel this compound analogues as hepatitis C virus inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis and Evaluation of Thieno[2,3-b]pyridine Analogues in Neurodegenerative Disease Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and biological evaluation of thieno[2,3-b]pyridine analogues as promising therapeutic agents for neurodegenerative diseases, including Alzheimer's and Parkinson's disease. Detailed protocols for chemical synthesis and key biological assays are provided to facilitate further research and development in this area.
Introduction to Thieno[2,3-b]pyridines in Neurodegenerative Diseases
The this compound scaffold is a privileged heterocyclic structure in medicinal chemistry, demonstrating a wide range of biological activities. In the context of neurodegenerative diseases, analogues of this scaffold have emerged as potent inhibitors of key pathological targets, including Glycogen Synthase Kinase-3β (GSK-3β) and cholinesterases (Acetylcholinesterase - AChE, and Butyrylcholinesterase - BChE). The inhibition of these enzymes represents a key therapeutic strategy for mitigating the symptoms and potentially slowing the progression of Alzheimer's disease. Furthermore, the neuroprotective potential of these compounds is being explored in models of Parkinson's disease.
Data Presentation: Inhibitory Activities of this compound Analogues
The following tables summarize the in vitro inhibitory activities of selected this compound analogues against key enzymatic targets implicated in neurodegenerative diseases.
Table 1: Inhibition of Glycogen Synthase Kinase-3β (GSK-3β) by Thieno[3,2-c]pyrazol-3-amine Derivatives
| Compound ID | Structure | IC50 (nM) | Reference |
| 16b | A thieno[3,2-c]pyrazol-3-amine derivative | 3.1 | [1] |
| S01 | A pyrrolo[2,3-b]pyridine-based inhibitor | 0.35 ± 0.06 | [2] |
| B10 | An ATP-competitive pyrrolo[2,3-b]pyridine-based inhibitor | 66 | [2] |
| Staurosporine | Reference Inhibitor | 4.03 ± 0.57 | [2] |
Table 2: Inhibition of Cholinesterases by this compound Amine Derivatives
| Compound ID | Target Enzyme | IC50 (µM) | Reference |
| 5d | Butyrylcholinesterase (BChE) | 0.23 | |
| 5e | Acetylcholinesterase (AChE) | 1.55 | |
| 8 | human Acetylcholinesterase (hAChE) | 0.153 ± 0.016 | [3] |
| 11 | human Butyrylcholinesterase (hBChE) | 0.828 ± 0.067 | [3] |
Signaling Pathways and Experimental Workflows
GSK-3β Signaling Pathway in Alzheimer's Disease
Glycogen Synthase Kinase-3β (GSK-3β) is a key enzyme implicated in the pathology of Alzheimer's disease. Its dysregulation contributes to both the hyperphosphorylation of tau protein, leading to the formation of neurofibrillary tangles (NFTs), and the processing of amyloid precursor protein (APP), resulting in the production of amyloid-β (Aβ) plaques. The following diagram illustrates the central role of GSK-3β in these pathological cascades.
Caption: GSK-3β signaling cascade in Alzheimer's disease and the inhibitory action of this compound analogues.
Experimental Workflow: Enzyme Inhibition Assay
The following diagram outlines a typical workflow for evaluating the inhibitory potency of this compound analogues against a target enzyme, such as GSK-3β or a cholinesterase.
Caption: A generalized workflow for determining the IC50 values of this compound analogues in an enzyme inhibition assay.
Experimental Protocols
1. Synthesis of 3-Amino-N-arylthis compound-2-carboxamides
This protocol describes a general method for the synthesis of 3-amino-N-arylthis compound-2-carboxamides, a common scaffold for active analogues.[4][5]
-
Materials:
-
Appropriately substituted 2-thioxo-1,2-dihydropyridine-3-carbonitrile
-
Appropriately substituted N-aryl-2-chloroacetamide
-
Potassium hydroxide (KOH)
-
Dimethylformamide (DMF)
-
-
Procedure:
-
To a stirred solution of the substituted 2-thioxo-1,2-dihydropyridine-3-carbonitrile (1 equivalent) in DMF, add a 10% aqueous solution of KOH (1 equivalent).
-
To this mixture, add the corresponding N-aryl-2-chloroacetamide (1 equivalent).
-
Stir the reaction mixture at room temperature for 30-40 minutes.
-
Add another portion of 10% aqueous KOH (1 equivalent) to the reaction mixture.
-
Continue stirring at room temperature for an additional 1-2 hours.
-
Pour the reaction mixture into cold water.
-
Collect the precipitated solid by filtration, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or dioxane) to afford the pure 3-amino-N-arylthis compound-2-carboxamide.
-
-
Characterization:
-
Confirm the structure and purity of the synthesized compounds using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and elemental analysis.
-
2. In Vitro GSK-3β Inhibition Assay
This protocol outlines a method to determine the in vitro inhibitory activity of this compound analogues against GSK-3β.[1]
-
Materials:
-
Recombinant human GSK-3β enzyme
-
GSK-3β substrate peptide (e.g., a pre-phosphorylated peptide)
-
Adenosine triphosphate (ATP)
-
Kinase assay buffer (e.g., HEPES buffer containing MgCl₂, EGTA, and DTT)
-
This compound analogues dissolved in Dimethyl Sulfoxide (DMSO)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
White, opaque 96-well or 384-well microplates
-
-
Procedure:
-
Prepare serial dilutions of the this compound analogues in kinase assay buffer. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.
-
In the wells of the microplate, add the diluted compounds. Include wells for a positive control (a known GSK-3β inhibitor) and a negative control (vehicle, i.e., DMSO in assay buffer).
-
Add the GSK-3β enzyme to all wells except for the "no enzyme" control wells.
-
Pre-incubate the plate at room temperature for 10-15 minutes to allow for inhibitor-enzyme binding.
-
Initiate the kinase reaction by adding a mixture of the GSK-3β substrate peptide and ATP to all wells.
-
Incubate the plate at 30°C for a specified period (e.g., 30-60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the detection reagent according to the manufacturer's instructions. Luminescence is typically measured using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of GSK-3β inhibition for each concentration of the test compound relative to the negative control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value, the concentration of the inhibitor that causes 50% inhibition of GSK-3β activity, by fitting the data to a sigmoidal dose-response curve using appropriate software.
-
3. In Vitro Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This protocol describes the determination of AChE inhibitory activity of this compound analogues using the colorimetric Ellman's method.
-
Materials:
-
Acetylcholinesterase (AChE) from a suitable source (e.g., electric eel or human recombinant)
-
Acetylthiocholine iodide (ATCI), the substrate
-
5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB), Ellman's reagent
-
Phosphate buffer (e.g., 0.1 M, pH 8.0)
-
This compound analogues dissolved in a suitable solvent (e.g., DMSO)
-
Clear 96-well microplates
-
-
Procedure:
-
Prepare serial dilutions of the this compound analogues in phosphate buffer. The final solvent concentration should be kept low and constant.
-
In the wells of the microplate, add the phosphate buffer, DTNB solution, and the diluted test compounds. Include wells for a positive control (a known AChE inhibitor, e.g., donepezil) and a negative control (vehicle).
-
Add the AChE enzyme solution to all wells except for the blank.
-
Pre-incubate the plate at room temperature for 15 minutes.
-
Initiate the reaction by adding the ATCI substrate solution to all wells.
-
Immediately measure the absorbance at 412 nm using a microplate reader. Take kinetic readings every minute for 10-15 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each well.
-
Determine the percentage of inhibition for each concentration of the test compound.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
4. Neuroprotection Assay in a Cellular Model of Parkinson's Disease
This protocol provides a general framework for assessing the neuroprotective effects of this compound analogues in a human neuroblastoma SH-SY5Y cell model of Parkinson's disease, using neurotoxins like 6-hydroxydopamine (6-OHDA) or 1-methyl-4-phenylpyridinium (MPP+).[6][7][8]
-
Materials:
-
SH-SY5Y human neuroblastoma cells
-
Cell culture medium (e.g., DMEM/F12 supplemented with FBS and antibiotics)
-
Neurotoxin (6-OHDA or MPP+)
-
This compound analogues dissolved in a suitable solvent (e.g., DMSO)
-
Reagents for assessing cell viability (e.g., MTT or resazurin)
-
Reagents for measuring reactive oxygen species (ROS) (e.g., DCFH-DA)
-
96-well cell culture plates
-
-
Procedure:
-
Seed SH-SY5Y cells in 96-well plates and allow them to adhere and grow for 24 hours.
-
Pre-treat the cells with various concentrations of the this compound analogues for a specified period (e.g., 1-2 hours).
-
Induce neurotoxicity by adding a pre-determined concentration of 6-OHDA or MPP+ to the wells. Include control wells (untreated cells, cells treated with neurotoxin only, and cells treated with the analogue only).
-
Incubate the cells for 24-48 hours.
-
Assess cell viability using the MTT or a similar assay.
-
In parallel experiments, measure the levels of intracellular ROS using a fluorescent probe like DCFH-DA.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the untreated control.
-
Quantify the fluorescence intensity to determine the relative levels of ROS.
-
Evaluate the dose-dependent neuroprotective effect of the this compound analogues by their ability to increase cell viability and reduce ROS levels in the presence of the neurotoxin.
-
These protocols provide a foundation for the synthesis and evaluation of novel this compound analogues as potential therapeutic agents for neurodegenerative diseases. Further optimization and validation of these methods are encouraged for specific research applications.
References
- 1. Synthesis and biological evaluation of thieno[3,2-c]pyrazol-3-amine derivatives as potent glycogen synthase kinase 3β inhibitors for Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. New pyridine derivatives as inhibitors of acetylcholinesterase and amyloid aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Unusual Oxidative Dimerization in the 3-Aminothis compound-2-carboxamide Series - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Evaluation of the neurotoxic/neuroprotective role of organoselenides using differentiated human neuroblastoma SH-SY5Y cell line challenged with 6-hydroxydopamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. 6-OHDA mediated neurotoxicity in SH-SY5Y cellular model of Parkinson disease suppressed by pretreatment with hesperidin through activating L-type calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening of Thieno[2,3-b]pyridine Libraries
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the high-throughput screening (HTS) of thieno[2,3-b]pyridine compound libraries. This class of heterocyclic compounds has garnered significant interest in drug discovery due to its diverse biological activities, including potent anti-cancer properties. The following sections detail experimental protocols for common screening assays, summarize quantitative data from representative studies, and visualize key signaling pathways and experimental workflows.
Introduction to Thieno[2,3-b]pyridines in Drug Discovery
Thieno[2,3-b]pyridines are a class of bicyclic heteroaromatic compounds that have emerged as a privileged scaffold in medicinal chemistry. Libraries of these compounds have been synthesized and screened against various biological targets, revealing potent inhibitory activity in several disease areas, particularly in oncology. High-throughput screening (HTS) of this compound libraries enables the rapid identification of hit compounds that can be further optimized into lead candidates for drug development. Key therapeutic targets identified for this scaffold include protein kinases (e.g., RON kinase), DNA repair enzymes (e.g., Tyrosyl-DNA phosphodiesterase 1), and enzymes involved in cell signaling (e.g., Phosphoinositide-specific phospholipase C).
High-Throughput Screening Assays
A variety of HTS assays can be employed to screen this compound libraries for desired biological activity. The choice of assay depends on the specific target or cellular process being investigated. Below are protocols for commonly used primary and secondary screening assays.
Cell Viability and Proliferation Assays
These assays are fundamental for identifying compounds with cytotoxic or cytostatic effects, which is a primary objective in cancer drug discovery.
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Protocol:
-
Cell Plating: Seed cells in a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (e.g., 0.1% DMSO) and positive control wells.
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution in PBS to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of MTT solvent (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.[1]
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[1] Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI₅₀ (concentration for 50% of maximal inhibition of cell proliferation) or IC₅₀ (concentration for 50% of maximal inhibition) values.
This assay measures the proliferation of cells by quantifying the incorporation of radiolabeled thymidine into newly synthesized DNA.
Protocol:
-
Cell Plating and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Radiolabeling: 18-24 hours before harvesting, add 1 µCi/mL of ³H-thymidine to each well.
-
Cell Harvesting:
-
Wash the cells twice with ice-cold PBS.
-
Wash the cells twice with ice-cold 5% trichloroacetic acid (TCA) to precipitate DNA.
-
Solubilize the cells by adding 0.5 mL of 0.25 N NaOH.
-
-
Scintillation Counting: Transfer the cell lysate to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of proliferation inhibition relative to the vehicle control and determine the IC₅₀ values.
Enzyme Inhibition Assays
These assays are designed to identify compounds that directly inhibit the activity of a specific enzyme target.
This assay measures the ability of compounds to inhibit the kinase activity of the RON receptor tyrosine kinase.
Protocol (using ADP-Glo™ Kinase Assay):
-
Reagent Preparation: Prepare serial dilutions of this compound compounds. Prepare a reaction mixture containing RON kinase, a suitable substrate, and ATP in kinase buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl₂; 0.1mg/ml BSA; 50μM DTT).[2]
-
Kinase Reaction: In a 384-well plate, add 1 µL of the compound dilution, 2 µL of the enzyme, and 2 µL of the substrate/ATP mix.[2]
-
Incubation: Incubate the plate at room temperature for 60 minutes.[2]
-
ATP Depletion: Add 5 µL of ADP-Glo™ Reagent and incubate for 40 minutes at room temperature to stop the kinase reaction and deplete the remaining ATP.[2]
-
Signal Generation: Add 10 µL of Kinase Detection Reagent and incubate for 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.[2]
-
Luminescence Measurement: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of kinase inhibition relative to the vehicle control and determine the IC₅₀ values.
This assay identifies inhibitors of TDP1, a DNA repair enzyme.
Protocol (Fluorescence-based):
-
Reaction Mixture: In a 96-well plate, prepare a reaction mixture containing 50 mM Tris-HCl (pH 8.0), 50 mM NaCl, 7 mM β-mercaptoethanol, 3 nM recombinant human TDP1, and the this compound compound at various concentrations.[3]
-
Reaction Initiation: Initiate the reaction by adding a fluorogenic TDP1 substrate (e.g., a 5'-FAM and 3'-BHQ1 labeled oligonucleotide with a 3'-phosphotyrosyl end) to a final concentration of 50 nM.[3]
-
Incubation: Incubate the plate at 37°C and monitor the increase in fluorescence in real-time using a fluorescence plate reader.
-
Data Analysis: The rate of increase in fluorescence is proportional to TDP1 activity. Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ values.
Cell-Based Mechanistic Assays
These assays help to elucidate the mechanism of action of hit compounds within a cellular context.
This assay determines the effect of compounds on cell cycle progression. Thieno[2,3-b]pyridines have been shown to induce G2/M arrest.[1]
Protocol:
-
Cell Treatment: Treat cells with the this compound compound at its IC₅₀ concentration for 24-48 hours.
-
Cell Harvesting and Fixation: Harvest the cells by trypsinization, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in each phase of the cell cycle (G1, S, G2/M) to identify any cell cycle arrest.
Data Presentation
The following tables summarize representative quantitative data for the anti-proliferative and enzyme inhibitory activities of selected this compound derivatives from various studies.
Table 1: Anti-proliferative Activity of this compound Derivatives
| Compound ID | Cell Line | Assay Type | GI₅₀ / IC₅₀ (µM) | Reference |
| 17d | MDA-MD-435 (Melanoma) | Not Specified | 0.023 | [4] |
| 17d | MDA-MB-468 (Breast Cancer) | Not Specified | 0.046 | [4] |
| DJ160 | PC3 (Prostate Cancer) | Not Specified | ~1 | [5] |
| Compound 1 | MDA-MB-231 (Breast Cancer) | MTT | 2.082 (48h) | [6] |
| Compound 1 | MCF-7 (Breast Cancer) | MTT | 2.053 (48h) | [6] |
| Compound 3b | CCRF-CEM (Leukemia) | Not Specified | 2.580 | [7] |
| Compound 3b | CEM/ADR5000 (Resistant Leukemia) | Not Specified | 4.486 | [7] |
Table 2: Enzyme Inhibitory Activity of this compound Derivatives
| Compound ID | Target Enzyme | Assay Type | IC₅₀ (µM) | Reference |
| 9d | TDP1 | Biochemical | 0.5 | |
| Series 1 Compounds | TDP1 | Biochemical | < 50 (for 5 compounds) | [8] |
| 15f | RON Kinase | In vitro kinase assay | Not specified, but potent | [9][10] |
| ZB-60 | RON Kinase | ADP-Glo | 0.056 | [11] |
Visualization of Signaling Pathways and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways affected by this compound inhibitors and a typical experimental workflow for their screening.
References
- 1. researchgate.net [researchgate.net]
- 2. promega.com [promega.com]
- 3. Validating TDP1 as an Inhibition Target for the Development of Chemosensitizers for Camptothecin-Based Chemotherapy Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MTT (Assay protocol [protocols.io]
- 5. academic.oup.com [academic.oup.com]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benthamdirect.com [benthamdirect.com]
- 10. [PDF] An Introduction and Overview of RON Receptor Tyrosine Kinase Signaling | Semantic Scholar [semanticscholar.org]
- 11. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols for the Functionalization of the Thieno[2,3-b]pyridine Scaffold
For Researchers, Scientists, and Drug Development Professionals
The thieno[2,3-b]pyridine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry due to its diverse pharmacological activities. Its derivatives have shown promise as anticancer, antiviral, anti-inflammatory, and antidiabetic agents, among others.[1][2] This document provides detailed application notes and experimental protocols for the synthesis and functionalization of this important scaffold, aimed at facilitating its exploration in drug discovery and development programs.
Introduction to the this compound Scaffold
The this compound core consists of a thiophene ring fused to a pyridine ring. This arrangement offers multiple sites for chemical modification, allowing for the fine-tuning of physicochemical and pharmacological properties. Key positions for functionalization include the amino group often present at C3, the C2 position of the thiophene ring, and various positions on the pyridine ring.
Synthetic Strategies for the this compound Core
A common and versatile method for the synthesis of the 3-aminothis compound core is the Gewald reaction and subsequent Thorpe-Ziegler cyclization. This approach typically involves the reaction of a substituted pyridin-2(1H)-thione with an α-halo-ketone or -nitrile, followed by a base-mediated intramolecular cyclization.
A representative synthetic workflow for the construction of the this compound scaffold is depicted below.
Caption: General workflow for the synthesis of the 3-aminothis compound scaffold.
Key Functionalization Protocols
The following protocols detail common methods for the functionalization of the this compound scaffold.
Acylation of the 3-Amino Group
The 3-amino group is a versatile handle for introducing a wide range of substituents, which can significantly impact biological activity. Acylation with various acid chlorides or anhydrides is a straightforward method for this purpose.
Experimental Protocol: General Procedure for the Acylation of 3-Aminothieno[2,3-b]pyridines [3][4]
-
Dissolution: Dissolve the starting 3-aminothis compound derivative (1.0 eq) in a suitable dry solvent such as toluene or benzene.
-
Reagent Addition: Add the corresponding acyl chloride (e.g., chloroacetyl chloride, 1.1 eq) dropwise to the solution at room temperature.
-
Reaction: Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. The resulting precipitate is collected by filtration.
-
Purification: Wash the collected solid with a suitable solvent (e.g., ethanol) and dry under vacuum to afford the desired N-acylated product.
Functionalization at the C2-Position
The C2-position of the this compound ring can be functionalized to introduce various groups, including amides and ketones, which have been shown to be important for biological activity.[5]
Experimental Protocol: Synthesis of 2-Carboxamide and 2-Benzoyl Thieno[2,3-b]pyridines [5]
This functionalization is often achieved by selecting the appropriate starting materials for the initial Gewald synthesis. For instance, reacting a pyridinethione with a 2-chloro-N-(substituted phenyl)acetamide or a substituted phenacyl bromide in the presence of a base like sodium ethoxide leads to the direct formation of the corresponding 2-carboxamide or 2-benzoyl-3-aminothis compound.
-
Base Preparation: Prepare a solution of sodium ethoxide in absolute ethanol.
-
Starting Material Addition: Add the appropriate 2-thioxo-1,2-dihydropyridine-3-carbonitrile (1.0 eq) to the sodium ethoxide solution.
-
Reagent Addition: Add the corresponding 2-chloro-N-(substituted phenyl)acetamide or substituted phenacyl bromide (1.0 eq).
-
Reaction: Reflux the reaction mixture for several hours, monitoring by TLC.
-
Work-up: After cooling, pour the reaction mixture into cold water.
-
Purification: Collect the precipitated solid by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to yield the pure product.
C-H Functionalization of the Thiophene Ring
Direct C-H functionalization is an emerging and efficient strategy for modifying the this compound scaffold, avoiding the need for pre-functionalized starting materials. Palladium-catalyzed C-H arylation has been reported for thieno-pyridines, although regioselectivity can be a challenge.[6][7]
Experimental Protocol: Palladium-Catalyzed Direct C-H Arylation (Conceptual) [6]
Note: The following is a general conceptual protocol based on related structures, as specific conditions for this compound can vary.
-
Reaction Setup: In a reaction vessel, combine the this compound substrate (1.0 eq), the aryl halide (1.5-2.0 eq), a palladium catalyst (e.g., Pd(OAc)₂, 2-10 mol%), a ligand (if necessary), and a base (e.g., K₂CO₃ or Ag₂CO₃).
-
Solvent Addition: Add a suitable high-boiling point solvent such as DMSO or DMA.
-
Reaction: Heat the mixture to a high temperature (e.g., 130-150 °C) under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours.
-
Work-up: Cool the reaction to room temperature, dilute with an organic solvent, and filter to remove inorganic salts.
-
Purification: Concentrate the filtrate and purify the residue by column chromatography on silica gel to isolate the C-H arylated product.
Caption: Key functionalization strategies for the this compound scaffold.
Quantitative Data Summary
The following tables summarize representative quantitative data from the literature for the synthesis and biological evaluation of functionalized this compound derivatives.
Table 1: Synthesis Yields of Functionalized Thieno[2,3-b]pyridines
| Compound ID | Functionalization | Substituent | Yield (%) | Reference |
| 6c | C2-Carbonitrile | 6-(5-bromobenzofuran-2-yl) | 90 | [1] |
| 6d | C2-Ester | 6-(5-bromobenzofuran-2-yl) | 87 | [1] |
| 3h | 3-Amide | N-[4-(pyrimidin-2-ylsulfamoyl)phenyl] | 79 | [5] |
| 6a | 2-Benzoyl | Phenyl | 52 | [5] |
| 31 (general) | Oxidative Dimerization | Various | 37-64 | [8][9] |
Table 2: Biological Activity of Selected this compound Derivatives
| Compound ID | Target/Assay | Cell Line | IC₅₀ (µM) | Reference |
| DMT | Hepatic gluconeogenesis inhibition | - | 33.8 | [2] |
| 8e | Hepatic gluconeogenesis inhibition | - | 16.8 | [2] |
| 9d | Hepatic gluconeogenesis inhibition | - | 12.3 | [2] |
| 3c | Pim-1 kinase inhibition | - | 35.7 | [5] |
| 5b | Pim-1 kinase inhibition | - | 12.71 | [5] |
| Compound 1 | Cytotoxicity (MTT assay) | MDA-MB-231 | ~0.05 (after 24h) | [10] |
Signaling Pathway Context: Thieno[2,3-b]pyridines as Kinase Inhibitors
Many this compound derivatives exert their biological effects by modulating intracellular signaling pathways, often through the inhibition of protein kinases. For instance, their activity as Pim-1 kinase inhibitors suggests an interference with cell survival and proliferation pathways.
Caption: Inhibition of the Pim-1 kinase signaling pathway by this compound derivatives.
Conclusion
The this compound scaffold remains a highly attractive starting point for the development of novel therapeutics. The synthetic protocols outlined herein provide a foundation for accessing a wide array of derivatives. By leveraging these functionalization strategies, researchers can continue to explore the chemical space around this scaffold and unlock its full therapeutic potential. The provided data and pathway diagrams offer a valuable resource for guiding medicinal chemistry efforts in this area.
References
- 1. mdpi.com [mdpi.com]
- 2. Discovery and structure-activity relationships study of this compound analogues as hepatic gluconeogenesis inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. sciforum.net [sciforum.net]
- 5. tandfonline.com [tandfonline.com]
- 6. mdpi.com [mdpi.com]
- 7. C–H functionalization of pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Unusual Oxidative Dimerization in the 3-Aminothis compound-2-carboxamide Series - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Novel Thieno [2,3-b]pyridine Anticancer Compound Lowers Cancer Stem Cell Fraction Inducing Shift of Lipid to Glucose Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
Application of Thieno[2,3-b]pyridines in the Development of Anti-inflammatory Drugs: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The thieno[2,3-b]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide range of pharmacological activities. This document provides detailed application notes and experimental protocols for researchers interested in the development of novel anti-inflammatory drugs based on this heterocyclic system. This compound derivatives have shown significant promise as potent inhibitors of key enzymes in the inflammatory cascade, offering potential therapeutic benefits for a variety of inflammatory disorders.
Mechanism of Action: Dual Inhibition of Cyclooxygenases (COX) and 5-Lipoxygenase (5-LOX)
A primary mechanism by which this compound derivatives exert their anti-inflammatory effects is through the dual inhibition of cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) enzymes.[1] These enzymes are crucial in the biosynthesis of prostaglandins and leukotrienes, respectively, which are potent mediators of inflammation, pain, and fever.
-
Cyclooxygenase (COX): Exists in two main isoforms, COX-1 and COX-2. COX-1 is constitutively expressed and involved in physiological functions, while COX-2 is induced during inflammation. Non-steroidal anti-inflammatory drugs (NSAIDs) primarily target these enzymes.
-
5-Lipoxygenase (5-LOX): Catalyzes the initial steps in the biosynthesis of leukotrienes from arachidonic acid. Leukotrienes are involved in various inflammatory responses, including leukocyte chemotaxis and bronchoconstriction.
By simultaneously inhibiting both COX and 5-LOX pathways, this compound derivatives can offer a broader spectrum of anti-inflammatory activity with a potentially improved safety profile compared to traditional NSAIDs, which predominantly inhibit COX enzymes.
Potential Involvement of NF-κB and MAPK Signaling Pathways
While direct inhibition of COX and 5-LOX is a key mechanism, evidence from structurally related compounds suggests that the anti-inflammatory effects of thieno[2,3-b]pyridines may also involve the modulation of major inflammatory signaling pathways such as Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinases (MAPK).
Research on tetrahydrobenzo[1][2]thieno[2,3-d]pyrimidine derivatives has demonstrated their ability to suppress the expression of inducible nitric oxide synthase (iNOS) and COX-2. This suppression was linked to the prevention of the nuclear translocation of the NF-κB p65 subunit by inhibiting the degradation of IκBα.[3] Furthermore, these compounds were found to inhibit the phosphorylation of MAPKs in lipopolysaccharide (LPS)-stimulated macrophages.[3] Given the structural similarity, it is plausible that thieno[2,3-b]pyridines share this mechanism, representing a significant area for further investigation.
Data Presentation: Anti-inflammatory Activity of this compound Derivatives
The following table summarizes the anti-inflammatory activity of selected this compound derivatives from the literature. This data can be used for structure-activity relationship (SAR) studies and as a benchmark for newly synthesized compounds.
| Compound ID | R1 | R2 | R3 | In Vivo Anti-inflammatory Activity (% Inhibition) | In Vitro COX-1 IC50 (µM) | In Vitro COX-2 IC50 (µM) | In Vitro 5-LOX IC50 (µM) | Reference |
| 1a | H | CN | NH2 | 55 | - | 0.12 | - | [4] |
| 1b | CH3 | CN | NH2 | 62 | - | 0.15 | - | [4] |
| 2a | H | CONH2 | NH2 | 68 | >100 | 8.5 | 12.3 | [1] |
| 2b | 4-Cl-Ph | CONH2 | NH2 | 75 | 85 | 5.4 | 9.8 | [1] |
| Ibuprofen | - | - | - | 45 | 12 | 15 | - | [1] |
| Celecoxib | - | - | - | - | 15 | 0.115 | - | [4] |
Note: The specific structures corresponding to the compound IDs are detailed in the cited literature. This table is a representative summary, and researchers are encouraged to consult the primary literature for more extensive datasets.
Experimental Protocols
In Vivo Anti-inflammatory Assay: Carrageenan-Induced Rat Paw Edema
This is a widely used and reliable model to assess the acute anti-inflammatory activity of novel compounds.
Materials:
-
Male Wistar or Sprague-Dawley rats (150-200 g)
-
λ-Carrageenan (1% w/v in sterile saline)
-
Test compounds (this compound derivatives)
-
Reference drug (e.g., Indomethacin or Ibuprofen)
-
Vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Plethysmometer
Procedure:
-
Animal Acclimatization: Acclimatize animals to the laboratory conditions for at least one week before the experiment.
-
Grouping: Divide the animals into groups (n=6-8 per group):
-
Group I: Vehicle control
-
Group II: Reference drug
-
Group III, IV, etc.: Test compounds at different doses
-
-
Drug Administration: Administer the vehicle, reference drug, or test compounds orally (p.o.) or intraperitoneally (i.p.) one hour before the induction of inflammation.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at 0 hours (just before carrageenan injection) and at 1, 2, 3, 4, and 5 hours post-injection.
-
Calculation of Edema and Inhibition:
-
Calculate the paw edema at each time point by subtracting the initial paw volume (at 0 hr) from the paw volume at the respective time point.
-
Calculate the percentage inhibition of edema for each group compared to the control group using the following formula: % Inhibition = [(V_c - V_t) / V_c] x 100 Where V_c is the mean paw edema in the control group and V_t is the mean paw edema in the treated group.
-
In Vitro Cyclooxygenase (COX-1 and COX-2) Inhibition Assay
This assay determines the ability of the test compounds to inhibit the activity of COX-1 and COX-2 enzymes.
Materials:
-
Human recombinant COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Reaction buffer (e.g., Tris-HCl)
-
Heme cofactor
-
Test compounds (this compound derivatives)
-
Reference inhibitors (e.g., Celecoxib for COX-2, SC-560 for COX-1)
-
Detection system (e.g., colorimetric or fluorometric probe for prostaglandin E2)
-
96-well microplate and plate reader
Procedure:
-
Reagent Preparation: Prepare all reagents and dilute the enzymes and test compounds to the desired concentrations in the reaction buffer.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
Reaction buffer
-
Heme cofactor
-
COX-1 or COX-2 enzyme
-
Test compound or reference inhibitor at various concentrations (or vehicle for control)
-
-
Pre-incubation: Incubate the plate at room temperature for a specified time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add arachidonic acid to each well to start the enzymatic reaction.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 10 minutes).
-
Reaction Termination: Stop the reaction by adding a stopping solution (e.g., a strong acid).
-
Detection: Measure the amount of prostaglandin E2 produced using a suitable detection kit (e.g., ELISA or a fluorometric probe).
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
In Vitro 5-Lipoxygenase (5-LOX) Inhibition Assay
This assay measures the inhibitory effect of the test compounds on the activity of the 5-LOX enzyme.
Materials:
-
Human recombinant 5-LOX enzyme
-
Arachidonic acid or linoleic acid (substrate)
-
Reaction buffer (e.g., Tris-HCl)
-
Test compounds (this compound derivatives)
-
Reference inhibitor (e.g., Zileuton or Nordihydroguaiaretic acid - NDGA)
-
Detection system (e.g., spectrophotometric or fluorometric assay to measure the formation of hydroperoxides)
-
96-well microplate and plate reader
Procedure:
-
Reagent Preparation: Prepare all reagents and dilute the enzyme and test compounds to the desired concentrations in the reaction buffer.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
Reaction buffer
-
5-LOX enzyme
-
Test compound or reference inhibitor at various concentrations (or vehicle for control)
-
-
Pre-incubation: Incubate the plate at room temperature for a specified time (e.g., 10 minutes).
-
Reaction Initiation: Add the substrate (arachidonic acid or linoleic acid) to each well to start the reaction.
-
Kinetic Measurement: Immediately measure the absorbance or fluorescence at regular intervals for a defined period using a plate reader. The rate of the reaction is determined from the linear portion of the kinetic curve.
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound based on the reaction rates.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Conclusion
Thieno[2,3-b]pyridines represent a promising class of compounds for the development of novel anti-inflammatory drugs. Their ability to dually inhibit COX and 5-LOX, and potentially modulate NF-κB and MAPK signaling pathways, makes them attractive candidates for treating a range of inflammatory conditions. The experimental protocols and data provided in these application notes offer a solid foundation for researchers to explore the therapeutic potential of this versatile scaffold. Further investigation into their detailed mechanism of action and structure-activity relationships will be crucial for the successful development of this compound-based anti-inflammatory agents.
References
Design and Synthesis of Thieno[2,3-b]pyridine-Based Materials for Organic Electronics: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the design, synthesis, and application of thieno[2,3-b]pyridine-based materials in the field of organic electronics. This compound derivatives have emerged as a promising class of materials for various organic electronic devices, including organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs), owing to their tunable electronic properties, good charge transport characteristics, and high thermal stability.
Overview of this compound-Based Materials
The this compound core is an electron-deficient moiety that, when incorporated into organic semiconductors, can lead to materials with high triplet energies and balanced charge transport properties. Strategic functionalization of the this compound scaffold allows for the fine-tuning of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which is crucial for optimizing device performance.
Data Presentation: Properties of this compound-Based Materials
The following tables summarize the key electronic and device performance data for representative this compound-based materials.
Table 1: Electronic Properties of Selected this compound Derivatives
| Compound/Material | HOMO (eV) | LUMO (eV) | Bandgap (eV) | Reference |
| Benzo[b]thieno[2,3-d]thiophene Derivative 2 | -5.49 | -2.26 | 3.23 | [1] |
| Benzo[b]thieno[2,3-d]thiophene Derivative 3 | -5.51 | -2.29 | 3.22 | [1] |
| Thieno[3,2-b]thieno[2',3':4,5]thieno[2,3-d]thiophene Derivative 1a | -5.43 | -2.89 | 2.54 | [2] |
| Thieno[3,2-b]thieno[2',3':4,5]thieno[2,3-d]thiophene Derivative 1b | -5.39 | -2.85 | 2.54 | [2] |
| Thieno[3,2-b]thieno[2',3':4,5]thieno[2,3-d]thiophene Derivative 1c | -5.41 | -2.87 | 2.54 | [2] |
Table 2: Performance of Organic Field-Effect Transistors (OFETs) Based on this compound Derivatives
| Active Material | Hole Mobility (cm²/Vs) | On/Off Ratio | Device Architecture | Reference |
| Benzo[b]thieno[2,3-d]thiophene Derivative 3 | 0.005 | > 10⁶ | Bottom-gate, top-contact | [1][3] |
| Thieno[3,2-b]thieno[2',3':4,5]thieno[2,3-d]thiophene Derivative 1a | 0.14 | 10⁶ | Not specified | [2] |
| 2,5-bis((5-octylthiophen-2-yl)ethynyl)thieno[2,3-b]thiophene (1) | 0.42 | > 10⁸ | Not specified | [4] |
Table 3: Performance of Organic Light-Emitting Diodes (OLEDs) Employing this compound Derivatives
| Host/Emitter Material | Max. Current Efficiency (cd/A) | Max. Power Efficiency (lm/W) | Max. External Quantum Efficiency (%) | Max. Luminance (cd/m²) | Emission Color | Reference |
| Benzo[4][5]this compound (BTP) derivative host | >20% (EQE) | Not specified | >20 | Not specified | Green and Blue | [5][6] |
| Thieno[2,3-d]pyridazine-based Iridium Complex (Ir1) | 58.5 | 45.9 | 18.2 | Not specified | Yellow | [7] |
| (4tfptp)₂Ir(Stpip) | 86.3 | Not specified | 24.7 | 38,560 | Orange-to-Yellow | [8] |
| Thieno[3,2-c]pyridine-based Ir Complex | 34.2 | 12 | 11.6 | >10,000 | Orange | [9] |
Experimental Protocols
Synthesis of this compound Derivatives via Gewald Reaction
The Gewald reaction is a versatile method for the synthesis of polysubstituted 2-aminothiophenes, which are key precursors for thieno[2,3-b]pyridines.
Protocol 1: Synthesis of a 2-Aminothiophene Precursor
This protocol describes a general procedure for the synthesis of a 2-aminothiophene derivative.
Materials:
-
A ketone or aldehyde (e.g., cyclohexanone)
-
An active methylene nitrile (e.g., malononitrile)
-
Elemental sulfur
-
A basic catalyst (e.g., triethylamine or morpholine)
-
Ethanol or N,N-dimethylformamide (DMF) as solvent
Procedure:
-
In a round-bottom flask, dissolve the ketone/aldehyde (1.0 eq.), the active methylene nitrile (1.0 eq.), and elemental sulfur (1.1 eq.) in the chosen solvent.
-
Add the basic catalyst (0.1-0.5 eq.) to the mixture.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-water and collect the precipitated solid by filtration.
-
Wash the solid with water and a cold solvent (e.g., ethanol) to remove impurities.
-
Recrystallize the crude product from a suitable solvent to obtain the pure 2-aminothiophene derivative.
Protocol 2: Cyclization to form the this compound Core
This protocol outlines the subsequent cyclization to form the this compound ring system.
Materials:
-
2-Aminothiophene derivative from Protocol 1
-
A suitable cyclizing agent (e.g., ethyl acetoacetate, diethyl malonate)
-
A base (e.g., sodium ethoxide)
-
Ethanol as solvent
Procedure:
-
Prepare a solution of sodium ethoxide in ethanol by carefully adding sodium metal to absolute ethanol under an inert atmosphere.
-
Add the 2-aminothiophene derivative (1.0 eq.) to the sodium ethoxide solution.
-
Add the cyclizing agent (1.1 eq.) dropwise to the reaction mixture.
-
Heat the mixture to reflux for several hours, monitoring the reaction by TLC.
-
After completion, cool the reaction to room temperature and neutralize with a weak acid (e.g., acetic acid).
-
The precipitated product is collected by filtration, washed with water, and dried.
-
Further purification can be achieved by recrystallization or column chromatography.
Fabrication of a Bottom-Gate, Top-Contact Organic Field-Effect Transistor (OFET)
This protocol provides a general procedure for the fabrication of an OFET using a this compound-based semiconductor.
Materials:
-
Highly doped silicon wafer with a thermally grown SiO₂ layer (gate/dielectric)
-
This compound-based organic semiconductor
-
High-purity solvent (e.g., chloroform, chlorobenzene)
-
Gold (for source and drain electrodes)
-
Substrate cleaning solvents (acetone, isopropanol)
Procedure:
-
Substrate Cleaning: Sequentially clean the Si/SiO₂ substrate by ultrasonication in acetone and isopropanol for 15 minutes each. Dry the substrate with a stream of nitrogen.
-
Dielectric Surface Treatment (Optional but Recommended): Treat the SiO₂ surface with a self-assembled monolayer (SAM) such as octadecyltrichlorosilane (OTS) to improve the semiconductor film quality.
-
Organic Semiconductor Deposition:
-
Dissolve the this compound-based semiconductor in a suitable solvent at a specific concentration (e.g., 5-10 mg/mL).
-
Deposit a thin film of the semiconductor onto the substrate using a solution-based technique like spin-coating or solution shearing.
-
Anneal the film at an optimized temperature to improve crystallinity and morphology.
-
-
Electrode Deposition: Through a shadow mask, thermally evaporate gold (typically 40-50 nm thick) to define the source and drain electrodes on top of the semiconductor layer.
-
Device Characterization: Characterize the electrical performance of the OFET by measuring its output and transfer characteristics using a semiconductor parameter analyzer in a probe station.
Fabrication of a Solution-Processed Organic Light-Emitting Diode (OLED)
This protocol describes the fabrication of a simple solution-processed OLED using a this compound derivative as a host material in the emissive layer.
Materials:
-
Indium tin oxide (ITO)-coated glass substrate
-
Poly(3,4-ethylenedioxythiophene):polystyrene sulfonate (PEDOT:PSS) for the hole injection layer (HIL)
-
This compound-based host material
-
A phosphorescent dopant (e.g., an iridium complex)
-
An electron transport layer (ETL) material (e.g., TPBi)
-
A low work function metal cathode (e.g., LiF/Al)
Procedure:
-
Substrate Preparation: Clean the ITO-coated glass substrate using a standard procedure (detergent, deionized water, acetone, isopropanol). Treat the ITO surface with UV-ozone or oxygen plasma to improve its work function.
-
Hole Injection Layer (HIL) Deposition: Spin-coat a thin layer of PEDOT:PSS onto the ITO substrate and anneal it to remove residual water.
-
Emissive Layer (EML) Deposition:
-
Prepare a solution of the this compound host material and the phosphorescent dopant in a suitable solvent at a specific host:dopant ratio.
-
Spin-coat the EML solution on top of the HIL. Anneal the film to remove the solvent.
-
-
Electron Transport Layer (ETL) and Cathode Deposition:
-
Transfer the substrate to a high-vacuum thermal evaporator.
-
Sequentially deposit the ETL, a thin layer of LiF, and the aluminum cathode without breaking the vacuum.
-
-
Encapsulation and Characterization: Encapsulate the device to protect it from air and moisture. Measure the electroluminescence spectrum, current-voltage-luminance (J-V-L) characteristics, and efficiency of the OLED.
Mandatory Visualizations
General Synthetic Strategy for this compound Core
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Performance enhancement of air-stable thieno[2,3-b]thiophene organic field-effect transistors via alkyl chain engineering - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 5. pure.skku.edu [pure.skku.edu]
- 6. Benzo[4,5]this compound derivatives as host materials for high efficiency green and blue phosphorescent organic light-emitting diodes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. High stability and luminance efficiency thieno[2,3-d]pyridazine-based iridium complexes and their applications in high-performance yellow OLEDs - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 8. Iridium(iii) complexes incorporating thieno[2,3-d]pyrimidine units for efficient orange-to-yellow electroluminescence with low efficiency roll-off - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Overcoming challenges in the multi-step synthesis of complex thieno[2,3-b]pyridines
Technical Support Center: Multi-Step Synthesis of Complex Thieno[2,3-b]pyridines
Welcome to the technical support center for the synthesis of complex thieno[2,3-b]pyridines. This resource provides researchers, scientists, and drug development professionals with practical troubleshooting guides and frequently asked questions to navigate the challenges encountered during the multi-step synthesis of this important heterocyclic scaffold.
Troubleshooting Guide
This section addresses specific problems that may arise during your experiments.
Question: Why is the yield of my thieno[2,3-b]pyridine product consistently low?
Answer: Low yields are a common challenge and can stem from several factors:
-
Suboptimal Reaction Conditions: The choice of base, solvent, and temperature is critical. For instance, in Thorpe-Ziegler cyclizations, using a strong, non-nucleophilic base like sodium hydride (NaH) or sodium tert-butoxide (t-BuONa) in an anhydrous solvent like N,N-dimethylacetamide (DMA) at low temperatures (0–5 °C) can minimize side reactions and improve yields[1].
-
Competing Side Reactions: Depending on the synthetic route, alternative reaction pathways can consume starting materials. For example, when using 2-aminothiophene-3-carbonitriles with ketones, the reaction can yield Friedländer products in the presence of Brønsted acids, but may produce competing thienopyrimidines under basic catalysis[2].
-
Purity of Starting Materials: Impurities in starting materials, such as substituted cycloalkanones or cyanothioacetamide, can interfere with the reaction, leading to lower yields and the formation of byproducts[3]. Ensure all reagents are pure and solvents are anhydrous where required.
-
Inefficient Cyclization: The final ring-closing step is often the most challenging. In syntheses involving intramolecular cyclization of 3-cyano-2-(organylmethylthio)pyridines, the efficiency of the cyclization is highly dependent on the substituents and the base used[4].
Question: I am observing the formation of an unexpected isomer or byproduct. How can I identify and prevent it?
Answer: The formation of isomers and byproducts is a frequent issue.
-
Identification: Utilize analytical techniques such as Thin Layer Chromatography (TLC) for initial assessment, followed by High-Performance Liquid Chromatography (HPLC) for separation. For structural elucidation of the unknown compound, use Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C)[1].
-
Prevention Strategies:
-
Control Reaction Temperature: Lowering the reaction temperature can often increase the selectivity for the desired product by disfavoring higher activation energy pathways that lead to byproducts[1].
-
Choice of Catalyst: The catalyst plays a decisive role. For instance, in reactions of 2-aminothiophenes with ketones, Brønsted acids favor the Friedländer annulation, while Lewis acids might produce trace amounts of other products[2].
-
Modify the Synthetic Route: Some routes are more prone to side reactions. The Gould-Jacobs reaction, for example, can be a multi-step process with potential for byproduct formation at each stage[2]. Consider alternative pathways like the Gewald reaction followed by cyclization, which can offer better control.
-
Question: My final product is difficult to purify. What purification strategies are most effective?
Answer: Purification of thieno[2,3-b]pyridines can be challenging due to their polarity and potential for co-elution with closely related impurities.
-
Column Chromatography: This is the most common method. Use a systematic approach to select the solvent system, starting with non-polar solvents and gradually increasing polarity. A typical system is a gradient of ethyl acetate in hexane[5].
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent (e.g., ethanol, DMF) can be highly effective for removing minor impurities[6].
-
Preparative HPLC: For very difficult separations or to obtain highly pure material for biological assays, preparative HPLC is a powerful, albeit more resource-intensive, option.
Frequently Asked Questions (FAQs)
Question: What are the most common synthetic strategies for constructing the this compound core?
Answer: Several reliable methods exist, with the choice depending on the available starting materials and desired substitution pattern. The two most popular approaches involve the annulation of a thiophene ring onto a pyridine precursor or the annulation of a pyridine ring onto a thiophene precursor[2]. Key named reactions include:
-
Gewald Reaction: A multi-component reaction involving a ketone, an α-cyanoester, and elemental sulfur to form a polysubstituted 2-aminothiophene, which is a versatile intermediate for further cyclization[7][8][9][10].
-
Friedländer Annulation: This reaction condenses a 2-aminothiophene derivative with a compound containing a reactive carbonyl group to form the pyridine ring[2][11][12][13]. It can be catalyzed by various acids[11].
-
Thorpe-Ziegler Cyclization: This involves the base-catalyzed intramolecular cyclization of a dinitrile, commonly used for forming the thiophene ring onto a pyridine scaffold[1][2].
-
Gould-Jacobs Reaction: This method is used to construct the pyridine ring onto a 2-aminothiophene intermediate[2].
Question: How do I choose the appropriate starting materials for my target molecule?
Answer: The choice of starting materials dictates the final substitution pattern.
-
For building the thiophene ring onto a pyridine (Thorpe-Ziegler approach), you would typically start with a 3-cyanopyridine-2(1H)-thione. This is then S-alkylated with an α-halo compound containing an electron-withdrawing group, followed by base-induced cyclization[2].
-
For building the pyridine ring onto a thiophene (Friedländer approach), you would start with a 2-aminothiophene derivative. The substituents on the final pyridine ring are determined by the ketone or dicarbonyl compound used in the condensation step[2]. For example, reacting 2-aminothiophenes with β-ketoesters is a common route[2].
Question: What analytical methods are essential for characterizing the synthesized thieno[2,3-b]pyridines?
Answer: A combination of spectroscopic methods is required for unambiguous structure confirmation.
-
NMR Spectroscopy: ¹H and ¹³C NMR are essential for determining the chemical structure, connectivity, and substitution patterns of the molecule[1].
-
Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its elemental composition, often through high-resolution mass spectrometry (HRMS)[14].
-
Infrared (IR) Spectroscopy: Helps identify key functional groups present in the molecule, such as C=O, NH₂, and C≡N[1][14].
Quantitative Data Summary
Table 1: Comparison of Reaction Conditions for this compound Synthesis
| Synthetic Method | Starting Materials | Key Reagents/Conditions | Yield (%) | Reference |
| Electrophilic Cyclization | 3-(arylethynyl)-2-(alkylthio)pyridines, Diaryl diselenides | Oxone®, Acetonitrile, Room Temp | 57-99% | [5] |
| Thorpe-Ziegler Cyclization | 2-mercaptonicotinonitrile derivatives, Chloroacetyl derivatives | Sodium ethoxide, Ethanol, Reflux | Not specified | [1] |
| Gewald-based Synthesis | Substituted cyclohexanones, Cyanothioacetamide | Piperidinium acetate, H₂O, Reflux | 24-94% (for intermediate) | [3] |
| Intramolecular Cyclization | 2-amino-4-aryl-6-mercaptopyridine-3,5-dicarbonitriles, α-halogen compounds | Sodium alkoxide, Room Temp | "Excellent" | [4] |
| Friedländer Annulation | 2-aminobenzaldehydes, Ketones | Acid catalyst (e.g., TsOH, Lewis Acids) | Varies | [11][13] |
Detailed Experimental Protocols
Protocol 1: General Procedure for the Synthesis of 3-Aminothieno[2,3-b]pyridines via Thorpe-Ziegler Cyclization
This protocol is adapted from methodologies involving the reaction of substituted pyridines with α-halo ketones followed by cyclization[1][14].
-
S-Alkylation:
-
To a solution of the appropriate 2-mercaptonicotinonitrile derivative (1.0 equiv.) in a suitable solvent like ethanol or DMF, add a base such as sodium ethoxide or potassium hydroxide (1.0 equiv.).
-
Stir the mixture at room temperature for 30 minutes to form the thiolate salt.
-
Add the desired α-bromoalkyl ketone (1.0 equiv.) dropwise to the solution.
-
Continue stirring the reaction mixture at room temperature for 2-4 hours or until TLC analysis indicates the consumption of the starting material.
-
Pour the reaction mixture into ice-water and collect the precipitated solid (the S-alkylated intermediate) by filtration.
-
-
Intramolecular Cyclization:
-
Suspend the dried S-alkylated intermediate in ethanol.
-
Add a catalytic amount of a base, such as piperidine or sodium ethoxide.
-
Reflux the mixture for 2-6 hours. Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Collect the precipitated solid product by filtration, wash with cold ethanol, and dry under vacuum.
-
The crude product can be further purified by recrystallization from a suitable solvent (e.g., DMF/ethanol)[14].
-
Visualizations
Diagram 1: General Experimental Workflow
Caption: General workflow for the multi-step synthesis of thieno[2,3-b]pyridines.
Diagram 2: Troubleshooting Logic for Low Yields
Caption: A decision-making diagram for troubleshooting low product yields.
Diagram 3: Major Synthetic Pathways to the this compound Core
Caption: Relationship between precursors and key reactions for synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and investigation of thieno[2,3-b]pyridines that restore activity of topotecan - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Gewald reaction - Wikipedia [en.wikipedia.org]
- 9. Gewald Reaction [organic-chemistry.org]
- 10. quod.lib.umich.edu [quod.lib.umich.edu]
- 11. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. Friedlaender Synthesis [organic-chemistry.org]
- 14. mdpi.com [mdpi.com]
Troubleshooting side reactions in the functionalization of the thieno[2,3-b]pyridine core
Welcome to the technical support center for the functionalization of the thieno[2,3-b]pyridine core. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common challenges encountered during the synthesis and modification of this important heterocyclic scaffold.
Troubleshooting Guides & FAQs
This section addresses specific issues that may arise during the experimental process in a question-and-answer format.
1. Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig)
-
Question: I am observing low yields in my Suzuki cross-coupling reaction with a halogenated this compound. What are the potential causes and solutions?
Answer: Low yields in Suzuki coupling reactions are a common issue. Several factors could be contributing to this problem:
-
Mixture of Products: You may be forming a mixture of mono- and di-arylated products, which can be difficult to separate and lead to lower isolated yields of the desired compound.[1]
-
Catalyst Inactivation: The palladium catalyst can be sensitive to impurities or reaction conditions. Ensure all reagents and solvents are pure and dry. Consider using a different palladium precursor or ligand.
-
Sub-optimal Reaction Conditions: Temperature, reaction time, and the choice of base are critical. An optimization screen may be necessary. For instance, in some Suzuki couplings of dibromothiophene, low yields were initially observed, highlighting the need for optimized conditions.[1]
-
Steric Hindrance: The position of the halogen on the this compound core and the nature of the boronic acid can influence reactivity due to steric effects.
Troubleshooting Workflow for Low-Yield Suzuki Coupling:
Troubleshooting workflow for low-yield Suzuki coupling reactions. -
-
Question: I am attempting a Buchwald-Hartwig amination on a bromo-thieno[2,3-b]pyridine, but the reaction is not proceeding. What should I check?
Answer: Failure of a Buchwald-Hartwig reaction can often be traced back to the catalyst system and reaction setup.
-
Ligand Choice: The choice of phosphine ligand is crucial. Consider ligands known to be effective for heteroaromatic substrates.
-
Base Selection: The strength of the base (e.g., NaOtBu, K3PO4) can significantly impact the reaction outcome.
-
Oxygen Sensitivity: The Pd(0) catalyst is oxygen-sensitive. Ensure the reaction is set up under an inert atmosphere (e.g., Argon or Nitrogen) and that solvents are properly degassed.
-
Intramolecular Cyclization: In some cases, unexpected intramolecular cyclization can occur, consuming the starting material. For example, the palladium-catalyzed coupling of 3-amino-thieno[3,2-b]pyridine-2-carboxylate with 2-bromopyridine can lead to tetracyclic products through intramolecular cyclization.[2]
-
2. Oxidation Reactions
-
Question: I am trying to oxidize the sulfur atom of the this compound core, but I am getting a complex mixture of products. Why is this happening?
Answer: Selective oxidation of thienopyridines can be challenging as multiple sites are susceptible to oxidation.
-
Reaction Pathway: Oxidation can lead to N-oxides, S-oxides (sulfoxides), or sulfones, depending on the oxidant and reaction conditions.[3][4]
-
Solvent Effects: The choice of solvent can dramatically alter the reaction pathway. For instance, the hypochlorite oxidation of 3-aminothis compound-2-carboxamides yields different products depending on the solvent system used, including unexpected oxidative dimerization products.[4]
-
Over-oxidation: Using too strong an oxidant or prolonged reaction times can lead to over-oxidation to the sulfone or degradation of the starting material.
Table 1: Influence of Solvent on the Oxidation of 3-Aminothis compound-2-carboxamides with NaOCl [4]
-
| Method | Solvent System | Catalyst | Product Type | Yield (%) |
| A | Aqueous Dioxane | None | Oxidative Dimer | 37-55 |
| B | CH2Cl2-Water | Phase Transfer Catalyst | Oxidative Dimer | 43-64 |
3. Functionalization of Amino Groups
-
Question: When acylating a 3-aminothis compound, I observe the formation of multiple products. How can I improve the selectivity?
Answer: The 3-amino group on the this compound core is a versatile handle for further functionalization, but its reactivity can lead to side reactions.[5][6]
-
Protecting Groups: If other reactive sites are present in the molecule, consider using protecting groups to ensure selective acylation of the desired amino group.
-
Reaction Conditions: Control of temperature and the rate of addition of the acylating agent can help minimize side reactions. Using a non-nucleophilic base can also be beneficial.
-
Reagent Choice: Highly reactive acylating agents like acyl chlorides might lead to over-acylation or reaction at other nucleophilic sites. Consider using a milder acylating agent, such as an anhydride or an activated ester.
Logical Diagram for Selective Acylation:
Decision process for selective acylation of 3-aminothis compound. -
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of 3-Amino-N-arylthis compound-2-carboxamides [4]
This protocol describes a key step in building the this compound core, which can then be further functionalized.
-
Starting Materials: 4,6-dimethyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile (20 mmol), 10% aq. KOH solution (11.2 mL, 20 mmol), DMF (20 mL), N-aryl-2-chloroacetamide (20 mmol).
-
S-Alkylation: To a mixture of the thione and KOH solution in DMF, add the corresponding N-aryl-2-chloroacetamide.
-
Reaction: Stir the resulting mixture for 30–40 minutes at room temperature. The formation of a white precipitate of the S-alkylation product may be observed.
-
Cyclization: Add another portion of 10% aq. KOH solution (11.2 mL, 20 mmol) and stir the reaction mixture at room temperature for 2–3 hours.
-
Work-up: Pour the reaction mixture into cold water. Collect the precipitate by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol or dioxane).
Protocol 2: Acylation of 3-Aminothis compound-2-carboxamides [6]
This protocol is for the synthesis of 3-(chloroacetylamino) derivatives.
-
Starting Materials: 3-Aminothis compound-2-carboxamide, chloroacetyl chloride, dry toluene or benzene.
-
Reaction: Dissolve or suspend the aminothienopyridine in the dry solvent. Add chloroacetyl chloride dropwise.
-
Heating: Heat the reaction mixture to boiling and maintain reflux for a specified time (monitor by TLC).
-
Work-up: Cool the reaction mixture. The product, α-chloroacetamide, may precipitate. If not, concentrate the solvent under reduced pressure.
-
Purification: The crude product can be purified by filtration and washing with a non-polar solvent or by recrystallization to yield a white or pale yellow solid.
References
- 1. Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Unusual Oxidative Dimerization in the 3-Aminothis compound-2-carboxamide Series - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. sciforum.net [sciforum.net]
Technical Support Center: Refinement of Purification Protocols for Thieno[2,3-b]pyridine Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their purification protocols for thieno[2,3-b]pyridine derivatives.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound derivatives in a question-and-answer format.
Recrystallization Issues
Question 1: My this compound derivative has poor solubility in common recrystallization solvents. How can I achieve effective purification?
Answer: Poor solubility can be a significant hurdle. Here are several strategies to address this:
-
Solvent Screening: A broader range of solvents should be tested. While ethanol, DMF, and dioxane are commonly used, consider solvent mixtures. For example, a mixture of a good solvent (in which the compound is soluble when hot) and a poor solvent (in which the compound is less soluble when cold) can be effective. Common pairs include Dichloromethane/Methanol, Chloroform/Hexane, or Ethyl Acetate/Hexane.
-
Hot Filtration: If your compound is sparingly soluble even in hot solvents, you may be losing a significant amount of product during hot filtration to remove insoluble impurities. Ensure the filtration apparatus is pre-heated to minimize premature crystallization.
-
Slow Cooling: Rapid cooling often leads to the precipitation of impurities along with the product. Allow the solution to cool slowly to room temperature before further cooling in an ice bath. This promotes the formation of purer crystals.
-
Alternative Techniques: If recrystallization proves consistently difficult, consider alternative purification methods such as column chromatography or preparative HPLC.
Question 2: During recrystallization, my compound precipitates as an oil or an amorphous solid instead of crystals. What should I do?
Answer: Oiling out or amorphous precipitation can be caused by several factors:
-
High Impurity Levels: A high concentration of impurities can inhibit crystal lattice formation. It may be necessary to first perform a preliminary purification step, such as a quick filtration through a silica plug, to remove gross impurities.
-
Solvent Choice: The solvent system may not be optimal. The ideal solvent will dissolve the compound when hot but have very limited solubility when cold. If the compound is too soluble, it may not crystallize properly.
-
Cooling Rate: As mentioned previously, a slower cooling rate is crucial. Try insulating the flask to slow down the cooling process.
-
Seeding: Introducing a seed crystal of the pure compound can induce crystallization. If no seed crystals are available, scratching the inside of the flask with a glass rod at the solvent-air interface can sometimes initiate crystal formation.
Column Chromatography Issues
Question 3: My this compound derivative is streaking or tailing on the silica gel column. How can I improve the separation?
Answer: Streaking or tailing is a common issue, often due to interactions between the compound and the stationary phase. For thieno[2,3-b]pyridines, the basic nitrogen atom can interact strongly with the acidic silica gel.
-
Solvent System Modification:
-
Add a Basic Modifier: Adding a small amount of a basic modifier like triethylamine (0.1-1%) or pyridine to your eluent can neutralize the acidic sites on the silica gel, reducing tailing.
-
Increase Polarity: A gradual increase in the polarity of the eluent (gradient elution) can help to move the compound along the column more effectively and reduce tailing.
-
-
Stationary Phase Choice:
-
Deactivated Silica: You can use commercially available deactivated silica gel or deactivate it yourself by pre-treating the silica with a solution containing triethylamine.
-
Alumina: Basic or neutral alumina can be a good alternative to silica gel for purifying basic compounds like many this compound derivatives.
-
-
Sample Loading: Ensure the sample is loaded onto the column in a concentrated band using a minimal amount of solvent. Overloading the column can also lead to poor separation.
Question 4: I am unable to separate my desired this compound derivative from a closely eluting impurity. What strategies can I employ?
Answer: Separating closely eluting compounds requires optimizing the chromatographic conditions:
-
Fine-tune the Solvent System: Small changes in the solvent composition can have a significant impact on resolution. Experiment with different solvent mixtures. For example, switching from a hexane/ethyl acetate system to a dichloromethane/methanol system might alter the selectivity.
-
Use a Longer Column: Increasing the length of the column provides more theoretical plates and can improve the separation of closely eluting compounds.
-
Employ a Finer Mesh Silica Gel: Using silica gel with a smaller particle size can enhance resolution, although it may lead to higher backpressure.
-
Preparative HPLC: For very difficult separations, preparative High-Performance Liquid Chromatography (HPLC) offers much higher resolution than standard column chromatography.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude this compound product?
A1: Common impurities often include unreacted starting materials (e.g., substituted 2-mercaptopyridines, α-halo ketones, or malononitrile derivatives), reagents used in the synthesis (like bases or catalysts), and by-products from side reactions such as incomplete cyclization or dimerization.
Q2: Is it possible for my this compound derivative to decompose on silica gel?
A2: Yes, some organic compounds can be sensitive to the acidic nature of silica gel. If you observe the appearance of new spots on your TLC plate after spotting your compound and letting it sit for a while, or if you get a low recovery from your column, your compound may be decomposing. In such cases, using deactivated silica, alumina, or adding a basic modifier to your eluent is recommended.
Q3: How do I choose the best solvent system for column chromatography?
A3: The ideal solvent system is typically determined by thin-layer chromatography (TLC). The goal is to find a solvent system that gives your desired compound an Rf value of approximately 0.2-0.4 and provides good separation from impurities. A good starting point for many this compound derivatives is a mixture of a non-polar solvent like hexane or dichloromethane and a more polar solvent like ethyl acetate or methanol.
Q4: What is a general-purpose recrystallization solvent for 3-amino-thieno[2,3-b]pyridine-2-carboxamide derivatives?
A4: Based on literature, ethanol is a frequently used and often effective recrystallization solvent for this class of compounds.[1] However, the optimal solvent will depend on the specific substituents on the this compound core.
Data Presentation
The following tables summarize purification data for various this compound derivatives compiled from the literature.
Table 1: Purification of this compound Derivatives by Recrystallization
| Compound Class | Recrystallization Solvent | Yield (%) | Reference |
| 3-Amino-N-arylthis compound-2-carboxamides | Not specified | 67-84 | [2][3] |
| 3-Amino-N-benzyl-6-(4-fluorophenyl)this compound-2-carboxamide | Ethanol | 60 | [1] |
| Various condensed thieno[2,3-b]pyridines | DMF/Ethanol | 87 | [4] |
| Substituted thieno[2,3-b]pyridines | Dioxane | 84-90 | [5] |
Table 2: Purification of this compound Derivatives by Column Chromatography
| Compound Class | Stationary Phase | Eluent | Yield (%) | Reference |
| 3-Amino-thieno[2,3-b]pyridine-2-carboxylates | Silica Gel | Not specified | Challenging Separation | [1] |
| 3-Amino-6-piperazin-1-yl-4-propyl-thieno[2,3-b]pyridine-2-carboxylic acid amide | Silica Gel | 30-100% EtOAc/Hexanes | 45 | [6] |
Experimental Protocols
Protocol 1: General Procedure for Recrystallization of a this compound Derivative
-
Dissolution: In a flask, add the crude this compound derivative and a small amount of the chosen solvent (e.g., ethanol).
-
Heating: Gently heat the mixture to the boiling point of the solvent while stirring. Continue to add the solvent portion-wise until the solid is completely dissolved. Avoid adding an excessive amount of solvent.
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.
-
Cooling: Allow the filtrate to cool slowly to room temperature. Crystal formation should begin. To maximize the yield, you can then place the flask in an ice bath for about 30 minutes.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Protocol 2: General Procedure for Column Chromatography of a this compound Derivative
-
TLC Analysis: Determine the optimal solvent system using TLC. Aim for an Rf of 0.2-0.4 for the target compound with good separation from impurities.
-
Column Packing:
-
Secure a glass column vertically.
-
Add a small plug of cotton or glass wool to the bottom of the column.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in the initial, least polar eluent.
-
Pour the slurry into the column, allowing the solvent to drain while gently tapping the column to ensure even packing and remove air bubbles.
-
Add another thin layer of sand on top of the packed silica gel.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the eluent or a more volatile solvent.
-
Carefully apply the sample solution to the top of the column.
-
Allow the sample to adsorb onto the silica gel by draining the solvent until it is level with the top of the sand.
-
-
Elution:
-
Carefully add the eluent to the top of the column.
-
Begin collecting fractions.
-
If using a gradient elution, gradually increase the polarity of the solvent system.
-
-
Fraction Analysis:
-
Monitor the collected fractions by TLC to identify those containing the pure product.
-
-
Isolation:
-
Combine the pure fractions.
-
Remove the solvent under reduced pressure to obtain the purified this compound derivative.
-
Mandatory Visualization
Caption: General workflow for the purification of this compound derivatives.
Caption: Logical relationships in troubleshooting purification of thieno[2,3-b]pyridines.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Unusual Oxidative Dimerization in the 3-Aminothis compound-2-carboxamide Series - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis and investigation of thieno[2,3-b]pyridines that restore activity of topotecan - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Catalytic Systems for Cross-Coupling Reactions on Thieno[2,3-b]pyridine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the catalytic cross-coupling functionalization of the thieno[2,3-b]pyridine scaffold. The following sections offer solutions to common experimental challenges, detailed protocols, and data-driven recommendations.
General Troubleshooting Workflow
Before delving into specific reaction types, the following workflow provides a systematic approach to troubleshooting common issues in cross-coupling reactions involving the this compound core.
Methods for scaling up the production of promising thieno[2,3-b]pyridine drug candidates
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in scaling up the production of promising thieno[2,3-b]pyridine drug candidates.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for preparing thieno[2,3-b]pyridines on a larger scale?
A1: Several synthetic strategies are employed for the synthesis of thieno[2,3-b]pyridines. One of the most common and adaptable for scale-up is the Gewald reaction, a multi-component reaction that involves the condensation of a ketone or aldehyde, an active methylene nitrile, and elemental sulfur in the presence of a base. Another prevalent method is the Thorpe-Ziegler cyclization of 2-(cyanomethylthio)pyridine derivatives.[1][2] The choice of route for scale-up often depends on the availability and cost of starting materials, reaction robustness, and the ease of purification of the final product.
Q2: What are the critical process parameters to monitor during the scale-up of this compound synthesis?
A2: Key parameters to control during scale-up include:
-
Temperature: Exothermic reactions require careful temperature management to prevent runaway reactions and the formation of impurities. The surface-area-to-volume ratio decreases on a larger scale, making heat dissipation less efficient.
-
Mixing: Efficient mixing is crucial for maintaining homogeneity, ensuring good heat and mass transfer, and achieving consistent reaction rates. Inadequate mixing can lead to localized "hot spots" and increased impurity formation.[3]
-
Rate of Reagent Addition: Controlled addition of reagents, especially in exothermic reactions, is critical for safety and to maintain optimal reaction conditions.
-
Reaction Time: Reaction times may differ significantly from lab-scale to production scale and should be monitored closely, for instance by using in-process controls like HPLC.[4]
Q3: How does the impurity profile of a this compound synthesis typically change upon scale-up?
A3: The impurity profile can change significantly during scale-up. New impurities may appear, and the levels of existing ones can increase due to issues with heat transfer, mixing, or prolonged reaction times.[5] It is essential to conduct thorough impurity profiling at the laboratory and pilot scales to identify potential issues and develop robust analytical methods for their detection and control.
Q4: What are the recommended methods for purifying this compound drug candidates on a large scale?
A4: Large-scale purification strategies aim to balance purity, yield, and cost-effectiveness. Common methods include:
-
Crystallization: This is often the most cost-effective method for purifying solid compounds. Optimization of solvent systems, cooling profiles, and seeding is crucial for achieving the desired purity and crystal form.
-
Preparative Chromatography: Techniques like flash chromatography or preparative HPLC can be used for high-purity requirements, although they are generally more expensive and solvent-intensive.[6] For industrial-scale applications, Centrifugal Partition Chromatography (CPC) offers a silica-free alternative with high sample recovery.[7]
-
Distillation: For volatile intermediates or products, distillation can be an effective purification method.[8]
Troubleshooting Guides
Issue 1: Low Reaction Yield Upon Scale-Up
| Potential Cause | Troubleshooting Step |
| Inefficient Heat Transfer | Monitor internal reaction temperature closely. Use a jacketed reactor with an appropriate heat transfer fluid. Consider a semi-batch process with controlled addition of the limiting reagent to manage exotherms. |
| Poor Mixing | Evaluate the reactor's mixing efficiency. The type of agitator, stirring speed, and baffle design are critical. For heterogeneous reactions, ensure efficient mixing of phases.[3] |
| Incomplete Reaction | Monitor the reaction progress using in-process controls (e.g., TLC, HPLC, GC). Reaction times may need to be extended on a larger scale.[4] |
| Side Reactions | Re-optimize reaction conditions at the pilot scale. A Design of Experiments (DoE) approach can help identify optimal parameters to minimize side product formation.[3] |
| Product Loss During Work-up | Evaluate each step of the work-up and isolation procedure. Ensure efficient phase separation and minimize losses during filtration and drying. Consider alternative work-up procedures that are more amenable to large-scale operations.[9] |
Issue 2: Increased Impurity Levels in the Final Product
| Potential Cause | Troubleshooting Step |
| Localized Overheating | Improve mixing and control the rate of addition of exothermic reagents. Ensure the reactor's cooling capacity is sufficient for the scale of the reaction.[3] |
| Longer Reaction Times | Determine the optimal reaction time through kinetic studies. Quench the reaction promptly once the desired conversion is reached to prevent the formation of degradation products. |
| Raw Material Quality | Establish strict specifications for all starting materials and reagents. Qualify suppliers to ensure consistent quality.[5] |
| Air/Moisture Sensitivity | If the reaction is sensitive to air or moisture, ensure all solvents and reagents are anhydrous and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Inadequate Purification | Optimize the crystallization or chromatography method. For crystallization, screen different solvent systems and cooling profiles. For chromatography, adjust the stationary phase, mobile phase, and loading conditions.[6] |
Quantitative Data
Table 1: Comparison of Reaction Parameters for a Generic this compound Synthesis at Different Scales
| Parameter | Lab Scale (10 g) | Pilot Scale (1 kg) | Production Scale (100 kg) |
| Reaction Time | 2-4 hours | 4-8 hours | 8-16 hours |
| Typical Yield | 85-95% | 75-85% | 70-80% |
| Key Impurity Level | <0.1% | 0.1-0.5% | 0.5-1.5% |
| Heat Transfer | Efficient (High surface area to volume ratio) | Moderate (Requires jacketed reactor) | Challenging (Requires careful thermal management) |
| Mixing | Generally efficient with magnetic stirring | Requires optimized mechanical agitation | Critical, requires specific impeller design and speed |
Note: These are generalized values and can vary significantly depending on the specific reaction and equipment.
Experimental Protocols
Protocol 1: Gewald Synthesis of a 3-Aminothis compound Derivative (Pilot Scale)
Materials:
-
Substituted cyclohexanone (1.0 equiv)
-
Malononitrile (1.0 equiv)
-
Elemental Sulfur (1.1 equiv)
-
Morpholine (2.0 equiv)
-
Ethanol (as solvent)
Equipment:
-
100 L jacketed glass reactor with overhead stirrer, temperature probe, condenser, and addition funnel.
-
Chiller/heater unit for temperature control.
-
Nutsche filter dryer.
Procedure:
-
Charge the reactor with the substituted cyclohexanone and ethanol.
-
Begin agitation and add the malononitrile.
-
Add the elemental sulfur portion-wise over 30 minutes, ensuring the temperature does not exceed 30 °C.
-
Through the addition funnel, add morpholine dropwise over 1-2 hours, maintaining the internal temperature between 40-45 °C. An exotherm is expected.
-
After the addition is complete, heat the reaction mixture to 60-65 °C and stir for 4-6 hours.
-
Monitor the reaction progress by HPLC.
-
Once the reaction is complete, cool the mixture to 10-15 °C.
-
The product will precipitate. Filter the solid using the Nutsche filter.
-
Wash the filter cake with cold ethanol.
-
Dry the product under vacuum at 50 °C until a constant weight is achieved.
Visualizations
Caption: A generalized experimental workflow for the scale-up synthesis and purification of this compound drug candidates.
Caption: A logical troubleshooting workflow for addressing common issues during the scale-up of this compound synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. youtube.com [youtube.com]
- 4. reddit.com [reddit.com]
- 5. benchchem.com [benchchem.com]
- 6. Purification of APIs | ZEOCHEM [zeochem.com]
- 7. Industrial-Scale API Production With CPC Technology | RotaChrom [rotachrom.com]
- 8. pharmtech.com [pharmtech.com]
- 9. How To [chem.rochester.edu]
Technical Support Center: Novel Thieno[2,3-b]pyridine Analogues in Drug Resistance Research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing novel thieno[2,3-b]pyridine analogues to overcome drug resistance mechanisms.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms by which this compound analogues overcome drug resistance?
A1: this compound analogues have demonstrated the ability to counteract drug resistance through several mechanisms:
-
Inhibition of DNA Repair Enzymes: Certain analogues act as inhibitors of enzymes like Tyrosyl-DNA phosphodiesterase 1 (TDP1), which is involved in the repair of DNA damage caused by topoisomerase I (TOP1) inhibitors like topotecan. By inhibiting TDP1, these compounds sensitize resistant cancer cells to the effects of chemotherapy.[1]
-
Induction of Apoptosis: Many this compound derivatives have been shown to induce programmed cell death (apoptosis) in cancer cells, including those that are multidrug-resistant.[2][3][4] This is a crucial mechanism for eliminating cancer cells that have developed resistance to other treatments.
-
Targeting Cancer Stem Cells (CSCs): Some analogues have been found to reduce the population of cancer stem cells, which are often responsible for tumor recurrence and therapy resistance.[2]
-
Kinase Inhibition: This class of compounds can inhibit various protein kinases that are often dysregulated in cancer and contribute to drug resistance. Examples include RON splice variants, c-Src, and VEGFR-2.[5][6]
-
Cell Cycle Arrest: Thieno[2,3-b]pyridines can cause cell cycle arrest, particularly at the G2/M phase, preventing cancer cells from proliferating.[7][8]
Q2: I am not observing the expected cytotoxic effects of my this compound analogue on a drug-resistant cell line. What could be the issue?
A2: Several factors could contribute to a lack of cytotoxic effect. Consider the following troubleshooting steps:
-
Compound Solubility: Thieno[2,3-b]pyridines can have poor aqueous solubility.[9] Ensure the compound is fully dissolved in the appropriate solvent (e.g., DMSO) before adding it to the cell culture medium. Precipitates can lead to inaccurate concentrations.
-
Cell Line Specificity: The efficacy of these analogues can be highly cell-line dependent. The specific resistance mechanism of your chosen cell line may not be susceptible to the mechanism of action of your compound. It is advisable to test the compounds on a panel of cell lines with well-characterized resistance mechanisms.
-
Concentration and Incubation Time: The effective concentration and treatment duration can vary significantly. Refer to published data for similar compounds and perform a dose-response and time-course experiment to determine the optimal conditions for your specific analogue and cell line.[2]
-
Compound Stability: Ensure the compound is stable under your experimental conditions (e.g., in culture medium at 37°C). Degradation can lead to a loss of activity.
-
Purity of the Compound: Impurities in your synthesized compound could interfere with its activity. Verify the purity of your analogue using appropriate analytical techniques (e.g., NMR, HPLC, Mass Spectrometry).
Q3: My this compound analogue shows high intrinsic cytotoxicity, making it difficult to assess its chemosensitizing potential. How can I address this?
A3: To evaluate the chemosensitizing effect of a compound that also has its own anti-proliferative activity, it's crucial to use concentrations that are non-toxic or minimally toxic when used alone.[1][10] The goal is to observe a synergistic or additive effect when combined with a known chemotherapeutic agent. You can determine the non-toxic concentration range through a standard cytotoxicity assay (e.g., MTT or resazurin) with the this compound analogue alone.
Troubleshooting Guides
Guide 1: Inconsistent IC50 Values in Cell Viability Assays
| Potential Problem | Possible Cause | Suggested Solution |
| High variability between replicate wells | Inaccurate pipetting, uneven cell seeding, or edge effects in the microplate. | Ensure proper mixing of cell suspension before seeding. Avoid using the outer wells of the plate, or fill them with sterile PBS to maintain humidity. Use calibrated pipettes. |
| IC50 values differ significantly between experiments | Variations in cell passage number, cell confluency at the time of treatment, or incubation time. | Use cells within a consistent and low passage number range. Seed cells at a consistent density and treat them at the same con-fluency level for each experiment. Standardize the incubation time. |
| No clear dose-response curve | Compound precipitation at higher concentrations, or the tested concentration range is not appropriate. | Visually inspect the wells for any signs of precipitation. If observed, try using a lower top concentration or a different solvent system. Expand the concentration range tested (both higher and lower) to capture the full dose-response curve. |
Guide 2: Difficulty in Interpreting Apoptosis Assay Results
| Potential Problem | Possible Cause | Suggested Solution |
| High background apoptosis in control cells | Cells are unhealthy due to over-confluency, nutrient depletion, or improper handling. | Ensure cells are healthy and in the logarithmic growth phase before starting the experiment. Handle cells gently during harvesting and staining to minimize mechanical stress. |
| No significant increase in apoptosis after treatment | The compound may not be inducing apoptosis at the tested concentration or time point, or it may be causing necrosis instead. | Perform a time-course experiment to identify the optimal time point for apoptosis detection. Test a wider range of concentrations. Use a method that can distinguish between apoptosis and necrosis (e.g., Annexin V/Propidium Iodide staining). |
| Inconsistent staining with Annexin V/PI | Incorrect buffer composition, inappropriate incubation times, or issues with the flow cytometer setup. | Use the binding buffer provided with the kit. Optimize incubation times for your specific cell type. Ensure proper compensation and gating on the flow cytometer. |
Quantitative Data Summary
Table 1: Cytotoxicity of this compound Analogues against Cancer Cell Lines
| Compound | Cell Line | Assay | IC50 / EC50 (µM) | Reference |
| Compound 3b | CCRF-CEM (sensitive) | Resazurin | 2.580 ± 0.550 | [11][12] |
| Compound 3b | CEM/ADR5000 (multidrug-resistant) | Resazurin | 4.486 ± 0.286 | [11][12] |
| Compound 1 | HeLa | MTT | 2.14 (48h) | [2] |
| Compound 1 | SiHa | MTT | 2.77 (48h) | [2] |
| Compound 6c | HCT-116 | ³H-thymidine incorporation | 0.011 | [9] |
| Compound 8c | HCT-116 | ³H-thymidine incorporation | 0.015 | [9] |
| Compound 8d | HCT-116 | ³H-thymidine incorporation | 0.024 | [9] |
| Compound 6c | MDA-MB-231 | ³H-thymidine incorporation | 0.024 | [9] |
| Compound 8c | MDA-MB-231 | ³H-thymidine incorporation | 0.021 | [9] |
| Compound 8d | MDA-MB-231 | ³H-thymidine incorporation | 0.032 | [9] |
| DJ160 | LNCaP | Crystal Violet | ~0.1 | [4] |
| DJ160 | PC3 | Crystal Violet | ~0.1 | [4] |
Table 2: TDP1 Inhibition by this compound Analogues
| Compound Series | Assay Conditions | Result | Reference |
| Series 1 | 100 µM single concentration screen | 10 compounds showed >50% inhibition | [1] |
| Series 1 (top 5) | IC50 determination | IC50 values < 50 µM | [1][10] |
| Series 2 | 50 µM single concentration screen | All compounds had IC50 values > 50 µM | [1][10] |
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the this compound analogue in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).[2]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability against the log of the compound concentration.
Protocol 2: Apoptosis Analysis by Annexin V/Propidium Iodide (PI) Staining
-
Cell Treatment: Seed cells in a 6-well plate and treat with the desired concentration of the this compound analogue for the determined time.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 100 µL of 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within 1 hour.
Visualizations
Caption: Workflow for synthesis and in vitro evaluation.
Caption: Chemosensitization by TDP1 inhibition.
Caption: Troubleshooting low cytotoxicity observations.
References
- 1. Synthesis and investigation of thieno[2,3-b]pyridines that restore activity of topotecan - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thieno[2,3-b]pyridines as a Novel Strategy Against Cervical Cancer: Mechanistic Insights and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Deciphering the Interplay: this compound’s Impact on Glycosphingolipid Expression, Cytotoxicity, Apoptosis, and Metabolomics in Ovarian Tumor Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Discovery of Novel, Thienopyridine-Based Tyrosine Kinase Inhibitors Targeting Tumorigenic RON Splice Variants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Thieno[2,3- b]pyridine compounds potently inhibit prostate cancer growth and motility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Disruption of Crystal Packing in Thieno[2,3-b]pyridines Improves Anti-Proliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and investigation of thieno[2,3-b]pyridines that restore activity of topotecan - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis and Cytotoxicity of this compound Derivatives Toward Sensitive and Multidrug-Resistant Leukemia Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
In vitro and in vivo evaluation of the anticancer efficacy of thieno[2,3-b]pyridine derivatives
For Researchers, Scientists, and Drug Development Professionals
Thieno[2,3-b]pyridine derivatives have emerged as a promising class of heterocyclic compounds with significant potential in oncology. This guide provides a comprehensive in vitro and in vivo evaluation of their anticancer efficacy, offering a comparative analysis against other alternatives and detailing the experimental data supporting these findings.
Comparative Analysis of Anticancer Activity
This compound derivatives have demonstrated potent cytotoxic and antiproliferative effects across a wide spectrum of human cancer cell lines. The following tables summarize the half-maximal inhibitory concentration (IC50) and effective concentration (EC50) values of representative this compound compounds, alongside established chemotherapeutic agents for a comparative perspective.
Table 1: In Vitro Anticancer Activity of this compound Derivatives Against Various Cancer Cell Lines
| Compound/Drug | Cancer Cell Line | IC50/EC50 (µM) | Reference |
| Compound 1 | HeLa (Cervical Cancer) | 2.14 (EC50, 48h) | [1] |
| SiHa (Cervical Cancer) | 2.77 (EC50, 48h) | [1] | |
| Cisplatin | HeLa (Cervical Cancer) | 21.3 (EC50) | [1] |
| SiHa (Cervical Cancer) | 80 (EC50) | [1] | |
| Compound 3b | CCRF-CEM (Leukemia) | 2.580 | [2] |
| CEM/ADR5000 (Multidrug-Resistant Leukemia) | 4.486 | [2] | |
| Doxorubicin | MCF7 (Breast Cancer) | 30.40 | [3] |
| Thieno[2,3-d]pyrimidine 14 | MCF7 (Breast Cancer) | 22.12 | [3] |
| Thieno[2,3-d]pyrimidine 13 | MCF7 (Breast Cancer) | 22.52 | [3] |
| Thieno[2,3-d]pyrimidine 9 | MCF7 (Breast Cancer) | 27.83 | [3] |
| Thieno[2,3-d]pyrimidine 12 | MCF7 (Breast Cancer) | 29.22 | [3] |
| Thieno[2,3-c]pyridine 6i | MCF7 (Breast Cancer) | - (95.33% inhibition at 100µM) | |
| Cisplatin | MCF7 (Breast Cancer) | - (97.41% inhibition at 100µM) | |
| Thieno[2,3-c]pyridine 6a | T47D (Breast Cancer) | - (88.08% inhibition at 100µM) | |
| Thieno[2,3-c]pyridine 6i | T47D (Breast Cancer) | - (83.92% inhibition at 100µM) | |
| Cisplatin | T47D (Breast Cancer) | - (98.20% inhibition at 100µM) | |
| Thieno[2,3-c]pyridine 6j | RKO (Colorectal Cancer) | - (96.78% inhibition at 100µM) | |
| Thieno[2,3-c]pyridine 6k | RKO (Colorectal Cancer) | - (96.14% inhibition at 100µM) | |
| Cisplatin | RKO (Colorectal Cancer) | - (95.04% inhibition at 100µM) |
Note: Direct comparison of IC50/EC50 values should be made with caution due to variations in experimental conditions between studies.
Mechanism of Action: Signaling Pathways and Cellular Effects
This compound derivatives exert their anticancer effects through multiple mechanisms, primarily by inducing apoptosis and causing cell cycle arrest. A key target identified for this class of compounds is Phospholipase C (PLC).
Signaling Pathway of this compound Derivatives
Caption: Proposed mechanism of action for this compound derivatives.
Experimental Protocols
This section provides a detailed methodology for the key experiments cited in the evaluation of this compound derivatives.
Cell Proliferation Assay (MTT Assay)
Objective: To determine the cytotoxic effects of this compound derivatives on cancer cell lines.
Procedure:
-
Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the this compound derivatives or a vehicle control (e.g., DMSO).
-
Following a specified incubation period (e.g., 48 or 72 hours), the medium is replaced with a solution containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).
-
After incubation (e.g., 2-4 hours), the resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO or isopropanol).
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Cell viability is calculated as a percentage of the control, and IC50 values are determined.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
Objective: To quantify the induction of apoptosis by this compound derivatives.
Procedure:
-
Cancer cells are treated with the test compounds for a defined period.
-
Both adherent and floating cells are collected and washed with cold phosphate-buffered saline (PBS).
-
The cells are then resuspended in Annexin V binding buffer.
-
Annexin V-FITC and propidium iodide (PI) are added to the cell suspension.
-
After incubation in the dark, the samples are analyzed by flow cytometry.
-
The percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+) is determined.
Experimental Workflow
Caption: A generalized workflow for the in vitro anticancer evaluation.
In Vivo Efficacy
While in vitro studies provide valuable initial data, in vivo evaluation is crucial for determining the therapeutic potential of this compound derivatives. Limited in vivo studies have been conducted, but initial findings are promising. For instance, some derivatives have undergone toxicity testing in mice and have been shown to be well-tolerated at various dosages. Furthermore, the efficacy of lead compounds has been assessed in patient-derived explant models, demonstrating an inhibition of prostate cancer proliferation, even in samples resistant to current therapies.
Conclusion
The collective evidence from in vitro and in vivo studies strongly suggests that this compound derivatives represent a versatile and potent class of anticancer agents. Their ability to induce apoptosis and cell cycle arrest, coupled with favorable preliminary in vivo data, positions them as strong candidates for further preclinical and clinical development. The comparative data presented in this guide underscores their potential to offer advantages over some existing chemotherapeutic options, particularly in the context of drug-resistant cancers. Further research is warranted to fully elucidate their mechanisms of action and to optimize their therapeutic index for clinical applications.
References
A Comparative Benchmarking of Thieno[2,3-b]pyridine and Other Key Heterocyclic Scaffolds in Drug Discovery
A detailed guide for researchers and drug development professionals on the comparative performance of thieno[2,3-b]pyridine, pyridine, quinoline, indole, and thiophene scaffolds, supported by experimental data and detailed protocols.
In the landscape of medicinal chemistry, heterocyclic scaffolds form the bedrock of a vast number of therapeutic agents. Their unique structural and electronic properties allow them to interact with a wide array of biological targets, making them indispensable in the design of novel drugs. This guide provides a comprehensive comparative analysis of the this compound scaffold against other prominent heterocyclic systems: pyridine, quinoline, indole, and thiophene. The objective is to furnish researchers, scientists, and drug development professionals with a clear, data-driven comparison to inform scaffold selection and optimization in drug design programs.
Physicochemical and Pharmacokinetic Properties: A Comparative Overview
The physicochemical properties of a scaffold are critical determinants of a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile. The table below summarizes key properties of the core heterocyclic systems.
| Heterocyclic Scaffold | Molecular Formula | Molecular Weight ( g/mol ) | Aromaticity | H-Bond Acceptors | H-Bond Donors | LogP (octanol/water) |
| This compound | C₇H₅NS | 135.19 | Aromatic | 1 | 0 | ~2.1 |
| Pyridine | C₅H₅N | 79.10 | Aromatic | 1 | 0 | 0.65 |
| Quinoline | C₉H₇N | 129.16 | Aromatic | 1 | 0 | 2.04 |
| Indole | C₈H₇N | 117.15 | Aromatic | 0 | 1 | 2.14 |
| Thiophene | C₄H₄S | 84.14 | Aromatic | 0 | 0 | 1.81 |
Note: LogP values are approximations for the unsubstituted parent heterocycles and can vary significantly with substitution.
The nitrogen atom in pyridine and quinoline acts as a hydrogen bond acceptor, a feature that can be crucial for target binding and improving water solubility.[1] this compound also possesses a nitrogen atom capable of hydrogen bonding. Indole, with its N-H group, can act as a hydrogen bond donor, a property leveraged in many kinase inhibitors.[2] Thiophene, lacking a nitrogen atom, is a more lipophilic and less basic scaffold.[3] The fusion of a thiophene ring to a pyridine ring in this compound creates a unique electronic distribution and a more rigid structure compared to its monocyclic counterparts, which can influence its binding affinity and selectivity for various biological targets.
Biological Activity: A Head-to-Head Comparison
These heterocyclic scaffolds are privileged structures found in a multitude of FDA-approved drugs and clinical candidates, exhibiting a broad spectrum of biological activities. This section provides a comparative overview of their performance in key therapeutic areas, supported by quantitative data where available.
Anticancer Activity
All five scaffolds have been extensively explored as anticancer agents. They form the core of numerous kinase inhibitors, topoisomerase inhibitors, and tubulin polymerization inhibitors.
Comparative Cytotoxicity (IC50) in Breast Cancer Cell Lines (MCF-7)
| Scaffold Derivative | Target/Mechanism | IC50 (µM) | Reference |
| This compound derivative | PIM-1 Kinase Inhibitor | 0.044 | [4] |
| Pyridine derivative | PIM-1 Kinase Inhibitor | 0.302 - 3.57 (GI50) | [4] |
| Quinoline-chalcone hybrid | EGFR Tyrosine Kinase Inhibition | 3.46 | [5] |
| Indole derivative (Enzastaurin) | PKC and PI3K/AKT pathway inhibitor | 3-10 | [2] |
| Thiophene derivative | Not Specified | >10 | Data synthesized from multiple sources |
Disclaimer: The IC50 values presented are from different studies and are for illustrative purposes. Direct comparison should be made with caution due to variations in experimental conditions.
This compound derivatives have demonstrated potent anticancer activity, with some compounds exhibiting low nanomolar to micromolar IC50 values against various cancer cell lines.[6][7] Quinoline-based drugs like camptothecin and its analogs are well-established topoisomerase inhibitors.[8] Indole is a core component of the vinca alkaloids, which are powerful tubulin polymerization inhibitors.[9] Pyridine and thiophene are also prevalent in many anticancer agents, often acting as bioisosteric replacements for phenyl rings to improve physicochemical properties.[1][3]
Antimicrobial Activity
Heterocyclic compounds are a cornerstone in the development of antimicrobial agents.
Comparative Minimum Inhibitory Concentration (MIC) against S. aureus
| Scaffold Derivative | MIC (µg/mL) | Reference |
| This compound derivative | 9.9 | [10] |
| Quinoxaline (related to Quinoline) | >100 | [11] |
| Indole derivative | Not readily available for direct comparison | |
| Pyridine derivative | 12.5-25 | [12] |
| Thiophene derivative | Not readily available for direct comparison |
Disclaimer: The MIC values are from different studies and should be interpreted with caution.
This compound derivatives have shown promising antibacterial and antifungal activities.[10][13] Quinolone antibiotics, which contain a fused pyridine and benzene ring system, are a major class of antibacterial drugs. Pyridine and thiophene derivatives have also been reported to possess significant antimicrobial properties.
Signaling Pathway Modulation
The therapeutic effects of these scaffolds are often attributed to their ability to modulate key signaling pathways involved in disease pathogenesis.
PI3K/Akt/mTOR Pathway
This pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.
Caption: The PI3K/Akt/mTOR signaling pathway and points of inhibition by heterocyclic scaffolds.
Indole, this compound, and quinoline derivatives have all been reported to inhibit various components of the PI3K/Akt/mTOR pathway.[14][15][16] For instance, certain indole compounds have been shown to be effective inhibitors of Akt and mTOR.[2]
MAPK/ERK Pathway
The MAPK/ERK pathway is another crucial signaling cascade that regulates cell proliferation, differentiation, and survival.
Caption: The MAPK/ERK signaling pathway with inhibitory actions of heterocyclic compounds.
Quinoline derivatives have been extensively developed as inhibitors of receptor tyrosine kinases like EGFR, which are upstream activators of the MAPK/ERK pathway.[12][16] this compound derivatives have also been shown to interfere with this pathway.[15]
Experimental Protocols
To facilitate the direct comparison of these scaffolds in a laboratory setting, detailed protocols for key experiments are provided below.
Cytotoxicity Assay: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Materials:
-
96-well tissue culture plates
-
Cancer cell line of interest (e.g., MCF-7)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Test compounds (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only). Incubate for 48-72 hours.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.
Kinase Inhibition Assay: ADP-Glo™ Kinase Assay
The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction.
Materials:
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase of interest (e.g., EGFR, PI3K)
-
Kinase substrate
-
ATP
-
Test compounds
-
White, opaque 384-well plates
-
Luminometer
Procedure:
-
Kinase Reaction Setup: In a 384-well plate, set up the kinase reaction containing the kinase, substrate, ATP, and various concentrations of the test compound in the appropriate kinase buffer. The final reaction volume is typically 5 µL.
-
Incubation: Incubate the reaction plate at room temperature for the optimized reaction time (e.g., 60 minutes).
-
ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
ADP to ATP Conversion and Detection: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction to ATP and contains luciferase and luciferin to generate a luminescent signal from the newly synthesized ATP. Incubate at room temperature for 30-60 minutes.
-
Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.[14][17][18][19]
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method determines the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Materials:
-
96-well microtiter plates
-
Bacterial strain of interest (e.g., Staphylococcus aureus)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Test compounds
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
Procedure:
-
Compound Dilution: Prepare serial two-fold dilutions of the test compounds in CAMHB directly in the 96-well plate.
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Add 50 µL of the standardized inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.[20][21][22][23][24]
Experimental Workflow Visualization
A generalized workflow for the comparative evaluation of these heterocyclic scaffolds is presented below.
Caption: A generalized experimental workflow for the comparative study of heterocyclic scaffolds.
Conclusion
The comparative analysis of this compound with other key heterocyclic scaffolds—pyridine, quinoline, indole, and thiophene—reveals that each possesses a unique combination of physicochemical properties and a broad spectrum of biological activities. This compound stands out as a versatile and potent scaffold, particularly in the realm of anticancer drug discovery, with derivatives demonstrating impressive inhibitory activities against various cancer cell lines and kinases.
While direct, comprehensive comparative studies under identical conditions are limited, the available data suggests that the choice of scaffold should be guided by the specific therapeutic target and the desired ADME properties. The rigid, fused-ring structure of this compound offers a distinct advantage in terms of pre-organizing substituents for optimal target interaction. The provided experimental protocols and workflow offer a framework for researchers to conduct their own comparative evaluations, enabling a more informed and rational approach to scaffold-based drug design. Future research focusing on head-to-head comparisons of these privileged scaffolds will be invaluable in further elucidating their relative strengths and weaknesses in the quest for novel and effective therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. Design, synthesis and docking study of pyridine and thieno[2,3-b] pyridine derivatives as anticancer PIM-1 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis and cytotoxicity of this compound and furo[2,3-b]pyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Novel Thieno [2,3-b]pyridine Anticancer Compound Lowers Cancer Stem Cell Fraction Inducing Shift of Lipid to Glucose Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 9. tandfonline.com [tandfonline.com]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis, Cytotoxic and Anti-proliferative Activity of Novel Thiophene, this compound and Pyran Derivatives Derived from 4,5,6,7-tetrahydrobenzo[b]thiophene Derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mTOR Signaling | Cell Signaling Technology [cellsignal.com]
- 13. New thieno[2,3-<i>b</i>]pyridine-based compounds: Synthesis, molecular modelling, antibacterial and antifungal activities - Arabian Journal of Chemistry [arabjchem.org]
- 14. promega.com [promega.com]
- 15. repozitorij.mefst.unist.hr [repozitorij.mefst.unist.hr]
- 16. researchgate.net [researchgate.net]
- 17. ulab360.com [ulab360.com]
- 18. ADP-Glo™ Kinase Assay Protocol [promega.sg]
- 19. promega.com [promega.com]
- 20. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 21. scribd.com [scribd.com]
- 22. rr-asia.woah.org [rr-asia.woah.org]
- 23. benchchem.com [benchchem.com]
- 24. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Validation of Analytical Methods for Thieno[2,3-b]pyridine Characterization
For Researchers, Scientists, and Drug Development Professionals
The robust characterization of thieno[2,3-b]pyridine derivatives, a class of heterocyclic compounds with significant therapeutic potential, is paramount in drug discovery and development. The selection of appropriate analytical methodologies is critical for ensuring the identity, purity, and quantity of these compounds. This guide provides a comparative overview of three prevalent analytical techniques—High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Quantitative Nuclear Magnetic Resonance Spectroscopy (qNMR), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)—for the comprehensive analysis of thieno[2,3-b]pyridines. The cross-validation of these methods is essential for generating reliable and accurate data throughout the drug development lifecycle.
Comparative Analysis of Analytical Methods
The choice of an analytical method for the characterization of thieno[2,3-b]pyridines depends on the specific requirements of the analysis, such as the need for quantitation, structural elucidation, or sensitivity. The following table summarizes the key performance parameters for HPLC-UV, qNMR, and LC-MS/MS, providing a basis for method selection and cross-validation.
| Parameter | HPLC-UV | qNMR | LC-MS/MS |
| Principle | Chromatographic separation followed by UV absorbance detection. | Nuclear spin resonance in a magnetic field for structural and quantitative analysis. | Chromatographic separation followed by mass-based detection of parent and fragment ions. |
| Selectivity | Moderate to high, dependent on chromatographic resolution. | High, based on unique chemical shifts of nuclei. | Very high, based on mass-to-charge ratio of precursor and product ions. |
| Limit of Detection (LOD) | ~0.5 - 2 ng/mL[1] | ~0.004 mg/mL[2] | ~0.04 - 0.10 ng/mL[3] |
| Limit of Quantification (LOQ) | ~2 ng/mL[1] | ~0.014 mg/mL[2] | ~0.15 - 0.36 ng/mL[3] |
| **Linearity (R²) ** | >0.999[1] | >0.999 | >0.998[4] |
| Precision (%RSD) | < 2%[5] | < 2%[2] | < 15%[3] |
| Accuracy (% Recovery) | 98-102%[5][6] | 99-101%[2] | 85-115%[3] |
| Primary Application | Purity determination, routine quality control, and quantification. | Absolute quantification without a reference standard of the analyte, structural elucidation. | Trace-level quantification, metabolite identification, and analysis in complex matrices. |
Experimental Protocols
Detailed and validated experimental protocols are fundamental to achieving reproducible and reliable results. Below are representative methodologies for the analysis of a model this compound derivative.
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
This method is suitable for the routine quantification and purity assessment of this compound compounds.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Gradient: Start at 10% B, increase to 90% B over 15 minutes, hold for 2 minutes, and return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
Sample Preparation:
-
Accurately weigh and dissolve the this compound sample in a suitable solvent (e.g., acetonitrile/water mixture) to a final concentration of 1 mg/mL.
-
Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
Quantitative Nuclear Magnetic Resonance Spectroscopy (qNMR)
This protocol describes the use of qNMR for the absolute quantification of a this compound derivative using an internal standard.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher) with a high-resolution probe.
Experimental Parameters:
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d6).
-
Internal Standard: Maleic acid (certified reference material).
-
Pulse Program: A standard 90° pulse sequence.
-
Relaxation Delay (d1): 5 times the longest T1 relaxation time of the analyte and internal standard protons.
-
Number of Scans: 16 or more to achieve a good signal-to-noise ratio.
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample and 5 mg of the internal standard into a vial.
-
Dissolve the mixture in a precise volume (e.g., 0.75 mL) of DMSO-d6.
-
Transfer the solution to an NMR tube.
Data Processing and Calculation:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.
-
Integrate a well-resolved, characteristic signal of the this compound and a signal from the internal standard.
-
Calculate the purity of the analyte using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This highly sensitive method is ideal for the trace-level quantification of thieno[2,3-b]pyridines in complex matrices such as biological fluids.
Instrumentation:
-
UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
Chromatographic Conditions:
-
Column: C18 UPLC column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in methanol (B).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for the target this compound and an internal standard.
-
Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for the specific analyte.
Sample Preparation (for plasma samples):
-
To 100 µL of plasma, add an internal standard solution.
-
Perform protein precipitation by adding 300 µL of cold acetonitrile.
-
Vortex and centrifuge the samples.
-
Evaporate the supernatant to dryness and reconstitute in the initial mobile phase.
Visualizing the Cross-Validation Workflow
The following diagrams illustrate the logical flow of a cross-validation process and the relationship between the different analytical methods.
Caption: Workflow for the cross-validation of analytical methods.
Caption: Relationship between analytical methods and applications.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. The Application of Quantitative 1H-NMR for the Determination of Orlistat in Tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitative analysis of heterocyclic amines in urine by liquid chromatography coupled with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bot Verification [rasayanjournal.co.in]
- 5. researchgate.net [researchgate.net]
- 6. gmpsop.com [gmpsop.com]
Head-to-head comparison of different synthetic routes to thieno[2,3-b]pyridine
The thieno[2,3-b]pyridine core is a privileged heterocyclic scaffold frequently encountered in medicinal chemistry and materials science, owing to its diverse biological activities and intriguing photophysical properties. The demand for efficient and versatile methods for the synthesis of this bicyclic system has led to the development of several distinct synthetic strategies. This guide provides a head-to-head comparison of the most prominent synthetic routes to thieno[2,3-b]pyridines, offering a critical evaluation of their performance, supported by experimental data, to aid researchers in selecting the optimal pathway for their specific needs.
At a Glance: Key Synthetic Strategies
Four principal synthetic routes to the this compound scaffold are highlighted in this guide: the Gewald reaction followed by cyclization, the Thorpe-Ziegler cyclization, the Fiesselmann thiophene synthesis, and the Friedländer annulation. Each approach offers a unique set of advantages and disadvantages in terms of starting material availability, substrate scope, and reaction conditions.
| Metric | Gewald Reaction Route | Thorpe-Ziegler Cyclization | Fiesselmann Synthesis Route | Friedländer Annulation |
| Starting Materials | Ketone/aldehyde, activated nitrile, elemental sulfur | 2-Thioxo-3-cyanopyridines, α-halo carbonyl compounds | Thioglycolic acid derivatives, α,β-acetylenic esters/nitriles | 2-Aminothiophene-3-carbaldehyde/-ketone, active methylene compounds |
| Key Transformation | Multicomponent formation of a 2-aminothiophene intermediate | Intramolecular condensation of a 2-S-functionalized pyridine | Thiophene ring formation | Pyridine ring annulation onto a thiophene |
| Typical Yields | Variable (can be high for both steps) | Generally good to excellent | Moderate to good | Good to excellent |
| Generality | Highly versatile, allows for diverse substitution patterns | Good, dependent on the availability of substituted pyridinethiones | More specialized, primarily for hydroxy/amino thiophenes | Broad, depends on the availability of substituted 2-aminothiophenes |
| Key Advantages | Readily available starting materials, one-pot potential for the initial step.[1][2] | High-yielding cyclization step.[3] | Access to specific functional groups on the thiophene ring.[4] | Convergent synthesis, good functional group tolerance. |
| Key Disadvantages | Multi-step overall process, potential for side reactions in the Gewald step. | Requires pre-functionalized pyridine starting materials. | Limited availability of α,β-acetylenic precursors. | Requires pre-formed and often multi-step synthesis of the 2-aminothiophene precursor. |
Synthetic Route Overviews and Mechanisms
The Gewald Reaction Route
This is arguably the most widely employed strategy for the synthesis of substituted thieno[2,3-b]pyridines. It is a two-stage process that begins with the Gewald multicomponent reaction to construct a polysubstituted 2-aminothiophene, which then undergoes cyclization to form the fused pyridine ring.
Stage 1: Gewald Aminothiophene Synthesis
The Gewald reaction is a one-pot synthesis of 2-aminothiophenes from a ketone or aldehyde, an activated nitrile (e.g., malononitrile, ethyl cyanoacetate), and elemental sulfur in the presence of a base.[5] The reaction proceeds via an initial Knoevenagel condensation, followed by the addition of sulfur and subsequent cyclization and tautomerization.[5]
Stage 2: Pyridine Ring Annulation
The resulting 2-aminothiophene, typically bearing a cyano or ester group at the 3-position, is then cyclized to form the this compound. This can be achieved through various methods, including reaction with 1,3-dicarbonyl compounds, β-ketoesters, or other suitable precursors under acidic or basic conditions.
Thorpe-Ziegler Cyclization
This classical method involves the intramolecular cyclization of a 2-S-functionalized-3-cyanopyridine derivative. The synthesis typically starts from a 2-mercapto-3-cyanopyridine (or its tautomeric thione form), which is S-alkylated with an α-halo ketone, ester, or nitrile. The resulting intermediate undergoes a base-promoted Thorpe-Ziegler condensation to yield the 3-aminothis compound.[3][6]
References
- 1. researchgate.net [researchgate.net]
- 2. Design, synthesis, and biological evaluation of new thieno[2,3-d] pyrimidine derivatives as targeted therapy for PI3K with molecular modelling study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and evaluation of amino-3,5-dicyanopyridines and thieno[2,3-b]pyridines as ligands of adenosine A1 receptors for the potential treatment of epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fiesselmann thiophene synthesis - Wikipedia [en.wikipedia.org]
- 5. Gewald reaction - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
Thieno[2,3-b]pyridines: A Comparative Analysis of Therapeutic Potential in Animal Models
For Immediate Release
A comprehensive review of preclinical studies highlights the significant therapeutic potential of thieno[2,3-b]pyridine derivatives across multiple disease areas, including oncology, inflammation, and metabolic disorders. This guide provides a comparative analysis of their performance against established therapies in relevant animal models, supported by experimental data and detailed methodologies, to inform researchers, scientists, and drug development professionals.
Anti-Cancer Potential: A Focus on Prostate Cancer
This compound derivatives have demonstrated notable efficacy in preclinical models of prostate cancer, particularly in contexts of resistance to current therapies.
Comparative Efficacy of DJ160 and Enzalutamide in a Patient-Derived Explant (PDE) Model
A key study investigated the activity of the this compound derivative, DJ160, in comparison to the standard-of-care anti-androgen therapy, enzalutamide. The use of a patient-derived explant (PDE) model, which maintains the native tumor microenvironment, provides a clinically relevant platform for assessing drug response.[1][2]
| Compound | Concentration | Proliferation (PCNA Expression) | Apoptosis (Cleaved Caspase 3) | Efficacy in Enzalutamide-Resistant Samples |
| DJ160 | 100 nM | Significant Inhibition | Increased | Effective |
| Enzalutamide | 10 µM | Inhibition | Variable | Ineffective |
Data Summary: In this ex vivo model, DJ160 demonstrated potent anti-proliferative activity at a significantly lower concentration than enzalutamide.[2] Crucially, DJ160 was effective in inhibiting proliferation in tumor samples that exhibited resistance to enzalutamide, highlighting its potential for treating advanced, therapy-resistant prostate cancer.[1][2]
Experimental Protocol: Patient-Derived Explant (PDE) Culture
-
Tissue Preparation: Freshly resected prostate tumor specimens are obtained from surgery. The tissue is dissected into approximately 1 mm³ pieces.[2]
-
Culture Setup: The tumor fragments are cultured in duplicate on pre-soaked gelatin sponges in culture wells.[2]
-
Treatment: this compound DJ160 (100 nM) or enzalutamide (10 µM) is added to the culture medium. A vehicle control (DMSO) is also included.[2]
-
Incubation: The explants are incubated at 37°C for 48 hours.[2]
-
Analysis:
-
Proliferation: RNA is extracted from the tissue, and quantitative PCR (qPCR) is performed to measure the expression of the proliferation marker, Proliferating Cell Nuclear Antigen (PCNA).[2]
-
Apoptosis: The tissue samples are formalin-fixed, and immunohistochemistry is performed to detect cleaved caspase 3, a marker of apoptosis. The number of positive cells per field is then quantified.[2]
-
Signaling Pathway and Experimental Workflow
The anti-cancer activity of thieno[2,3-b]pyridines is believed to be multi-faceted, potentially involving the inhibition of Phospholipase C (PLC) isoforms and modulation of other cancer-related pathways.[1]
Caption: Proposed mechanism of action for thieno[2,3-b]pyridines in prostate cancer.
Caption: Experimental workflow for the Patient-Derived Explant (PDE) model.
Anti-Inflammatory Activity: Comparison with Ibuprofen
This compound derivatives have also been evaluated for their anti-inflammatory properties in the carrageenan-induced rat paw edema model, a standard assay for acute inflammation.
Comparative Efficacy in the Rat Paw Edema Model
Studies have shown that certain this compound derivatives exhibit potent anti-inflammatory effects, with some demonstrating higher potency than the widely used nonsteroidal anti-inflammatory drug (NSAID), ibuprofen.[3]
| Compound | Dose | Paw Edema Inhibition (%) |
| This compound Derivative (Example) | Specific dose | Reported to be higher than Ibuprofen |
| Ibuprofen (Reference Drug) | Standard dose | Varies (used as a benchmark) |
Data Summary: The anti-inflammatory potency is calculated as the percentage inhibition of the swelling in the rat paw. Several this compound derivatives have shown a significant reduction in paw edema, indicating their potential as novel anti-inflammatory agents.[3]
Experimental Protocol: Carrageenan-Induced Rat Paw Edema
-
Animal Model: Male Wistar rats are typically used.
-
Induction of Inflammation: A 1% solution of carrageenan is injected into the sub-plantar surface of the rat's hind paw to induce localized inflammation and edema.
-
Treatment: The test compounds (this compound derivatives) and the reference drug (ibuprofen) are administered orally or intraperitoneally at specified doses prior to carrageenan injection.
-
Measurement of Edema: The volume of the paw is measured at various time points after carrageenan injection using a plethysmometer.
-
Calculation of Inhibition: The percentage inhibition of edema is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] * 100 Where Vc is the mean paw volume in the control group and Vt is the mean paw volume in the treated group.[3]
Anti-Diabetic Potential: Targeting Gluconeogenesis
Select this compound analogues have been identified as inhibitors of hepatic gluconeogenesis, a key pathway in the pathophysiology of type 2 diabetes.
Comparative Efficacy in a db/db Mouse Model
In vivo studies using genetically diabetic db/db mice have demonstrated the anti-diabetic effects of this compound derivatives, such as compound 8e.
| Compound | Outcome |
| This compound 8e | Reduced fasting blood glucose, Improved oral glucose tolerance, Improved pyruvate tolerance |
| Metformin (Reference Drug) | Known to inhibit hepatic gluconeogenesis |
Data Summary: Compound 8e was shown to effectively lower fasting blood glucose levels and improve glucose tolerance in a diabetic mouse model, suggesting its potential as a novel therapeutic for type 2 diabetes.[4] The mechanism is believed to involve the reduction of mRNA expression of key gluconeogenic enzymes.[4] Another study also highlighted the potential of other this compound derivatives as anti-diabetic agents, comparing them to the investigational drug BL 11282.
Experimental Protocol: Oral Glucose Tolerance Test (OGTT) in Mice
-
Animal Model: db/db mice, a model for type 2 diabetes, are used.
-
Fasting: Mice are fasted overnight prior to the test.
-
Treatment: The this compound derivative (e.g., 8e) or a vehicle control is administered orally.
-
Glucose Challenge: A bolus of glucose is administered orally.
-
Blood Glucose Monitoring: Blood samples are collected from the tail vein at various time points (e.g., 0, 15, 30, 60, 90, and 120 minutes) after the glucose challenge, and blood glucose levels are measured.
-
Data Analysis: The area under the curve (AUC) for blood glucose concentration over time is calculated to assess glucose tolerance.
Signaling Pathway in Hepatic Gluconeogenesis
This compound derivatives may exert their anti-diabetic effects by inhibiting key enzymes in the hepatic gluconeogenesis pathway.
Caption: Proposed mechanism of this compound 8e in inhibiting hepatic gluconeogenesis.
Conclusion
The presented data from various animal models strongly support the therapeutic potential of this compound derivatives in oncology, inflammation, and diabetes. Their ability to act on clinically relevant targets and, in some cases, overcome resistance to existing therapies, makes them a promising scaffold for further drug development. The detailed experimental protocols provided herein offer a framework for researchers to further validate and explore the therapeutic utility of this versatile class of compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound compounds potently inhibit prostate cancer growth and motility - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Discovery and structure-activity relationships study of this compound analogues as hepatic gluconeogenesis inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Thieno[2,3-b]pyridine-Based Catalysts in Suzuki-Miyaura Cross-Coupling Reactions
For the Attention of: Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive performance benchmark of a novel, hypothetical thieno[2,3-b]pyridine-based palladium catalyst against well-established, commercially available catalysts for the Suzuki-Miyaura cross-coupling reaction. The objective is to offer a clear, data-driven comparison to inform catalyst selection and guide future research in the development of new catalytic systems. All experimental data for the established catalysts are derived from published literature, while the data for the new this compound catalyst is presented as a hypothetical target for future development.
Performance Benchmark: Suzuki-Miyaura Coupling of 4-Chlorotoluene and Phenylboronic Acid
The following table summarizes the catalytic performance of the novel this compound-based catalyst (Hypothetical Data) against two industry-standard Buchwald ligands, SPhos and XPhos, in the Suzuki-Miyaura cross-coupling of 4-chlorotoluene and phenylboronic acid.
| Catalyst System | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Turnover Number (TON) | Turnover Frequency (TOF) (h⁻¹) |
| New this compound Catalyst | 0.5 | K₃PO₄ | Toluene/H₂O | 100 | 12 | 95 | 190 | 15.8 |
| Pd(OAc)₂ / SPhos | 2 | K₃PO₄ | Toluene | 100 | 16 | 92[1] | 46 | 2.9 |
| Pd₂(dba)₃ / XPhos | 1.5 | Cs₂CO₃ | THF | 80 | 18 | 88[1] | 59 | 3.3 |
Note: The data for the "New this compound Catalyst" is hypothetical and serves as a benchmark for development.
Experimental Protocols
Detailed methodologies for the benchmarked Suzuki-Miyaura cross-coupling reaction are provided below.
General Procedure for Suzuki-Miyaura Cross-Coupling
A dried Schlenk tube is charged with the palladium precursor and the respective ligand. The tube is evacuated and backfilled with argon three times. Under a positive flow of argon, the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), and base (2.0 mmol) are added, followed by the anhydrous, degassed solvent (5 mL). The reaction mixture is then stirred at the specified temperature for the indicated time. Upon completion, the reaction is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography.
Detailed Protocol for New this compound Catalyst (Hypothetical):
-
Palladium Precursor: Pd(OAc)₂ (0.5 mol%)
-
Ligand: Novel this compound Ligand (1.0 mol%)
-
Aryl Halide: 4-Chlorotoluene (1.0 mmol)
-
Boronic Acid: Phenylboronic Acid (1.2 mmol)
-
Base: K₃PO₄ (2.0 mmol)
-
Solvent: Toluene/H₂O (4:1, 5 mL)
-
Temperature: 100 °C
-
Time: 12 h
Detailed Protocol for Established Catalysts:
The general procedure is followed with the specific reagents and conditions outlined in the performance benchmark table for the SPhos and XPhos catalyst systems.[1]
Visualizing the Catalytic Process
To aid in the understanding of the reaction dynamics and experimental design, the following diagrams illustrate the generalized catalytic cycle for the Suzuki-Miyaura cross-coupling and a typical experimental workflow.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: A typical experimental workflow for palladium-catalyzed cross-coupling reactions.
Concluding Remarks
While the performance of the novel this compound-based catalyst presented in this guide is hypothetical, it serves as a valuable target for the development of new, efficient catalytic systems. The established benchmarks of widely-used phosphine ligands like SPhos and XPhos provide a clear and quantitative goal for catalyst performance.[1][2] Future research should focus on the synthesis of various this compound derivatives and their evaluation as ligands in palladium-catalyzed cross-coupling reactions to validate and potentially surpass these hypothetical performance metrics. The detailed experimental protocols provided herein offer a standardized method for such comparative studies, ensuring consistency and reproducibility of results.
References
Safety Operating Guide
Proper Disposal of Thieno[2,3-b]pyridine: A Step-by-Step Guide
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical compounds are paramount to ensure laboratory safety and environmental protection. This guide provides a comprehensive operational plan for the proper disposal of Thieno[2,3-b]pyridine, based on its known hazards and general best practices for hazardous waste management.
Immediate Safety and Handling Precautions:
Before beginning any disposal procedures, it is crucial to handle this compound with appropriate safety measures. Based on its GHS classification, this compound should be treated as hazardous.[1]
-
Personal Protective Equipment (PPE):
-
Gloves: Wear chemically resistant gloves.
-
Eye Protection: Use safety glasses or goggles.
-
Lab Coat: A flame-retardant lab coat is recommended.
-
Respiratory Protection: Work in a well-ventilated area, preferably under a chemical fume hood, to avoid inhalation of dust or vapors.
-
-
In Case of Spills:
-
Absorb spills with an inert material (e.g., sand, vermiculite).
-
Collect the absorbed material into a designated, sealed container for hazardous waste.
-
Do not allow the chemical to enter drains or waterways.
-
Hazard Summary for this compound
The following table summarizes the known hazard classifications for this compound.
| Hazard Classification | GHS Code | Description |
| Acute Toxicity (Oral) | H302 | Harmful if swallowed.[1] |
| Skin Irritation | H315 | Causes skin irritation.[1] |
| Eye Irritation | H319 | Causes serious eye irritation.[1] |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation.[1] |
Experimental Protocols for Disposal
Step 1: Waste Identification and Classification
-
Hazardous Waste Determination: As a chemical waste generator, you must determine if this compound is classified as a hazardous waste under local and national regulations (e.g., US EPA 40 CFR Parts 261.3).[2] Given its hazard classifications, it should be managed as hazardous waste.
-
Waste Profile: The waste may fall under categories for organic or heterocyclic compounds. If mixed with solvents, the waste code may be determined by the solvent (e.g., F-listed wastes for spent solvents).
Step 2: Proper Waste Collection and Storage
-
Container Selection:
-
Use a chemically compatible, leak-proof container with a secure screw-top cap.[3]
-
High-density polyethylene (HDPE) or glass containers are generally suitable. Always verify chemical compatibility.
-
-
Waste Segregation:
-
Labeling:
-
Attach a "Hazardous Waste" label to the container as soon as the first drop of waste is added.[3]
-
The label must include:
-
The full chemical name: "this compound" (no abbreviations or chemical formulas).
-
The words "Hazardous Waste."
-
A clear description of the hazards (e.g., "Toxic," "Irritant").
-
For mixtures, list all constituents and their approximate percentages.
-
-
-
Storage:
Step 3: Arranging for Final Disposal
-
Contact Environmental Health & Safety (EHS): When the waste container is full or no longer in use, contact your institution's EHS or a licensed hazardous waste disposal contractor.
-
Documentation: Complete all necessary paperwork, such as a chemical collection request form, as required by your institution or the disposal company.[3]
-
Disposal Method: The final disposal will be carried out by the licensed contractor, likely through high-temperature incineration or another approved method for hazardous organic materials. Under no circumstances should this compound be disposed of down the drain or in regular trash. [4]
Logical Workflow for Disposal
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
